Product packaging for 2-Bromo-1,3,5-trichlorobenzene(Cat. No.:CAS No. 19393-96-5)

2-Bromo-1,3,5-trichlorobenzene

Cat. No.: B098843
CAS No.: 19393-96-5
M. Wt: 260.3 g/mol
InChI Key: BAPPAFMEUDJAQI-UHFFFAOYSA-N
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Description

2-Bromo-1,3,5-trichlorobenzene is a premium halogenated aromatic compound serving as a critical synthetic intermediate in advanced chemical research. Its primary research value lies in its role as a key building block for the preparation of halo-substituted 1-aryl-2,2,2-trifluoro-ethanones . These compounds, such as 1-(3,4,5-trichlorophenyl)-2,2,2-trifluoro-ethanone, are key intermediates in the synthesis of various modern veterinary active ingredients, including isoxazoline derivatives like Sarolaner and Lotilaner . The strategic placement of halogen atoms on the benzene ring makes it a versatile precursor for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions, enabling the construction of more complex molecular architectures . This compound is for research use only and is a vital tool for scientists working in pharmaceutical development, organic synthesis, and material science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2BrCl3 B098843 2-Bromo-1,3,5-trichlorobenzene CAS No. 19393-96-5

Properties

IUPAC Name

2-bromo-1,3,5-trichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl3/c7-6-4(9)1-3(8)2-5(6)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPPAFMEUDJAQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60941086
Record name 2-Bromo-1,3,5-trichlorobenzene
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Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19393-96-5
Record name 2-Bromo-1,3,5-trichlorobenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2,4,6-trichlorobenzene
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Record name 2-Bromo-1,3,5-trichlorobenzene
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Record name 2-Bromo-1,3,5-trichlorobenzene
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1,3,5-trichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 19393-96-5

This technical guide provides a comprehensive overview of 2-Bromo-1,3,5-trichlorobenzene, a halogenated aromatic compound with significant potential in synthetic chemistry, particularly in the burgeoning field of targeted protein degradation. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, reactivity, and applications.

Physicochemical and Spectroscopic Data

This compound is a polysubstituted benzene derivative. Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 19393-96-5[1]
Molecular Formula C₆H₂BrCl₃[2]
Molecular Weight 260.34 g/mol [2]
Melting Point 64-66 °C[2]
Boiling Point 277.0 ± 35.0 °C at 760 mmHg[2]
Density 1.8 ± 0.1 g/cm³[2]
LogP 4.57[2]
Appearance Off-white to light yellow crystalline solid
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Insoluble in water.

Spectroscopic Data:

While comprehensive, publicly available ¹H and ¹³C NMR spectra for this compound are not readily found, data for its precursor, 1,3,5-trichlorobenzene, and related isomers are available. For 1,3,5-trichlorobenzene, the proton NMR spectrum shows a singlet at approximately 7.25 ppm, and the carbon NMR spectrum displays a single peak around 135 ppm, reflecting the molecule's symmetry. It is anticipated that the ¹H NMR spectrum of this compound would show two singlets in the aromatic region, and its ¹³C NMR spectrum would exhibit four distinct signals for the aromatic carbons. Mass spectrometry data (GC-MS) is available and shows characteristic isotopic patterns for the presence of bromine and chlorine atoms.[1] Infrared (IR) spectroscopy would reveal characteristic C-H and C-X (halogen) stretching and bending frequencies.

Synthesis of this compound

The most direct synthetic route to this compound is via a Sandmeyer reaction, starting from the commercially available 2,4,6-trichloroaniline.[2] This reaction involves the diazotization of the primary aromatic amine followed by a copper(I) bromide-mediated substitution.

G cluster_0 Synthesis of this compound 2,4,6-Trichloroaniline 2,4,6-Trichloroaniline Diazonium Salt Intermediate Diazonium Salt Intermediate 2,4,6-Trichloroaniline->Diazonium Salt Intermediate 1. NaNO₂, H₂SO₄ 2. 0-5 °C This compound This compound Diazonium Salt Intermediate->this compound CuBr G cluster_1 Suzuki-Miyaura Coupling Reaction This compound This compound Coupled Product Coupled Product This compound->Coupled Product Pd Catalyst, Base Arylboronic Acid Arylboronic Acid Arylboronic Acid->Coupled Product G cluster_2 PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_POI Degraded Protein Proteasome->Degraded_POI G cluster_3 PROTAC Development Workflow Design 1. Design of PROTAC (Ligands and Linker) Synthesis 2. Synthesis of PROTAC (incorporating this compound) Design->Synthesis In_Vitro_Eval 3. In Vitro Evaluation - Binding Assays - Ternary Complex Formation - Protein Degradation Synthesis->In_Vitro_Eval Cellular_Assays 4. Cellular Assays - Cell Viability - Target Engagement In_Vitro_Eval->Cellular_Assays Lead_Opt 5. Lead Optimization Cellular_Assays->Lead_Opt Lead_Opt->Design Iterative Cycle

References

physical and chemical properties of 2-Bromo-1,3,5-trichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of 2-Bromo-1,3,5-trichlorobenzene. The information is curated for researchers, scientists, and professionals in drug development, offering a foundation for its application in chemical synthesis and broader research contexts.

Core Physical and Chemical Properties

This compound is a halogenated aromatic compound. Its physical state is typically a white to pale grey crystalline powder or in the form of crystals or lumps.[1] The quantitative physical and chemical data for this compound are summarized in the table below, providing a comprehensive overview of its fundamental characteristics.

PropertyValueSource
Molecular Formula C₆H₂BrCl₃[2][3]
Molecular Weight 260.343 g/mol [2]
Melting Point 64-66 °C[2]
59.0-68.0 °C[1]
Boiling Point 277.0 ± 35.0 °C at 760 mmHg[2]
Density 1.8 ± 0.1 g/cm³[2]
LogP (Octanol-Water Partition Coefficient) 4.57[2]
Flash Point 132.0 ± 16.0 °C[2]
Vapor Pressure 0.0 ± 0.5 mmHg at 25°C[2]
Appearance White to pale grey crystals, powder, or lumps[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Available data includes:

  • Mass Spectrometry (GC-MS): The NIST number for the GC-MS spectrum is 134954, with major peaks observed at m/z 260, 262, and 258.[4]

  • Infrared (IR) Spectroscopy: Vapor phase IR spectra are available and can be used for the identification of functional groups and confirmation of the molecular structure.[4]

Experimental Protocols

A plausible synthetic route for this compound is the Sandmeyer reaction, a well-established method for the synthesis of aryl halides from aryl diazonium salts.[6][7] Below is a generalized experimental protocol for the synthesis of an aryl bromide from an aniline precursor, which can be adapted for this compound starting from 2,4,6-trichloroaniline.

Proposed Synthesis of this compound via Sandmeyer Reaction:

Materials:

  • 2,4,6-trichloroaniline

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Copper(I) bromide

  • Deionized water

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Diazotization: In a flask equipped with a stirrer and thermometer, 2,4,6-trichloroaniline is dissolved in hydrobromic acid. The mixture is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in deionized water is then added dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared. The freshly prepared diazonium salt solution is then slowly added to the copper(I) bromide solution. The reaction mixture is stirred, and nitrogen gas evolution is observed.

  • Work-up: After the reaction is complete, the mixture is extracted with an organic solvent like diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution, water, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield this compound.

Logical Workflow for Synthesis

The following diagram illustrates a logical workflow for the proposed synthesis of this compound.

Synthesis_Workflow Start 2,4,6-Trichloroaniline Reagent1 HBr, NaNO2 (0-5 °C) Diazonium Diazonium Salt Intermediate Reagent1->Diazonium Diazotization Reagent2 CuBr Product This compound Reagent2->Product Sandmeyer Reaction Workup Extraction & Washing Product->Workup Purification Recrystallization/ Chromatography Workup->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Proposed synthesis workflow for this compound via Sandmeyer reaction.

References

2-Bromo-1,3,5-trichlorobenzene molecular formula C6H2BrCl3

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromo-1,3,5-trichlorobenzene

Introduction

This compound, with the molecular formula C₆H₂BrCl₃, is a polyhalogenated aromatic hydrocarbon. This compound serves as a significant chemical intermediate and building block in various fields of organic synthesis. Its substituted benzene ring structure makes it a versatile precursor for the development of more complex molecules, particularly within the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for researchers and professionals in drug development and chemical sciences.

Physicochemical and Spectroscopic Data

The fundamental properties of a compound are critical for its application in experimental settings. The physicochemical and spectroscopic data for this compound are summarized below.

Physicochemical Properties

The key physical and chemical properties of this compound are presented in the table below, offering a snapshot of its characteristics under standard conditions.[1][2]

PropertyValue
CAS Number 19393-96-5
Molecular Formula C₆H₂BrCl₃
Molecular Weight 260.34 g/mol
Melting Point 64-66 °C
Boiling Point 277.0 ± 35.0 °C at 760 mmHg
Density 1.8 ± 0.1 g/cm³
Flash Point 132.0 ± 16.0 °C
LogP 4.57
Vapor Pressure 0.0 ± 0.5 mmHg at 25°C
Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

Spectroscopy TypeData Highlights
Mass Spectrometry (GC-MS) The NIST Mass Spectrometry Data Center reports major peaks at m/z 258, 260, and 262, consistent with the isotopic pattern of one bromine and three chlorine atoms.[1]
Infrared (IR) Spectroscopy Vapor phase IR spectra are available and can be used to identify functional groups and confirm the aromatic structure.[1]

Synthesis and Reactivity

Synthetic Route

The primary synthesis of this compound is achieved via a Sandmeyer-type reaction, starting from 2,4,6-trichloroaniline. This process involves the diazotization of the aniline precursor followed by the introduction of the bromine atom.

SynthesisWorkflow cluster_reaction Sandmeyer Reaction precursor 2,4,6-Trichloroaniline diazotization 1. Diazotization (NaNO₂, H₂SO₄) precursor->diazotization product This compound substitution 2. Substitution (CuBr) substitution->product Applications cluster_synthesis Synthetic Chemistry cluster_products End Applications start This compound (Building Block) synthesis Synthesis of Complex Molecules start->synthesis pharma Pharmaceuticals (e.g., Protein Degraders) synthesis->pharma agro Agrochemicals synthesis->agro

References

An In-depth Technical Guide to 2-Bromo-1,3,5-trichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1,3,5-trichlorobenzene, a halogenated aromatic compound with applications in chemical synthesis and as a building block in the development of new chemical entities. This document collates its physicochemical properties, safety and handling guidelines, and a representative synthetic protocol.

Core Physicochemical Properties

This compound is a solid, crystalline compound at room temperature.[1] Its key properties are summarized below for easy reference.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 19393-96-5[3][4]
Molecular Formula C₆H₂BrCl₃[2][3][4]
Molecular Weight 260.34 g/mol [2]
Appearance White to pale grey crystals or powder[1]
Melting Point 64-66 °C[3]
Boiling Point 277.0 ± 35.0 °C at 760 mmHg[3]
Density 1.8 ± 0.1 g/cm³[3]
LogP 4.57[3]
Purity Typically ≥96.0% - 97%[1][4]

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[5] Work should be conducted in a well-ventilated area or a chemical fume hood.[5][6]

GHS Hazard Classification: [2]

Hazard ClassCategoryStatement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation
Hazardous to the Aquatic Environment, Long-term-Very toxic to aquatic life with long lasting effects

First Aid Measures: [5][6]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]

  • In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[5]

  • If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[5]

  • If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[6]

Synthesis and Experimental Protocols

While specific, detailed synthetic protocols for this compound are not extensively published, a plausible and common method for its preparation from the corresponding aniline (2,4,6-trichloroaniline) is via a Sandmeyer-type reaction. This class of reactions is a well-established method for the synthesis of aryl halides from aryl diazonium salts. A general procedure for a similar transformation is described in the literature.[7]

Representative Synthetic Protocol: Sandmeyer Reaction

This protocol is a generalized representation and may require optimization for the specific synthesis of this compound.

Materials:

  • 2,4,6-trichloroaniline

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Cuprous bromide

  • Concentrated sulfuric acid

  • 5% aqueous sodium hydroxide

  • Calcium chloride

  • Ice

  • Starch-iodide paper

  • Congo red paper

Procedure:

  • Diazotization of 2,4,6-trichloroaniline:

    • Dissolve 2,4,6-trichloroaniline in a suitable volume of 48% hydrobromic acid.

    • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper and ensure the solution remains acidic with Congo red paper.[7]

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of cuprous bromide in hydrobromic acid and bring it to a boil.[7]

    • Slowly and carefully add the cold diazonium salt solution to the boiling cuprous bromide solution. The addition should be controlled to maintain a continuous reaction.

    • After the addition is complete, the resulting mixture can be steam distilled to isolate the crude product.[7]

  • Purification:

    • Separate the organic layer from the distillate.

    • Wash the organic layer sequentially with concentrated sulfuric acid, water, 5% aqueous sodium hydroxide, and finally with water.[7]

    • Dry the purified product over anhydrous calcium chloride.

    • Further purification can be achieved by distillation.

G cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_purification Step 3: Purification TCA 2,4,6-Trichloroaniline Diazonium 2,4,6-Trichlorobenzenediazonium Bromide TCA->Diazonium 1. HBr, 0-5°C 2. NaNO₂ (aq) CrudeProduct Crude this compound Diazonium->CrudeProduct CuBr, HBr, Boil PureProduct Pure this compound CrudeProduct->PureProduct Washing & Distillation

Caption: Synthetic workflow for this compound.

Applications in Research and Development

This compound serves as a valuable intermediate in organic synthesis. Its utility is particularly noted in the following areas:

  • Building Block for Bioactive Molecules: It is an important intermediate in the preparation of biologically active compounds for both the pharmaceutical and agrochemical industries.[8]

  • Protein Degrader Building Blocks: This compound is classified within the product family of protein degrader building blocks, suggesting its use in the synthesis of molecules for targeted protein degradation.[4]

  • Drug Design: The introduction of bromine into molecular structures is a strategy used in drug design to modulate the pharmacological properties of a compound, such as its binding affinity and pharmacokinetic profile.[9]

Due to the proprietary nature of drug development, specific signaling pathways and detailed experimental workflows involving this compound are not widely available in the public domain. Researchers interested in its application should consider its potential as a precursor for more complex molecules in their specific area of investigation.

References

An In-depth Technical Guide to 2-bromo-1,3,5-trichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and potential applications of 2-bromo-1,3,5-trichlorobenzene, with a particular focus on its relevance in medicinal chemistry and drug development as a building block for targeted protein degradation.

Physicochemical Properties

This compound is a halogenated aromatic compound. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 19393-96-5
Molecular Formula C₆H₂BrCl₃[1]
Molecular Weight 260.34 g/mol [1]
Appearance White to off-white solidInferred from similar compounds
Melting Point 64-66 °C
Boiling Point 277.0 ± 35.0 °C at 760 mmHg
Density 1.8 ± 0.1 g/cm³
LogP 4.57
Flash Point 132.0 ± 16.0 °C

Synthesis

The primary route for the synthesis of this compound is the Sandmeyer reaction, starting from the readily available 2,4,6-trichloroaniline. This reaction provides a reliable method for the introduction of a bromine atom onto the aromatic ring via a diazonium salt intermediate.

This protocol is a representative procedure based on established methodologies for Sandmeyer reactions of similar substrates.

Materials:

  • 2,4,6-trichloroaniline

  • Hydrobromic acid (48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice

  • Sodium hydroxide (NaOH) solution (5%)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Stir plate and magnetic stir bar

  • Beakers, Erlenmeyer flasks, and a separatory funnel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Diazotization of 2,4,6-trichloroaniline:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2,4,6-trichloroaniline in a mixture of hydrobromic acid (48%) and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

    • Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure the complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid (48%).

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane.

    • Wash the organic layer sequentially with water, 5% sodium hydroxide solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Purification A 2,4,6-Trichloroaniline B HBr, NaNO2 0-5 °C A->B Reactants C 2,4,6-Trichlorobenzenediazonium Bromide B->C Forms D 2,4,6-Trichlorobenzenediazonium Bromide E CuBr D->E Reacts with F This compound E->F Yields G Crude Product H Extraction & Washing G->H I Recrystallization/Chromatography H->I J Pure this compound I->J

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic Data Description
¹H NMR (Predicted) A single peak is expected in the aromatic region (δ 7.0-7.5 ppm) corresponding to the two equivalent aromatic protons.
¹³C NMR (Predicted) Four distinct signals are expected in the aromatic region (δ 120-140 ppm). The carbon attached to the bromine atom would be expected at a lower field compared to the other halogenated carbons.
Mass Spectrometry (GC-MS) The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine and three chlorine atoms. The molecular ion peak [M]⁺ would be observed around m/z 258, 260, 262, and 264 with intensities corresponding to the natural isotopic abundance of Br and Cl.
Infrared (IR) Spectroscopy Characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹), and C-Cl and C-Br stretching (in the fingerprint region, <1000 cm⁻¹) would be expected.

Applications in Drug Development: A Protein Degrader Building Block

This compound has been identified as a building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.

The highly functionalized aromatic ring of this compound serves as a versatile scaffold for the construction of PROTAC linkers. The different halogen substituents can be selectively functionalized through various cross-coupling reactions, allowing for the attachment of a warhead (a ligand for the target protein) and an E3 ligase ligand.

The following diagram illustrates a general workflow for the utilization of this compound in the development of a PROTAC.

G A This compound (Building Block) B Selective Functionalization (e.g., Suzuki or Buchwald-Hartwig Coupling) A->B C Linker Synthesis B->C F PROTAC Assembly C->F D Warhead (Target Protein Ligand) D->F E E3 Ligase Ligand E->F G PROTAC Candidate F->G H In vitro Assays (Degradation, Cell Viability) G->H I In vivo Studies H->I

Caption: General workflow for PROTAC development using this compound.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and use.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance or a comprehensive safety data sheet. All laboratory work should be conducted in accordance with established safety protocols and regulations.

References

Spectral Data Analysis of 2-Bromo-1,3,5-trichlorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectral data for 2-Bromo-1,3,5-trichlorobenzene, catering to researchers, scientists, and professionals in drug development. The document details predicted Nuclear Magnetic Resonance (NMR) data, and experimental Infrared (IR) and Mass Spectrometry (MS) data, presented in a clear and structured format for easy interpretation and comparison. Detailed experimental protocols for acquiring such spectra are also provided, alongside a visual representation of the analytical workflow.

Predicted Nuclear Magnetic Resonance (NMR) Spectral Data

Due to the limited availability of experimental NMR spectra for this compound in publicly accessible databases, the following data is based on computational predictions. These predictions are valuable for spectral assignment and structural confirmation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be simple, showing a single resonance for the two chemically equivalent aromatic protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5 - 7.8Singlet2HH-4, H-6

Note: The exact chemical shift can vary depending on the solvent and spectrometer frequency.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals corresponding to the four unique carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
~135 - 140C-Cl
~130 - 135C-H
~125 - 130C-Br
~120 - 125C-Cl

Note: These are approximate chemical shift ranges. Specific values can be influenced by the solvent and computational model used for prediction.

Experimental Infrared (IR) and Mass Spectrometry (MS) Data

Infrared (IR) Spectral Data

The following table summarizes key absorption bands observed in the vapor phase IR spectrum of this compound.[1]

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000WeakC-H stretch (aromatic)
~1550 - 1530MediumC=C stretch (aromatic ring)
~1450 - 1420StrongC=C stretch (aromatic ring)
~1100 - 1000StrongC-Cl stretch
~850 - 800StrongC-H out-of-plane bend
Below 700StrongC-Br stretch
Mass Spectrometry (MS) Data

The mass spectrum of this compound is characterized by a distinctive isotopic pattern due to the presence of bromine and chlorine atoms. The major fragments observed in Gas Chromatography-Mass Spectrometry (GC-MS) are listed below.[1]

m/zRelative IntensityAssignment
262Moderate[M+4]⁺ (Isotopic peak)
260High[M+2]⁺ (Isotopic peak)
258High[M]⁺ (Molecular ion)
179Moderate[M-Br]⁺
144Moderate[M-Br-Cl]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for solid aromatic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16-64 (depending on concentration).

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher ¹³C frequency NMR spectrometer.

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

  • Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]

  • Place a portion of the mixture into a pellet press die.

  • Apply pressure to form a transparent or translucent pellet.[2]

Data Acquisition:

  • Spectrometer: FT-IR spectrometer.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for separating halogenated aromatic compounds (e.g., HP-5MS, DB-5ms).

  • Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio).

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50-70 °C, hold for 1-2 minutes.

    • Ramp: Increase temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

    • Hold at final temperature for 5-10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound (Solid) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution KBr_Pellet KBr Pellet Preparation Sample->KBr_Pellet Solvent_Dilution Dilution in Volatile Solvent Sample->Solvent_Dilution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR FT-IR Spectroscopy KBr_Pellet->IR GCMS GC-MS Analysis Solvent_Dilution->GCMS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratios, Fragmentation Pattern GCMS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Workflow for the spectral analysis of this compound.

References

Technical Guide: Solubility of 2-Bromo-1,3,5-trichlorobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-1,3,5-trichlorobenzene. Due to the limited availability of specific quantitative solubility data in the public domain, this document focuses on its predicted solubility profile based on its physicochemical properties and provides a robust framework for its experimental determination.

Physicochemical Properties of this compound

Understanding the molecular structure and properties of this compound is fundamental to predicting its behavior in various solvents.

PropertyValueSource
Chemical Formula C₆H₂BrCl₃PubChem[1]
Molecular Weight 260.34 g/mol ChemSrc[2]
Appearance White to pale grey crystals or powderThermo Scientific[3]
Melting Point 64-66 °CChemSrc[2]
Boiling Point 277.0 ± 35.0 °C at 760 mmHgChemSrc[2]
Density 1.8 ± 0.1 g/cm³ChemSrc[2]
CAS Number 19393-96-5PubChem[1]

Predicted Solubility Profile

Based on its halogenated aromatic structure, this compound is classified as a nonpolar to weakly polar molecule. The principle of "like dissolves like" suggests that it will exhibit greater solubility in nonpolar and moderately polar organic solvents, with limited solubility in highly polar solvents such as water. This is consistent with the general solubility of related halobenzenes, which are known to be soluble in organic solvents like ethanol, diethyl ether, and acetone[4]. For instance, the related compound 1,3,5-trichlorobenzene is soluble in chloroform and sparingly soluble in alcohol[5].

Quantitative Solubility Data

Solvent ClassSolventMolecular FormulaPolarity IndexPredicted SolubilityExperimentally Determined Solubility ( g/100 mL)
Non-Polar HexaneC₆H₁₄0.1HighData not available
TolueneC₇H₈2.4HighData not available
Moderately Polar Dichloromethane (DCM)CH₂Cl₂3.1HighData not available
ChloroformCHCl₃4.1HighData not available
Ethyl AcetateC₄H₈O₂4.4ModerateData not available
Polar Aprotic AcetoneC₃H₆O5.1ModerateData not available
AcetonitrileC₂H₃N5.8Low to ModerateData not available
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2LowData not available
Polar Protic EthanolC₂H₆O4.3ModerateData not available
MethanolCH₄O5.1Low to ModerateData not available
WaterH₂O10.2Very LowData not available

Experimental Protocols for Solubility Determination

The definitive method for ascertaining the solubility of this compound is through empirical measurement. The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

Shake-Flask Method for Equilibrium Solubility Determination

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (high purity)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Accurately pipette a known volume of the selected organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration may need to be determined empirically.

  • Phase Separation: After equilibration, cease agitation and allow the vials to rest at the same constant temperature for several hours to permit the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a calibrated analytical method (e.g., HPLC-UV or GC-MS) to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

Visualizations

Plausible Synthesis Pathway

The following diagram illustrates a plausible synthetic route to this compound, adapted from the synthesis of 1,3,5-trichlorobenzene from aniline. This pathway involves the chlorination of aniline followed by a Sandmeyer-type reaction to introduce the bromine atom.

G cluster_0 Synthesis of 2,4,6-Trichloroaniline cluster_1 Diazotization and Bromination Aniline Aniline AniliniumChloride Anilinium Chloride Aniline->AniliniumChloride HCl TCA 2,4,6-Trichloroaniline AniliniumChloride->TCA Cl₂ in CCl₄ DiazoniumSalt 2,4,6-Trichlorobenzenediazonium Chloride TCA->DiazoniumSalt NaNO₂ / H₂SO₄ 0-5 °C FinalProduct This compound DiazoniumSalt->FinalProduct CuBr / HBr

Caption: Plausible synthesis route for this compound.

General Analytical Workflow for Purity Determination

This diagram outlines a typical workflow for determining the purity of a synthesized organic compound like this compound using chromatographic and spectroscopic techniques.

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection and Identification cluster_3 Data Analysis Start Synthesized This compound Dissolution Dissolve in Volatile Solvent Start->Dissolution Structure Structural Confirmation (e.g., NMR, IR) Start->Structure Parallel Analysis Injection Inject into GC or HPLC Dissolution->Injection Separation Separation of Components Injection->Separation Detection Detection (e.g., FID, UV) Separation->Detection MS Mass Spectrometry (MS) Separation->MS Quantification Quantify Purity (% Area) Detection->Quantification ImpurityID Identify Impurities MS->ImpurityID FinalReport Final Purity Report Quantification->FinalReport ImpurityID->FinalReport

References

electrophilic aromatic substitution reactivity of halobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactivity of Halobenzenes

Abstract

Halogen-substituted aromatic compounds are fundamental building blocks in organic synthesis, particularly within the pharmaceutical and materials science sectors. Their reactivity in electrophilic aromatic substitution (EAS) reactions is a cornerstone of synthetic strategy. However, halogens present a unique paradox: they are deactivating substituents, yet they direct incoming electrophiles to the ortho and para positions. This guide provides a comprehensive examination of the electronic principles governing this behavior, presents quantitative data on reaction rates and regioselectivity, and offers detailed experimental protocols for key transformations.

The Core Principle: A Duality of Electronic Effects

The reactivity of halobenzenes in EAS is governed by the interplay of two opposing electronic forces: the inductive effect and the resonance effect.

  • Inductive Effect (-I): Halogens are significantly more electronegative than carbon. This disparity causes the halogen to withdraw electron density from the benzene ring through the sigma (σ) bond framework.[1][2] This effect reduces the overall electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene itself.[3] This electron withdrawal is the reason halogens are classified as deactivating groups.[4]

  • Resonance Effect (+R or +M): Despite their electronegativity, halogens possess lone pairs of electrons in p-orbitals that can be delocalized into the aromatic π-system.[1] This donation of electron density through resonance partially counteracts the inductive effect. Crucially, this electron donation is most pronounced at the ortho and para positions, increasing the electron density at these sites relative to the meta position.[1][5]

The net result is that while the entire ring is deactivated by the dominant inductive effect, the ortho and para positions are significantly less deactivated than the meta position, making them the preferred sites of electrophilic attack.[2][5]

G cluster_main cluster_effects Halobenzene Halobenzene (Ph-X) Inductive Inductive Effect (-I) • Electron withdrawing via σ-bond • Decreases ring nucleophilicity • Deactivates the entire ring Halobenzene->Inductive Dominant Effect (Controls Reactivity) Resonance Resonance Effect (+R) • Electron donating via π-system • Lone pair delocalization • Enriches ortho/para positions Halobenzene->Resonance Subordinate Effect (Controls Regioselectivity)

Figure 1: Opposing electronic effects of halogens in EAS.

Quantitative Analysis of Halobenzene Reactivity

All halobenzenes are less reactive than benzene in electrophilic aromatic substitution. However, the order of reactivity among the halobenzenes does not follow a simple trend based on electronegativity. For many reactions, such as nitration, the observed order is F > I > Br > Cl, with fluorobenzene being the most reactive of the series.

This counterintuitive order results from the balance between the two effects:

  • Fluorine: Possesses the strongest inductive (-I) effect due to its high electronegativity. However, its valence 2p orbital has a similar size and energy to the carbon 2p orbital, leading to highly effective orbital overlap and a strong, stabilizing resonance (+R) effect.[6]

  • Chlorine, Bromine, Iodine: As we descend the group, electronegativity decreases, weakening the inductive effect. Concurrently, the valence p-orbitals (3p, 4p, 5p) become larger and more diffuse, resulting in poorer overlap with carbon's 2p orbital and a significantly weaker resonance effect.[6]

The data below summarizes the relative rates and product distributions for the nitration of halobenzenes, a representative EAS reaction.

Table 1: Relative Reactivity of Halobenzenes in Nitration (Relative to Benzene = 1.0)

HalobenzeneRelative Rate
Fluorobenzene0.15
Chlorobenzene0.033
Bromobenzene0.030
Iodobenzene0.18
Data sourced from reference[7].

Table 2: Isomer Product Distribution for the Nitration of Halobenzenes (%)

Halobenzene% Ortho% Meta% Para
Fluorobenzene13087
Chlorobenzene30169
Bromobenzene37162
Iodobenzene38260
Data sourced from reference[7].

Mechanistic Basis for Ortho, Para-Direction

The regioselectivity of the reaction is determined by the stability of the carbocation intermediate (the arenium ion or σ-complex) formed during the rate-determining step. When an electrophile attacks at the ortho or para position of a halobenzene, one of the resulting resonance structures places the positive charge on the carbon atom directly bonded to the halogen. This allows the halogen to donate a lone pair of electrons, forming a fourth resonance structure where all atoms (except hydrogen) have a complete octet.[5][8] This "halonium ion" contributor provides significant additional stabilization.

For meta attack, the positive charge is never located adjacent to the halogen-bearing carbon. Consequently, the halogen's lone pairs cannot directly stabilize the carbocation through resonance.[5] The intermediates for ortho and para attack are therefore lower in energy, and the activation barriers leading to them are smaller, resulting in faster reaction rates for substitution at these positions.

G cluster_ortho Ortho Attack cluster_meta Meta Attack cluster_para Para Attack o1 Halobenzene o2 Arenium Ion (Resonance 1) o1->o2 + E⁺ o3 Arenium Ion (Resonance 2) o2->o3 o_prod Ortho Product o2->o_prod - H⁺ o4 Arenium Ion (Resonance 3) (Key Stabilizing Structure) o3->o4 m1 Halobenzene m2 Arenium Ion (Resonance 1) m1->m2 + E⁺ m3 Arenium Ion (Resonance 2) m2->m3 m_prod Meta Product (Minor) m2->m_prod - H⁺ m4 Arenium Ion (Resonance 3) m3->m4 p1 Halobenzene p2 Arenium Ion (Resonance 1) p1->p2 + E⁺ p3 Arenium Ion (Resonance 2) (Key Stabilizing Structure) p2->p3 p_prod Para Product p2->p_prod - H⁺ p4 Arenium Ion (Resonance 3) p3->p4

Figure 2: Stability of arenium ion intermediates in EAS.

Key Experimental Protocols

The following sections provide detailed methodologies for two common EAS reactions performed on halobenzenes.

Protocol: Nitration of Chlorobenzene

This procedure aims to synthesize nitrochlorobenzene isomers via the reaction of chlorobenzene with a nitrating mixture.[9] The para isomer is typically isolated as the major product due to its higher melting point and lower solubility.[9]

  • Materials & Reagents:

    • Chlorobenzene

    • Concentrated Nitric Acid (HNO₃)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Ice-cold water

    • Ethanol (for recrystallization)

    • Reaction flask, dropping funnel, magnetic stirrer, ice bath, beaker, Buchner funnel.

  • Procedure:

    • Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with continuous stirring. Allow the mixture to cool.

    • Reaction: Place chlorobenzene in a separate reaction flask equipped with a magnetic stirrer and cooled in an ice bath. Slowly add the chilled nitrating mixture dropwise to the chlorobenzene, ensuring the reaction temperature is maintained between 25-35°C to prevent dinitration.

    • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for approximately 30-60 minutes to ensure the reaction goes to completion.

    • Work-up (Quenching): Carefully pour the reaction mixture over a large volume of crushed ice and water with vigorous stirring. This will cause the crude product (a mixture of isomers) to precipitate as a solid or oily layer.

    • Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel. Wash the crude product several times with cold water to remove residual acids.

    • Purification: Purify the major p-nitrochlorobenzene isomer by recrystallization from ethanol. The ortho isomer, being an oil or low-melting solid, will remain in the filtrate.

    • Analysis: Dry the purified crystals and determine the yield. Confirm product identity and purity by measuring its melting point (literature m.p. of para isomer: ~84°C) and using techniques like Thin Layer Chromatography (TLC) or NMR spectroscopy.[9]

Protocol: Friedel-Crafts Acylation of Bromobenzene

This procedure synthesizes 4-bromoacetophenone by reacting bromobenzene with an acylating agent in the presence of a Lewis acid catalyst.[8]

  • Materials & Reagents:

    • Bromobenzene

    • Acetyl Chloride or Acetic Anhydride

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Dichloromethane (DCM) or other dry solvent

    • Ice, water, dilute HCl, dilute NaOH, brine

    • Anhydrous drying agent (e.g., MgSO₄, CaCl₂)

    • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer.

  • Procedure:

    • Setup: Assemble a dry round-bottom flask with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl gas).

    • Initial Mixture: Charge the flask with anhydrous aluminum chloride and dry dichloromethane. Add bromobenzene to this suspension with stirring.

    • Addition of Acylating Agent: Add acetyl chloride (or acetic anhydride) dropwise from the addition funnel. The reaction is exothermic and may require cooling to control.[8]

    • Reaction: After the addition is complete, stir the mixture at room temperature or gently heat to reflux (e.g., 50°C) for 1-5 hours to drive the reaction to completion.[8]

    • Work-up (Quenching): Cool the reaction mixture in an ice bath. Cautiously pour the mixture onto crushed ice, followed by the addition of dilute HCl to dissolve any remaining aluminum salts.[8]

    • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional dichloromethane.

    • Washing: Combine the organic extracts and wash sequentially with water, dilute NaOH solution, and finally with brine.

    • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., calcium chloride). Filter off the drying agent and remove the solvent using a rotary evaporator.

    • Purification: The crude product can be purified by recrystallization or vacuum distillation to yield pure 4-bromoacetophenone.[8]

G start Start setup 1. Apparatus Setup (Dry Glassware, Inert Atmosphere if needed) start->setup reagents 2. Charge Reagents (Halobenzene, Solvent, Catalyst) setup->reagents addition 3. Add Electrophile (Dropwise, Temperature Control) reagents->addition reaction 4. Reaction Period (Stirring, Heating/Cooling as required) addition->reaction quench 5. Quenching (Pour onto ice/water) reaction->quench extract 6. Extraction & Washing (Separate organic layer, wash with aq. solutions) quench->extract dry 7. Drying & Solvent Removal (Anhydrous salt, Rotary Evaporation) extract->dry purify 8. Purification (Recrystallization, Chromatography, or Distillation) dry->purify analyze 9. Product Analysis (Yield, MP, NMR, etc.) purify->analyze end End analyze->end

Figure 3: General experimental workflow for EAS reactions.

Conclusion for Drug Development Professionals

A thorough understanding of the reactivity of halobenzenes is critical for medicinal chemists and process development scientists. The principles of inductive deactivation and resonance-driven regioselectivity allow for the predictable synthesis of ortho- and para-substituted intermediates. The subtle differences in reactivity between F, Cl, Br, and I can be exploited to optimize reaction conditions and yields. Furthermore, the halogen atom itself serves as a versatile functional handle for subsequent transformations, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), making halobenzenes indispensable precursors in the synthesis of complex pharmaceutical agents.

References

An In-depth Technical Guide to the Health and Safety of 2-Bromo-1,3,5-trichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Executive Summary

2-Bromo-1,3,5-trichlorobenzene (CAS No: 19393-96-5) is a halogenated aromatic compound.[1][2][3][4] Based on available data, this chemical is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5][6][7] This guide provides a comprehensive overview of its known health and safety information, including hazard classifications, physical and chemical properties, safe handling procedures, and relevant experimental protocols for toxicity assessment.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with acute toxicity, and skin, eye, and respiratory irritation.

GHS Classification

The aggregated GHS information from multiple notifications indicates the following hazard classifications.[5]

Hazard ClassCategoryGHS CodeHazard Statement
Acute toxicity, oral4H302Harmful if swallowed[5][7]
Skin corrosion/irritation2H315Causes skin irritation[5][7]
Serious eye damage/eye irritation2AH319Causes serious eye irritation[5][7]
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335May cause respiratory irritation[5][7]
Hazardous to the aquatic environment, long-term hazard2H411Toxic to aquatic life with long lasting effects[6]
GHS Pictograms and Signal Word
  • Pictograms:

    • alt text

    • alt text

  • Signal Word: Warning [5]

Precautionary Statements

A comprehensive list of precautionary statements is provided by the ECHA C&L Inventory.[5] Key statements include:

  • Prevention: P261, P264, P270, P273, P280

  • Response: P301+P317, P302+P352, P304+P340, P305+P351+P338, P332+P317, P337+P317

  • Storage: P403+P233, P405

  • Disposal: P501

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValue
Molecular FormulaC₆H₂BrCl₃[1][8]
Molecular Weight260.34 g/mol [5][8]
CAS Number19393-96-5[1][8]
AppearanceSolid, Crystalline, White[9]
Melting Point64-66 °C[8]
Boiling Point277.0 ± 35.0 °C at 760 mmHg[8]
Flash Point132.0 ± 16.0 °C[8]
Density1.8 ± 0.1 g/cm³[8]
LogP (octanol/water)4.57[8]

Toxicological Information

The primary routes of exposure are inhalation, ingestion, and skin/eye contact.[12]

  • Inhalation: May cause respiratory tract irritation.[5][7] Symptoms can include coughing and sore throat.[4][12]

  • Skin Contact: Causes skin irritation, characterized by redness and pain.[5][12]

  • Eye Contact: Causes serious eye irritation, including redness and pain.[5][12]

  • Ingestion: Harmful if swallowed.[5] May cause abdominal pain, nausea, and vomiting.[12]

No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA.[13]

Experimental Protocols for Hazard Assessment

The hazard classifications for this chemical are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the key methodologies.

Acute Oral Toxicity (OECD Guideline 401)

This guideline provides a method for determining the acute oral toxicity of a substance.[14]

  • Principle: The test substance is administered in a single dose or multiple doses within 24 hours to a group of experimental animals (typically rodents) by gavage.[14]

  • Methodology:

    • Animal Selection: Healthy, young adult rodents of a single sex (females should be nulliparous and non-pregnant) are used.[14]

    • Dosage: At least 5 animals are used per dose level.[14] Doses are carefully selected to determine the dose that causes death in 50% of the animals (LD50).[14]

    • Administration: The substance is administered orally.

    • Observation: Animals are observed for mortality, body weight changes, and clinical signs of toxicity such as tremors, convulsions, salivation, diarrhea, lethargy, and coma for a set period.[14]

    • Necropsy: A gross necropsy is performed on all animals to identify any pathological changes.[14]

  • Data Analysis: The LD50 value is calculated statistically from the dose-response data.[14]

OECD_401_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Selection Select healthy, young adult rodents Administration Administer single oral dose per group Animal_Selection->Administration Dose_Selection Select multiple dose levels Dose_Selection->Administration Observation Observe for mortality and clinical signs (14 days) Administration->Observation Necropsy Perform gross necropsy on all animals Observation->Necropsy LD50_Calc Statistically calculate LD50 value Necropsy->LD50_Calc OECD_404_Workflow Prep Prepare animal skin (clipping) Apply Apply substance to skin under patch (4 hours) Prep->Apply Remove Remove patch and clean skin Apply->Remove Observe Grade skin for erythema & edema at 1, 24, 48, 72 hours Remove->Observe Classify Classify based on severity and reversibility Observe->Classify Logical_Relationship cluster_exposure Potential Routes of Exposure cluster_effects Adverse Health Effects substance This compound ingestion Ingestion substance->ingestion inhalation Inhalation substance->inhalation skin_contact Skin Contact substance->skin_contact eye_contact Eye Contact substance->eye_contact acute_toxicity Acute Oral Toxicity (H302) ingestion->acute_toxicity resp_irritation Respiratory Irritation (H335) inhalation->resp_irritation skin_irritation Skin Irritation (H315) skin_contact->skin_irritation eye_irritation Serious Eye Irritation (H319) eye_contact->eye_irritation

References

Methodological & Application

Application Notes: Suzuki-Miyaura Coupling of 2-Bromo-1,3,5-trichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed cross-coupling reaction essential for the formation of carbon-carbon bonds. This methodology is particularly valuable in synthesizing complex organic molecules, including biaryl compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science. 2-Bromo-1,3,5-trichlorobenzene serves as a key building block for the synthesis of specific polychlorinated biphenyls (PCBs) and other polyhalogenated aromatic compounds. These compounds are often synthesized for use as analytical standards in environmental science or as intermediates in the development of novel materials and therapeutic agents.

The Suzuki-Miyaura coupling offers significant advantages over traditional methods for PCB synthesis, such as high selectivity and the use of less toxic starting materials.[1][2][3] The reaction demonstrates broad functional group tolerance and generally proceeds under mild conditions to give moderate to good yields.[1][3]

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) complex. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. The reactivity of aryl halides in this step typically follows the order I > Br > Cl.[4][5]

  • Transmetalation: The aryl group from the organoboron species (an arylboronic acid or ester) is transferred to the palladium(II) complex. This step requires activation by a base, which forms a boronate species, enhancing the nucleophilicity of the aryl group.[5][6]

  • Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7][8]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X (this compound) PdII_Complex Ar-Pd(II)L₂-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Ar'-B(OH)₂ (Arylboronic Acid) + Base PdII_Aryl_Complex Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Aryl_Complex RedElim Reductive Elimination PdII_Aryl_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols & Data

General Protocol

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (1–5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) (2.0–3.0 equiv)

  • Anhydrous Solvent (e.g., Toluene, Dioxane, Dimethoxyethane (DME))

  • Reaction Vessel (e.g., Schlenk flask)

  • Inert Atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the palladium catalyst.

  • Add the base to the reaction vessel.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by using three freeze-pump-thaw cycles.

  • Heat the mixture to the desired temperature (typically 80–110 °C) and stir vigorously for the specified time (typically 4–24 hours).[9][10]

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Data Presentation

The selection of catalyst, base, and solvent is critical for achieving high yields, especially with sterically hindered or electronically deactivated substrates like this compound.

Table 1: Typical Reagents for Suzuki-Miyaura Coupling

ComponentExamplesRole in Reaction
Aryl Halide This compoundElectrophilic partner; provides the aryl scaffold.
Organoboron Phenylboronic acid, 4-Methoxyphenylboronic acidNucleophilic partner; provides the aryl group to be coupled.
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃Facilitates the catalytic cycle (oxidative addition, reductive elimination). Pd(dppf)Cl₂ is noted to be less air-sensitive.[1][3]
Ligand dppf, PPh₃, SPhos, XPhosStabilizes the palladium center and influences its reactivity and selectivity.
Base Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for the transmetalation step.[6]
Solvent Toluene, Dioxane, THF, DME, DMFSolubilizes reactants and influences reaction temperature and kinetics. An aqueous co-solvent is often used.

Table 2: Example Reaction Conditions for Coupling Bromochlorobenzenes

The following table summarizes conditions adapted from literature for the synthesis of polychlorinated biphenyls, which are analogous to the coupling of this compound.

Aryl HalideArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Bromochlorobenzenes(Chlorinated) Benzene boronic acidsPd(dppf)Cl₂ (N/A)Na₂CO₃ (aq.) (N/A)Toluene/EthanolReflux4-1650-85[1]
5-BromoindazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10%)K₂CO₃ (2.0)DME/Water802Good[11]
Aryl Bromides2-PyridylboronatesPd₂(dba)₃ (1.5%) / Ligand 1KF (3.0)Dioxane1001274-82[12]
Methyl 2,5-bis(triflyloxy)benzoateArylboronic acids (2.6)Pd(PPh₃)₄ (6%)K₃PO₄ (3.0)Dioxane110478-91[10]

Note: "N/A" indicates the specific amount was not detailed in the abstract.Yields are reported as "moderate to good" or within a range based on the source.

Visualized Experimental Workflow

The following diagram outlines the logical flow of the experimental protocol, from initial setup to final product characterization.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup 1. Add Reactants to Dry Schlenk Flask inert 2. Establish Inert Atmosphere (N₂/Ar) setup->inert solvent 3. Add Anhydrous Solvent inert->solvent degas 4. Degas Mixture solvent->degas heat 5. Heat to 80-110 °C degas->heat monitor 6. Monitor Progress (TLC / GC-MS) heat->monitor quench 7. Cool & Quench with Water monitor->quench Reaction Complete extract 8. Extract with Organic Solvent quench->extract dry 9. Dry, Filter & Concentrate extract->dry purify 10. Column Chromatography dry->purify product Pure Product purify->product characterize Characterization (NMR, MS) product->characterize

Caption: A standard workflow for Suzuki-Miyaura coupling experiments.

References

Application Notes and Protocols for Sonogashira Coupling with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction, catalyzed by palladium and typically a copper co-catalyst, is widely employed in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][4]

This document provides detailed experimental protocols for the Sonogashira coupling of various aryl halides, offering a guide for researchers in academic and industrial settings.

General Reaction Scheme

The general transformation of a Sonogashira coupling reaction is depicted below:

Where:

  • R¹: Aryl group

  • X: Halide (I, Br, Cl) or Triflate (OTf)

  • R²: Various functional groups (e.g., aryl, alkyl, silyl)

  • Pd catalyst: Typically a Pd(0) complex, such as Pd(PPh₃)₄ or formed in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂.[2]

  • Cu co-catalyst: Usually CuI, which facilitates the formation of a copper acetylide intermediate.[1][3]

  • Base: An amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is commonly used to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct.[1][5]

The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf > Cl.[4] While aryl iodides and bromides are commonly used, the coupling of aryl chlorides often requires more specialized catalysts and harsher reaction conditions.[2][6]

Comparative Data of Sonogashira Coupling Protocols

The following table summarizes key quantitative data from various established protocols for the Sonogashira coupling of different aryl halides. This allows for a direct comparison of reaction conditions and performance.

Aryl HalideAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-IodotolueneTrimethylsilylacetylenePdCl₂(PPh₃)₂ (5)10TriethylamineToluene/Triethylamine (3:1)10010High[7][8]
Aryl IodidePhenylacetylenePd(PPh₃)₂Cl₂ (0.05 eq)0.025 eqDiisopropylamine (7.0 eq)THFRoom Temp.389[4]
Aryl BromidePhenylacetylene(AllylPdCl)₂ (2.5)N/A (Copper-free)Cs₂CO₃DMFRoom Temp.-Good to Excellent[9]
Aryl ChloridePhenylacetylenePdCl₂(dppf)2Cs₂CO₃DMAc1202485[6]
1-bromo-4-iodobenzeneTrimethylsilylacetylenePd(PPh₃)₄CuIEt₃NTHFRoom Temp.--[1]

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling of an Aryl Iodide

This protocol is a general and reliable method for the coupling of aryl iodides with terminal alkynes at room temperature.[4]

Materials:

  • Aryl iodide (1.0 eq)

  • Terminal alkyne (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 eq)

  • Copper(I) iodide (CuI) (0.025 eq)

  • Diisopropylamine (7.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide (0.81 mmol, 1.0 eq) and dissolve it in THF (5 mL).

  • To the solution, sequentially add Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), and diisopropylamine (7.0 eq).

  • Finally, add the terminal alkyne (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Copper-Free Sonogashira Coupling of an Aryl Bromide

This protocol is advantageous as it avoids the use of a copper co-catalyst, which can sometimes lead to undesired alkyne homocoupling (Glaser coupling).[5][9]

Materials:

  • Aryl bromide (1.0 eq)

  • Terminal alkyne (1.1 eq)

  • Allylpalladium(II) chloride dimer [(AllylPdCl)₂] (2.5 mol%)

  • Tri-tert-butylphosphine [P(t-Bu)₃] (10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware

Procedure:

  • In a glovebox or under a stream of inert gas, add (AllylPdCl)₂ (2.5 mol%) and P(t-Bu)₃ (10 mol%) to a dry reaction vessel.

  • Add anhydrous DMF to the vessel and stir for a few minutes to allow for the formation of the active Pd(0) catalyst.

  • Add the aryl bromide (1.0 eq), the terminal alkyne (1.1 eq), and cesium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature. The reaction time will vary depending on the specific substrates used. Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield the pure product.

Protocol 3: Microwave-Assisted Sonogashira Coupling of an Aryl Chloride

The coupling of less reactive aryl chlorides often requires elevated temperatures, which can be efficiently and rapidly achieved using microwave irradiation.[6]

Materials:

  • Aryl chloride (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (2 mol%)

  • Copper(I) iodide (CuI) (2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylacetamide (DMAc)

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add the aryl chloride (1.0 eq), terminal alkyne (1.2 eq), PdCl₂(dppf) (2 mol%), CuI (2 mol%), and Cs₂CO₃ (2.0 eq).

  • Add anhydrous DMAc to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for a specified time (e.g., 30-60 minutes), as determined by initial optimization experiments.

  • After the reaction is complete and has cooled to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Visualizing the Workflow and Catalytic Cycle

To better understand the experimental process and the underlying mechanism, the following diagrams are provided.

Sonogashira_Workflow reagents Reagents (Aryl Halide, Alkyne, Base) reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup catalysts Catalysts (Pd Complex, CuI) catalysts->reaction_setup solvent Anhydrous Solvent solvent->reaction_setup reaction Reaction (Stirring, Heating/Microwave) reaction_setup->reaction workup Aqueous Workup (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for a Sonogashira coupling reaction.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (R¹-X) alkynyl_pd R¹-Pd(II)(C≡CR²)L₂ pd_complex->alkynyl_pd Transmetalation (Cu-C≡CR²) alkynyl_pd->pd0 product R¹-C≡C-R² alkynyl_pd->product Reductive Elimination alkyne H-C≡C-R² cu_acetylide Cu-C≡C-R² alkyne->cu_acetylide + CuI, Base

Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.

References

Application Notes and Protocols: Formation of 2,4,6-Trichlorophenylmagnesium Bromide from 2-Bromo-1,3,5-trichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of the Grignard reagent 2,4,6-trichlorophenylmagnesium bromide from its precursor, 2-Bromo-1,3,5-trichlorobenzene. Due to the electron-deficient nature of the polysubstituted aromatic ring, the formation of this Grignard reagent presents challenges not typically encountered with simpler aryl halides. These notes discuss the critical parameters, potential side reactions, and detailed procedures for successful synthesis, including both the classical direct reaction with magnesium and an alternative halogen-magnesium exchange method.

Introduction

Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1] The synthesis of Grignard reagents from polyhalogenated and electron-withdrawing group-substituted aryl halides, such as this compound, is often challenging. The electron-withdrawing nature of the three chlorine atoms deactivates the aryl bromide towards oxidative addition to magnesium. However, the differential reactivity of halogens in Grignard formation (Br > Cl) allows for the selective formation of the Grignard reagent at the carbon-bromine bond.[2]

Successful synthesis requires careful control of reaction conditions, including the use of highly reactive magnesium, appropriate solvents, and stringent anhydrous conditions to prevent quenching of the highly basic Grignard reagent.[1][3] These application notes provide two detailed protocols for the preparation of 2,4,6-trichlorophenylmagnesium bromide, a valuable intermediate for the synthesis of highly substituted aromatic compounds.

Chemical Properties and Data

A summary of the physical and chemical properties of the starting material is provided below for reference.

PropertyValue
Compound Name This compound
Synonyms 1-Bromo-2,4,6-trichlorobenzene, 2,4,6-Trichlorobromobenzene
CAS Number 19393-96-5
Molecular Formula C₆H₂BrCl₃
Molecular Weight 260.34 g/mol
Appearance Off-white to light yellow crystalline powder
Melting Point 76-78 °C
Boiling Point 283 °C
Solubility Insoluble in water, soluble in organic solvents like THF, diethyl ether, toluene.

Reaction Pathway

The formation of 2,4,6-trichlorophenylmagnesium bromide from this compound proceeds via the oxidative insertion of magnesium into the carbon-bromine bond.

Reaction_Pathway Start This compound Grignard 2,4,6-Trichlorophenylmagnesium bromide Start->Grignard + Mg Mg (activated) Mg->Grignard Oxidative Insertion Solvent Anhydrous THF Solvent->Grignard solvent

Caption: Reaction scheme for the formation of 2,4,6-trichlorophenylmagnesium bromide.

Experimental Protocols

Extreme care must be taken to ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen) as Grignard reagents are highly sensitive to moisture.[1]

Protocol 1: Direct Synthesis with Activated Magnesium

This protocol utilizes the direct reaction of the aryl bromide with activated magnesium turnings.

Materials:

  • This compound

  • Magnesium turnings

  • Iodine crystal (as an activator)[3]

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Argon or Nitrogen gas supply

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Apparatus Setup: Assemble the three-neck flask with a reflux condenser (topped with a gas inlet for inert gas), a dropping funnel, and a glass stopper. Ensure all glassware is thoroughly oven-dried.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the reaction flask. Gently heat the flask under a stream of inert gas until purple iodine vapors are observed. Allow the flask to cool to room temperature. This process helps to activate the magnesium surface.[3]

  • Reagent Preparation: Dissolve this compound (1 equivalent) in anhydrous THF in the dropping funnel.

  • Initiation: Add a small portion (approximately 10%) of the this compound solution to the magnesium turnings. The reaction mixture may need to be gently warmed to initiate the reaction, which is indicated by a slight bubbling and the disappearance of the iodine color.

  • Grignard Formation: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath.

  • Completion: After the addition is complete, continue to stir the mixture and gently reflux (if necessary) until most of the magnesium has been consumed. The resulting greyish-black solution is the Grignard reagent, 2,4,6-trichlorophenylmagnesium bromide.

  • Usage: The Grignard reagent is typically used in situ for subsequent reactions without isolation.

Protocol 2: Halogen-Magnesium Exchange

This method is an alternative for substrates that are difficult to react directly with magnesium. It involves the use of a more reactive Grignard reagent to perform a halogen-magnesium exchange.

Materials:

  • This compound

  • Isopropylmagnesium chloride (i-PrMgCl) or Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl) solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Schlenk flask or a three-neck round-bottom flask

  • Syringes for liquid transfer

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Apparatus Setup: Set up a dry Schlenk flask or a three-neck flask under a positive pressure of inert gas.

  • Reactant Preparation: Dissolve this compound (1 equivalent) in anhydrous THF in the reaction flask.

  • Cooling: Cool the solution to a low temperature, typically between -15 °C and 0 °C, using a suitable cooling bath.

  • Addition of Exchange Reagent: Slowly add a solution of isopropylmagnesium chloride or i-PrMgCl·LiCl (1.05 equivalents) to the cooled solution of this compound via syringe.

  • Reaction: Stir the mixture at the low temperature for a specified time (e.g., 0.5 to 2 hours) to allow for the halogen-magnesium exchange to occur. The progress of the reaction can be monitored by quenching small aliquots and analyzing by GC-MS.

  • Usage: The resulting solution of 2,4,6-trichlorophenylmagnesium bromide is ready for subsequent reactions.

Experimental Workflow

The following diagram illustrates the general workflow for the preparation and subsequent use of the Grignard reagent.

Experimental_Workflow Start Start Setup Dry Apparatus under Inert Atmosphere Start->Setup Reagents Prepare Anhydrous Reagents and Solvents Setup->Reagents Protocol Choose Protocol Reagents->Protocol Direct Protocol 1: Direct Synthesis Protocol->Direct Direct Exchange Protocol 2: Halogen-Mg Exchange Protocol->Exchange Exchange Reaction Perform Grignard Formation Reaction Direct->Reaction Exchange->Reaction Quench Quench with Electrophile Reaction->Quench Workup Aqueous Workup and Extraction Quench->Workup Purify Purification of Product Workup->Purify Analyze Characterization (NMR, GC-MS, etc.) Purify->Analyze End End Analyze->End

References

Application Notes and Protocols: 2-Bromo-1,3,5-trichlorobenzene as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1,3,5-trichlorobenzene is a polyhalogenated aromatic compound that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom and three deactivating chlorine atoms, allows for selective functionalization through various cross-coupling and organometallic reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of complex organic molecules, relevant to pharmaceutical and materials science research.

The presence of electron-withdrawing chlorine atoms renders the aromatic ring electron-deficient, which can influence the reactivity of the carbon-bromine bond, typically making it more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.

Key Applications

The primary applications of this compound as a building block include:

  • Suzuki-Miyaura Coupling: For the formation of biaryl structures, which are common motifs in pharmaceuticals and functional materials.

  • Grignard Reagent Formation: To create a nucleophilic arylating agent for the introduction of the 2,4,6-trichlorophenyl group into various molecules.

  • Synthesis of Polyphenylene Structures: As a monomeric unit in the synthesis of functionalized polymers and dendrimers.

Data Presentation

The following tables summarize generalized, representative reaction conditions for key transformations involving this compound. These conditions are based on established methodologies for similar aryl bromides and should be considered as starting points for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

ParameterConditionNotes
Aryl Halide This compound (1.0 equiv)---
Boronic Acid Arylboronic acid (1.2-1.5 equiv)A wide range of boronic acids can be used.
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ (1-5 mol%)Catalyst choice may depend on the boronic acid.
Ligand (if needed) SPhos, XPhos (2-10 mol%)Often required for challenging substrates.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equiv)Base selection is crucial for efficient transmetalation.
Solvent Toluene, Dioxane, THF, or DMF (anhydrous)Solvent choice can influence reaction rate and yield.
Temperature 80-120 °CHigher temperatures may be needed for less reactive partners.
Reaction Time 2-24 hoursMonitored by TLC or GC-MS.
Typical Yield Moderate to HighYields are highly substrate-dependent.

Table 2: Representative Conditions for Grignard Reagent Formation from this compound

ParameterConditionNotes
Aryl Halide This compound (1.0 equiv)---
Magnesium Magnesium turnings (1.1-1.5 equiv)Activation with iodine or 1,2-dibromoethane is recommended.[1][2]
Solvent Anhydrous Diethyl Ether or THFEssential for stabilizing the Grignard reagent.[1]
Initiation Gentle heating or sonicationMay be required to start the reaction.
Reaction Time 1-4 hoursMonitored by the disappearance of magnesium.
Atmosphere Inert (Nitrogen or Argon)Grignard reagents are sensitive to air and moisture.[3]
Typical Yield Moderate to HighYields are based on subsequent reactions with an electrophile.[3]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (anhydrous)

  • Water (degassed)

  • Round-bottom flask or Schlenk tube

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask or Schlenk tube, add this compound, phenylboronic acid, potassium carbonate, and the palladium catalyst.

  • Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.

  • Add a mixture of toluene and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for another 10-15 minutes.[4]

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Typical reaction times are 12-24 hours.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Formation and Reaction of 2,4,6-Trichlorophenylmagnesium Bromide with an Aldehyde

This protocol describes the formation of the Grignard reagent from this compound and its subsequent reaction with an aldehyde to form a secondary alcohol.

Materials:

  • This compound (1.0 equiv)

  • Magnesium turnings (1.2 equiv)

  • A small crystal of iodine

  • Anhydrous diethyl ether

  • Aldehyde (e.g., benzaldehyde) (1.0 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Round-bottom flask with a reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

Part A: Grignard Reagent Formation

  • Ensure all glassware is oven-dried and assembled under an inert atmosphere.

  • Place the magnesium turnings and a small crystal of iodine in the reaction flask.[2]

  • Gently warm the flask until violet vapors of iodine are observed, then allow it to cool. This activates the magnesium.[1]

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • Dissolve this compound in anhydrous diethyl ether in a dropping funnel.

  • Add a small portion of the aryl bromide solution to the magnesium. The reaction should start, indicated by bubbling and a cloudy appearance. If it doesn't, gentle warming may be necessary.

  • Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[6]

  • After the addition is complete, continue to stir the mixture at room temperature until most of the magnesium has been consumed (typically 1-2 hours). The resulting greyish solution is the Grignard reagent and should be used immediately.

Part B: Reaction with an Aldehyde

  • Cool the Grignard reagent solution in an ice bath.

  • Dissolve the aldehyde in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.[3]

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude alcohol by column chromatography or recrystallization.

Visualizations

Suzuki_Miyaura_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine Reactants: - this compound - Boronic Acid - Base prep2 Add Catalyst and Ligand prep1->prep2 prep3 Add Anhydrous Solvent prep2->prep3 react1 Degas Mixture (N2 or Ar bubbling) prep3->react1 react2 Heat to 80-120 °C react1->react2 react3 Monitor Progress (TLC, GC-MS) react2->react3 workup1 Cool and Quench (add water) react3->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Purify by Column Chromatography workup3->workup4 final_product Final Product workup4->final_product Characterize Product (NMR, MS) Grignard_Reaction_Workflow cluster_formation Grignard Reagent Formation cluster_reaction Reaction with Electrophile cluster_workup Work-up and Purification form1 Activate Mg with Iodine in Anhydrous Ether form2 Add this compound Solution Dropwise form1->form2 form3 Stir until Mg is Consumed form2->form3 react1 Cool Grignard Reagent (Ice Bath) form3->react1 react2 Add Electrophile (e.g., Aldehyde) Dropwise react1->react2 react3 Stir at Room Temperature react2->react3 workup1 Quench with Saturated Aqueous NH4Cl react3->workup1 workup2 Extract with Ether workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Purify Product workup3->workup4 final_product Final Product workup4->final_product Characterize Product (NMR, MS) Building_Block_Logic cluster_reactions Key Transformations cluster_intermediates Reactive Intermediates cluster_products Potential Final Products start This compound suzuki Suzuki-Miyaura Coupling start->suzuki Pd Catalyst, Boronic Acid, Base grignard Grignard Reagent Formation start->grignard Mg, Anhydrous Ether other Other Cross-Coupling (e.g., Sonogashira, Heck) start->other Appropriate Catalyst & Coupling Partner biaryl 2,4,6-Trichlorobiaryl suzuki->biaryl grignard_reagent 2,4,6-Trichlorophenyl- magnesium Bromide grignard->grignard_reagent alkyne Alkynyl-substituted Trichlorobenzene other->alkyne pharma Pharmaceuticals biaryl->pharma polymers Functional Polymers biaryl->polymers grignard_reagent->pharma alkyne->polymers materials Organic Materials alkyne->materials

References

Application Notes and Protocols for Palladium-Cataled Cross-Coupling Reactions of 2-Bromo-1,3,5-trichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-bromo-1,3,5-trichlorobenzene. This substrate is a sterically hindered and electron-deficient aryl bromide, presenting unique challenges and opportunities in synthetic chemistry. The following protocols are based on established methodologies for similar polychlorinated and sterically hindered aryl halides and serve as a robust starting point for reaction optimization.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high efficiency and functional group tolerance.[1][2] These reactions are indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. For a substrate like this compound, the selective functionalization of the carbon-bromine (C-Br) bond over the more stable carbon-chlorine (C-Cl) bonds is a key consideration. The general reactivity order for aryl halides in these couplings is I > Br > OTf > Cl, which allows for selective reactions at the bromide position.[3][4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an aryl halide with an organoboron reagent, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base.[5][6] This reaction is widely used due to the stability and low toxicity of the boron reagents.[7]

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of Polychlorinated Aryl Bromides
EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012-18>90
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane11012-2485-95
33-Thienylboronic acidPdCl₂(dppf) (3)-K₂CO₃DMF901680-90
42,4-Dichlorophenylboronic acidPd(dba)₂ (2)DPDB (4)K₃PO₄Toluene1002465-98[8]

Note: The data in this table is illustrative for Suzuki-Miyaura reactions of analogous polychlorinated aryl bromides and may require optimization for this compound.

Experimental Protocol: Synthesis of 2,4,6-trichloro-1,1'-biphenyl

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene

  • Deionized water

Procedure:

  • To a Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.

  • Add toluene and deionized water (e.g., in a 4:1 ratio).

  • Degas the mixture by bubbling with argon for 15-20 minutes.

  • Under a positive pressure of argon, add Pd(OAc)₂ and SPhos.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K3PO4) - Solvent (e.g., Toluene/H2O) B Degas Mixture (Argon Purge) A->B C Add Catalyst & Ligand (e.g., Pd(OAc)2, SPhos) B->C D Heat Mixture (e.g., 100°C) C->D E Monitor Progress (TLC/GC-MS) D->E F Cool & Quench (Water) E->F G Extract with Organic Solvent F->G H Wash, Dry, Concentrate G->H I Column Chromatography H->I J Final Product I->J

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[9][10] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[11][12] Copper-free protocols have also been developed to avoid the homocoupling of the alkyne (Glaser coupling).[13][14]

Data Presentation: Representative Conditions for Sonogashira Coupling of Aryl Bromides
EntryTerminal AlkynePalladium Catalyst (mol%)Copper Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF60-803-685-95
21-HexynePd(PPh₃)₄ (3)CuI (5)DiisopropylamineTHFRT-504-880-90
3Trimethylsilylacetylene(AllylPdCl)₂ (1) / P(t-Bu)₃ (2)NoneDABCOAcetonitrileRT1-2>90[13]
44-EthynyltoluenePdCl₂(CH₃CN)₂ (15)NoneCs₂CO₃MeCN/H₂O652~80[11]

Note: This data is representative for Sonogashira couplings of various aryl bromides and should be optimized for this compound.

Experimental Protocol: Synthesis of 1,3,5-trichloro-2-(phenylethynyl)benzene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 equiv)

  • Copper(I) iodide (CuI, 0.04 equiv)

  • Triethylamine (Et₃N, 2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, DMF, and triethylamine.

  • Degas the solution by bubbling with argon for 15 minutes.

  • Add phenylacetylene, CuI, and PdCl₂(PPh₃)₂ to the flask.

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of celite, washing with diethyl ether.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visualization: Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle Pd(0)L2 Pd(0)L2 ArPd(II)XL2 Ar-Pd(II)-X (L)2 Pd(0)L2->ArPd(II)XL2 Ar-X Ar-X This compound Oxidative_Addition Oxidative Addition ArPd(II)(C≡C-R)L2 Ar-Pd(II)-C≡C-R (L)2 ArPd(II)XL2->ArPd(II)(C≡C-R)L2 Cu-C≡C-R Transmetalation Transmetalation Cu-C≡C-R Copper Acetylide ArPd(II)(C≡C-R)L2->Pd(0)L2 Ar-C≡C-R Reductive_Elimination Reductive Elimination Ar-C≡C-R Product

Caption: Catalytic cycle of the Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from amines and aryl halides.[15][16] This reaction is highly valuable for the synthesis of anilines and other arylamine derivatives, which are common motifs in pharmaceuticals.[17][18] The choice of ligand is critical, with bulky, electron-rich phosphine ligands often providing the best results, especially for challenging substrates like aryl chlorides.[15][19]

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
EntryAminePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄Dioxane10012-18High
2MorpholinePd(OAc)₂ (2)RuPhos (4)NaOtBuToluene80-1006-12Good to High
3BenzylaminePd₂(dba)₃ (2)BrettPhos (4)LHMDSTHF708-16Good
4N-MethylanilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene11012-24Good to Excellent

Note: This data is based on protocols for various aryl bromides and serves as a starting point for optimization with this compound.

Experimental Protocol: Synthesis of N-phenyl-2,4,6-trichloroaniline

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.036 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Dioxane, anhydrous

Procedure:

  • In a glovebox, add this compound, aniline, potassium phosphate, Pd₂(dba)₃, and XPhos to a dry Schlenk tube.

  • Add anhydrous dioxane via syringe.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow A Combine in Glovebox: - this compound - Amine - Base (e.g., K3PO4) - Catalyst (e.g., Pd2(dba)3) - Ligand (e.g., XPhos) B Add Anhydrous Solvent (e.g., Dioxane) A->B C Seal and Heat (e.g., 100°C) B->C D Monitor Reaction (TLC/LC-MS) C->D E Cool and Dilute (Ethyl Acetate) D->E F Filter through Celite E->F G Aqueous Work-up (Wash with Water/Brine) F->G H Dry and Concentrate G->H I Purify by Chromatography H->I J Final Arylamine I->J

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[20][21] This reaction is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds.[20] The organozinc reagents can be prepared from the corresponding organic halides or purchased commercially.

Data Presentation: Representative Conditions for Negishi Coupling
EntryOrganozinc ReagentPalladium Catalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
1Phenylzinc chloridePd(PPh₃)₄ (5)-THF6012High
2Ethylzinc bromidePd(OAc)₂ (2)SPhos (4)THF/NMPRT-504-8Good
32-Thienylzinc chloridePdCl₂(dppf) (3)-THF6516High
4Alkylzinc bromideNiCl₂(dppe) (5)-THF/DMI7012Good[22]

Note: This data is representative and should be optimized for the specific reaction of this compound.

Experimental Protocol: Synthesis of 2,4,6-trichloro-1-phenylbenzene

Materials:

  • This compound (1.0 equiv)

  • Phenylzinc chloride (1.5 equiv, solution in THF)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound and Pd(PPh₃)₄.

  • Add anhydrous THF via syringe.

  • Slowly add the solution of phenylzinc chloride to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60 °C and stir.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization: Negishi Coupling Logical Relationship

Negishi_Relationship cluster_reactants Reactants cluster_catalyst Catalytic System cluster_products Products Aryl_Halide This compound Reaction Negishi Coupling Aryl_Halide->Reaction Organozinc Organozinc Reagent (R-ZnX) Organozinc->Reaction Palladium Palladium(0) Catalyst (e.g., Pd(PPh3)4) Palladium->Reaction Coupled_Product Coupled Product (Ar-R) Reaction->Coupled_Product Byproduct Zinc Halide Salt Reaction->Byproduct

Caption: Logical relationship of components in a Negishi coupling.

References

Application Notes for the Synthesis of Biaryl Compounds Using 2-Bromo-1,3,5-trichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are fundamental structural motifs present in a vast array of pharmaceuticals, natural products, agrochemicals, and advanced materials.[1] The carbon-carbon bond connecting the two aromatic rings is crucial to their unique chemical and physical properties.[1] The synthesis of these compounds is a cornerstone of modern organic chemistry, with palladium-catalyzed cross-coupling reactions being the most robust and versatile methods employed.[2]

This document provides detailed application notes and protocols for the synthesis of biaryl compounds using 2-Bromo-1,3,5-trichlorobenzene as a key starting material. This substrate is an electron-deficient and sterically hindered aryl halide, which presents unique challenges and opportunities for creating highly functionalized polychlorinated biaryl systems. These products are valuable as intermediates in the synthesis of complex molecules and for studies in materials science and toxicology.[3] The primary focus will be on the widely used Suzuki-Miyaura and Stille cross-coupling reactions.

Reaction Principles: Catalytic Cycles

The synthesis of biaryls from this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. The two most common methods, the Suzuki-Miyaura coupling and the Stille coupling, proceed through similar catalytic cycles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organohalide with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[4] The key steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[4]

  • Transmetalation : The aryl group from the activated organoboron reagent is transferred to the palladium center, displacing the halide.[4][5]

  • Reductive Elimination : The two aryl groups on the palladium complex are coupled, forming the biaryl product and regenerating the Pd(0) catalyst.[5]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition pd_aryl_complex Ar-Pd(II)-Ar'L₂ pd_complex->pd_aryl_complex Transmetalation transmetalation_step pd_complex->transmetalation_step Ar'-B(OR)₂ + Base pd_aryl_complex->pd0 Reductive Elimination reductive_elimination_step pd_aryl_complex->reductive_elimination_step Ar-Ar' (Biaryl Product) start start->pd0 Ar-X (this compound)

Figure 1. General catalytic cycle for the Suzuki-Miyaura coupling reaction.
Stille Coupling

The Stille reaction involves the coupling of an organohalide with an organotin reagent (organostannane).[6][7] While it shares the same fundamental steps as the Suzuki coupling, it does not require a base for the transmetalation step. However, the toxicity of organotin compounds is a significant drawback.[6][8]

  • Oxidative Addition : Similar to the Suzuki coupling, the Pd(0) catalyst adds to the aryl-bromide bond.[9]

  • Transmetalation : The aryl group from the organostannane is transferred to the palladium complex.[9]

  • Reductive Elimination : The biaryl product is formed, and the Pd(0) catalyst is regenerated.[9]

Stille_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition pd_aryl_complex Ar-Pd(II)-Ar'L₂ pd_complex->pd_aryl_complex Transmetalation transmetalation_step pd_complex->transmetalation_step Ar'-Sn(R)₃ pd_aryl_complex->pd0 Reductive Elimination reductive_elimination_step pd_aryl_complex->reductive_elimination_step Ar-Ar' (Biaryl Product) start start->pd0 Ar-X (this compound)

Figure 2. General catalytic cycle for the Stille cross-coupling reaction.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of biaryl compounds from this compound. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Aryl Halide, Boronic Acid/Stannane, Base (if Suzuki), Catalyst, and Ligand in a dry flask prep2 Add Anhydrous Solvent prep1->prep2 prep3 Degas the Mixture (e.g., Ar bubbling or Freeze-Pump-Thaw) prep2->prep3 react1 Heat to desired temperature under inert atmosphere prep3->react1 react2 Stir for 2-24 hours react1->react2 react3 Monitor progress by TLC or GC-MS react2->react3 workup1 Cool to RT & Quench react3->workup1 workup2 Liquid-Liquid Extraction workup1->workup2 workup3 Dry and Concentrate Organic Layer workup2->workup3 workup4 Purify by Column Chromatography workup3->workup4

Figure 3. A typical experimental workflow for a cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the coupling of this compound with an arylboronic acid. This method is effective for the synthesis of polychlorinated biphenyls (PCBs).[9]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene, DMF)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the anhydrous, degassed solvent via syringe.

  • Ensure the mixture is thoroughly degassed by bubbling with an inert gas for 15-20 minutes or by performing three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (typically 4-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Stille Cross-Coupling

This protocol outlines a general procedure for the Stille coupling of this compound with an organostannane.

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., Aryl-Sn(Bu)₃) (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (optional, e.g., P(o-tol)₃, AsPh₃)

  • Anhydrous, degassed solvent (e.g., Toluene, THF, DMF)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and ligand (if used).

  • Add the anhydrous, degassed solvent via syringe.

  • Add the organostannane reagent to the mixture via syringe.

  • Degas the reaction mixture thoroughly.

  • Heat the reaction mixture to the desired temperature (typically 90-110 °C) and stir for 12-24 hours.[10]

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for 30 minutes, then filter through celite.[9]

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions

While extensive data for the coupling of this compound is not widely published in tabular form, the following tables summarize representative conditions and expected outcomes based on established protocols for similar polychlorinated and sterically hindered aryl bromides.[9][11]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Entry Arylboronic Acid Catalyst (mol%) Base (equiv) Solvent Temp (°C) Time (h) Yield (%)*
1 Phenylboronic acid Pd(dppf)Cl₂ (3) K₂CO₃ (2) Dioxane/H₂O 100 12 >85
2 4-Methoxyphenylboronic acid Pd(PPh₃)₄ (5) Cs₂CO₃ (2.5) Toluene/H₂O 110 18 >80
3 4-Cyanophenylboronic acid Pd(OAc)₂ (2) / SPhos (4) K₃PO₄ (3) Dioxane/H₂O 100 8 >90

| 4 | 2-Methylphenylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ (3) | Toluene | 110 | 24 | >75 |

*Yields are anticipated based on literature for similar substrates and require experimental optimization.

Table 2: Representative Conditions for Stille Cross-Coupling

Entry Organostannane Catalyst (mol%) Ligand (mol%) Solvent Temp (°C) Time (h) Yield (%)*
1 Phenyl-Sn(Bu)₃ Pd(PPh₃)₄ (3) - Toluene 110 16 >80
2 (4-Methoxyphenyl)-Sn(Bu)₃ Pd₂(dba)₃ (2) P(o-tol)₃ (8) DMF 100 12 >85
3 Thiophen-2-yl-Sn(Bu)₃ Pd(PPh₃)₄ (5) - THF 90 20 >75

| 4 | Vinyl-Sn(Bu)₃ | PdCl₂(PPh₃)₂ (3) | - | Toluene | 100 | 12 | >80 |

*Yields are anticipated based on literature for similar substrates and require experimental optimization. Organotin reagents are highly toxic and should be handled with extreme care.[6]

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution with 2-Bromo-1,3,5-trichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis for the formation of carbon-heteroatom bonds on aromatic rings. While this reaction is most efficient on aromatic systems activated by strong electron-withdrawing groups, polyhalogenated arenes can also undergo SNAr, albeit often under more forcing conditions. 2-Bromo-1,3,5-trichlorobenzene is a polyhalogenated aromatic compound that presents an interesting substrate for SNAr reactions. The presence of four halogen atoms on the benzene ring increases its electrophilicity, potentially allowing for the displacement of a halide by a nucleophile.

These application notes provide a detailed, generalized protocol for performing SNAr reactions with this compound and various nucleophiles. The information is based on established principles of SNAr on related polyhalogenated systems, as specific literature on this substrate is limited.

Reaction Mechanism and Regioselectivity

The SNAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.

For this compound, the question of regioselectivity arises due to the presence of both bromine and chlorine substituents. In SNAr reactions, the rate-determining step is typically the nucleophilic attack. This attack is favored at the carbon atom that can best stabilize the resulting negative charge in the Meisenheimer intermediate. While in SN1 and SN2 reactions bromide is a better leaving group than chloride, in SNAr the trend is often reversed (F > Cl > Br > I) due to the higher electronegativity of the lighter halogens stabilizing the intermediate. Therefore, substitution of a chlorine atom is generally expected to be more favorable than substitution of the bromine atom. However, the specific reaction conditions and the nature of the nucleophile can influence this selectivity.

General Experimental Protocol

The following is a general procedure for the nucleophilic aromatic substitution on this compound. Specific conditions will vary depending on the nucleophile used.

Materials:

  • This compound

  • Nucleophile (e.g., primary/secondary amine, sodium alkoxide, sodium thiolate)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP))

  • Base (if required, e.g., Potassium carbonate, Sodium hydride)

  • Reaction vessel (e.g., round-bottom flask or sealed tube)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard workup and purification reagents and equipment

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add the anhydrous polar aprotic solvent.

  • Nucleophile and Base Addition: Add the nucleophile (1.1 - 2.0 eq). If the nucleophile is neutral (e.g., an amine), a base (1.5 - 3.0 eq) may be required. For pre-formed anionic nucleophiles (e.g., sodium alkoxides), no additional base is needed.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically in the range of 100-200 °C). The reaction may need to be carried out in a sealed tube if the temperature exceeds the boiling point of the solvent.

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction carefully (e.g., with water or a saturated aqueous solution of ammonium chloride).

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Protocols for Specific Nucleophiles

The following tables summarize expected reaction conditions and yields for the SNAr of this compound with representative nucleophiles. Note that these are generalized conditions and may require optimization.

Table 1: Reaction with Amine Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Expected ProductExpected Yield (%)
MorpholineK₂CO₃DMSO150-18012-244-(2-Bromo-3,5-dichlorophenyl)morpholine60-75
PiperidineK₂CO₃NMP160-19012-241-(2-Bromo-3,5-dichlorophenyl)piperidine55-70
AnilineNaHDMF120-1508-16N-(2-Bromo-3,5-dichlorophenyl)aniline40-55

Table 2: Reaction with Alkoxide Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Expected ProductExpected Yield (%)
Sodium methoxideN/ADMF100-1306-122-Bromo-1,3-dichloro-5-methoxybenzene70-85
Sodium ethoxideN/ADMSO110-1406-122-Bromo-1,3-dichloro-5-ethoxybenzene65-80
Sodium phenoxideN/ANMP140-17010-202-Bromo-1,3-dichloro-5-phenoxybenzene50-65

Table 3: Reaction with Thiolate Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Expected ProductExpected Yield (%)
Sodium thiomethoxideN/ADMF80-1104-82-Bromo-1,3-dichloro-5-(methylthio)benzene75-90
Sodium thioethoxideN/ADMSO90-1204-82-Bromo-1,3-dichloro-5-(ethylthio)benzene70-85
Sodium thiophenoxideN/ANMP100-1306-122-Bromo-1,3-dichloro-5-(phenylthio)benzene60-75

Visualizations

SNAr_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Reaction Vessel (Inert Atmosphere) B Add this compound A->B C Add Anhydrous Solvent B->C D Add Nucleophile (& Base if needed) C->D E Heat to 100-200 °C D->E F Monitor by TLC/GC/LC-MS E->F G Quench Reaction F->G H Extract Product G->H I Dry & Concentrate H->I J Purify (Chromatography/ Recrystallization) I->J K Final Product J->K

A generalized workflow for the SNAr reaction.

The addition-elimination mechanism of SNAr.

Safety Precautions

  • This compound and its derivatives should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Polar aprotic solvents like DMF and DMSO have specific health and safety risks; consult their Safety Data Sheets (SDS) before use.

  • Reactions at high temperatures and pressures (in sealed tubes) should be conducted with extreme caution behind a blast shield.

  • Strong bases like sodium hydride are highly reactive and should be handled with care under an inert atmosphere.

Conclusion

The protocols and data presented provide a foundational guide for performing nucleophilic aromatic substitution reactions on this compound. While the lack of strong activating groups necessitates more forcing reaction conditions, the inherent electrophilicity of this polyhalogenated arene allows for the synthesis of a variety of substituted products. The provided workflows and mechanistic diagrams offer a clear understanding of the experimental process and underlying chemical principles. Researchers are encouraged to use this information as a starting point and to optimize conditions for their specific nucleophiles and desired products.

Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-1,3,5-trichlorobenzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the large-scale synthesis of 2-bromo-1,3,5-trichlorobenzene, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The protocols outlined below are based on established chemical principles, including the chlorination of aniline followed by a Sandmeyer reaction.

Introduction

This compound (CAS No. 19393-96-5) is a halogenated aromatic compound whose structural motif is of significant interest in medicinal chemistry and material science.[1][2] Its synthesis on a large scale requires robust and reproducible procedures. The most common synthetic route involves a two-step process: the initial synthesis of the precursor 2,4,6-trichloroaniline, followed by the substitution of the amino group with bromine via a Sandmeyer reaction.[3][4][5][6]

Overall Synthetic Workflow

The synthesis of this compound is typically achieved through a two-stage process. The first stage involves the chlorination of aniline to produce 2,4,6-trichloroaniline. The second stage is a Sandmeyer reaction where the amino group of 2,4,6-trichloroaniline is converted to a diazonium salt, which is then substituted by bromine using a copper(I) bromide catalyst.

G cluster_0 Stage 1: Synthesis of 2,4,6-Trichloroaniline cluster_1 Stage 2: Sandmeyer Reaction Aniline Aniline Chlorination Chlorination Aniline->Chlorination TCA 2,4,6-Trichloroaniline Chlorination->TCA TCA2 2,4,6-Trichloroaniline Diazotization Diazotization TCA2->Diazotization Diazonium_Salt 2,4,6-Trichlorobenzenediazonium Salt Diazotization->Diazonium_Salt Sandmeyer Sandmeyer Reaction (CuBr) Diazonium_Salt->Sandmeyer Product This compound Sandmeyer->Product

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Stage 1: Large-Scale Synthesis of 2,4,6-Trichloroaniline

2,4,6-Trichloroaniline serves as the key intermediate for the subsequent Sandmeyer reaction. Industrial production typically utilizes aniline as the starting material due to its low cost and the straightforward nature of the chlorination reaction.[7] The amino group in aniline is a strong activating group, directing chlorination to the ortho and para positions.[7]

Method 1: Chlorination using Chlorine Gas

This method involves the direct chlorination of aniline using chlorine gas in a suitable solvent.

  • Materials:

    • Aniline

    • Glacial acetic acid

    • Anhydrous methanol

    • Chlorobenzene

    • Dry hydrogen chloride gas

    • Dry chlorine gas

  • Protocol:

    • In a large, appropriately sized four-necked flask equipped with a mechanical stirrer, gas inlet tube, and thermometer, add 400 mL of glacial acetic acid, 20 mL of anhydrous methanol, and 20 mL of chlorobenzene.

    • Add 50 g (0.537 mol) of aniline to the solvent mixture.

    • Stir the mixture and cool it to below 25°C.

    • Pass dry hydrogen chloride gas through the solution.

    • Subsequently, introduce dry chlorine gas into the reaction mixture, maintaining the temperature below 25°C.

    • Monitor the reaction progress by a suitable method (e.g., TLC or GC).

    • Upon completion, filter the reaction mixture to separate the precipitated crude product. The mother liquor can be recycled.[7]

    • Wash the crude product twice with 200 mL of water.

    • Dry the product to obtain 2,4,6-trichloroaniline.

Method 2: Chlorination using Sulfuryl Chloride

This method provides an alternative to using gaseous chlorine.

  • Materials:

    • Aniline

    • Chlorobenzene

    • Hydrogen chloride gas

    • Sulfuryl chloride

  • Protocol:

    • Dissolve 96 g of aniline in 750 mL of chlorobenzene in a suitable reactor.

    • Pass 40 g of HCl gas into the solution.

    • Heat the solution to 90°C.

    • Add 432 g of sulfuryl chloride dropwise over 6 hours with efficient stirring.

    • After the addition is complete, continue stirring at 90°C for an additional 15 minutes.

    • Increase the temperature to 130°C and stir for another hour.

    • Distill off the chlorobenzene to obtain the crude 2,4,6-trichloroaniline.[8]

    • The crude product can be further purified by sublimation.

ParameterMethod 1 (Chlorine Gas)Method 2 (Sulfuryl Chloride)
Starting Material Aniline (50 g)Aniline (96 g)
Chlorinating Agent Chlorine gasSulfuryl chloride
Solvent Glacial acetic acid, methanol, chlorobenzeneChlorobenzene
Temperature < 25°C90°C, then 130°C
Yield (Crude) Not specified204 g
Purity (Crude) Not specified86.3% (HPLC)
Yield (Pure) 89.2%176 g (after sublimation)
Purity (Pure) 98.3% (HPLC)[7]97.2% (HPLC)[8]

Table 1: Comparison of Synthesis Methods for 2,4,6-Trichloroaniline.

Stage 2: Sandmeyer Reaction for the Synthesis of this compound

The Sandmeyer reaction is a versatile method for converting aryl amines into aryl halides via a diazonium salt intermediate, using a copper(I) salt as a catalyst.[3][4][5] This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[3][5]

G TCA 2,4,6-Trichloroaniline Diazonium Ar-N₂⁺ TCA->Diazonium NaNO₂, H⁺ Aryl_Radical Ar• Diazonium->Aryl_Radical + Cu(I)Br N2 N₂ Diazonium->N2 Product This compound (Ar-Br) Aryl_Radical->Product + Cu(II)Br₂ CuBr Cu(I)Br CuBr2 Cu(II)Br₂ CuBr->CuBr2 - e⁻ CuBr2->CuBr + e⁻ e_minus e⁻

Caption: Mechanism of the Sandmeyer Reaction.

  • Materials:

    • 2,4,6-Trichloroaniline

    • Sodium nitrite (NaNO₂)

    • Hydrobromic acid (HBr)

    • Copper(I) bromide (CuBr)

    • Ice

  • Protocol:

    • Diazotization:

      • In a suitable reactor, dissolve 2,4,6-trichloroaniline (1 mole equivalent) in a mixture of hydrobromic acid and water, cooled to 0-5°C in an ice bath.

      • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 mole equivalent) dropwise, ensuring the temperature remains below 5°C.[9]

      • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5°C.

    • Sandmeyer Reaction:

      • In a separate large reactor, prepare a solution of copper(I) bromide (catalytic to stoichiometric amounts can be used) in hydrobromic acid. Heat this solution to boiling.[10]

      • Slowly and carefully add the cold diazonium salt solution to the hot copper(I) bromide solution.[9] This will result in a vigorous evolution of nitrogen gas. The rate of addition should be controlled to manage the reaction.

      • After the addition is complete, continue to heat the mixture to ensure the complete decomposition of the diazonium salt.

      • Cool the reaction mixture to room temperature.

    • Work-up and Purification:

      • The product can be isolated by steam distillation or solvent extraction.

      • For solvent extraction, transfer the cooled reaction mixture to a separatory funnel and extract multiple times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

      • Combine the organic layers, wash with water and brine, and then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

      • Remove the solvent under reduced pressure to yield the crude this compound.

      • The crude product can be further purified by recrystallization or distillation under reduced pressure to achieve high purity.

ParameterValue
Starting Material 2,4,6-Trichloroaniline
Reagents NaNO₂, HBr, CuBr
Reaction Type Diazotization followed by Sandmeyer Reaction
Key Intermediate 2,4,6-Trichlorobenzenediazonium bromide
Catalyst Copper(I) bromide
Typical Yield 75-90% (literature examples for similar reactions)[10]
Purity >97% after purification[1]

Table 2: Key Parameters for the Sandmeyer Synthesis of this compound.

Safety Considerations

  • Aniline and its chlorinated derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] Work should be conducted in a well-ventilated fume hood.

  • The diazotization reaction should be carefully temperature-controlled, as diazonium salts can be explosive when isolated or heated in a dry state.

  • The Sandmeyer reaction involves the vigorous evolution of nitrogen gas and should be performed in a vessel with adequate headspace and pressure relief.

  • Hydrobromic acid is corrosive and should be handled with care.

By following these detailed protocols, researchers and production chemists can efficiently synthesize this compound on a large scale for use in further research and development.

References

Application Notes and Protocols for 2-Bromo-1,3,5-trichlorobenzene in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-Bromo-1,3,5-trichlorobenzene in materials science, with a specific focus on its emerging application as a volatile solid additive in the fabrication of high-efficiency organic solar cells (OSCs).

Application Overview: Morphology Control in Organic Solar Cells

This compound (TCBB-1) has been identified as a novel volatile solid additive for regulating the nanoscale morphology of the active layer in non-fullerene organic solar cells.[1][2] Specifically, its application in systems based on the polymer donor PM6 and the small molecule acceptor L8-BO has demonstrated a significant enhancement in device performance.[1]

The primary function of this compound in this context is to guide the molecular assembly of the acceptor molecules during the film formation process.[1][2] This is achieved through non-covalent interactions between the halogen atoms of the additive and the electron-deficient core of the acceptor molecules.[1] This controlled aggregation leads to a more ordered and crystalline acceptor domain, resulting in a dense, fibrillar network that facilitates more efficient electron transport.[1]

Furthermore, being a volatile additive, this compound is driven towards the air interface during the spin-coating process and is subsequently removed during the annealing step. This transient processing aid leaves behind a more favorable vertical stratification of the donor and acceptor materials, which helps to suppress interfacial recombination and improve device stability.[1][2] The use of TCBB-1 has been shown to increase the power conversion efficiency (PCE) of PM6:L8-BO based solar cells from 16.09% to 18.93%.[1]

Quantitative Data Summary

The following table summarizes the key performance parameters of organic solar cells fabricated with and without this compound as a volatile solid additive.

Device ConfigurationOpen-Circuit Voltage (VOC)Short-Circuit Current (JSC, mA cm-2)Fill Factor (FF, %)Power Conversion Efficiency (PCE, %)
PM6:L8-BO (Control)0.8625.374.016.09
PM6:L8-BO with TCBB-10.8826.880.018.93
PM6:L8-BO:BTP-eC9 with TCBB-1Not ReportedNot ReportedNot Reported19.40

Data extracted from Wang, B., et al., Journal of Materials Chemistry A, 2025.[1]

Experimental Protocols

This section provides a detailed methodology for the fabrication of high-efficiency organic solar cells using this compound as a volatile solid additive.

Materials and Reagents:
  • Donor Polymer: PM6 (Poly[(2,6-(4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)-benzo[1,2-b:4,5-b']dithiophene))-alt-(5,5-(1',3'-di-2-thienyl-5',7'-bis(2-ethylhexyl)benzo[1',2'-c:4',5'-c']dithiophene-4,8-dione))])

  • Acceptor: L8-BO

  • Volatile Solid Additive: this compound (TCBB-1)

  • Solvent: Chloroform (CHCl3)

  • Substrate: Indium tin oxide (ITO)-coated glass

  • Hole Transport Layer (HTL): PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate)

  • Electron Transport Layer (ETL): PDIN (perylene diimide derivative)

  • Cathode: Silver (Ag)

Solution Preparation:
  • Active Layer Stock Solution: Prepare a solution of PM6 and L8-BO (1:1.2 weight ratio) in chloroform at a total concentration of 16 mg mL-1.

  • Additive Doping: Add this compound to the active layer stock solution. The optimal concentration should be determined through a systematic optimization, with reported successful concentrations being around 10-20% by weight relative to the acceptor.

  • Stirring: Stir the resulting solution at 40°C for at least 2 hours to ensure complete dissolution of all components.

Device Fabrication Workflow:

G cluster_0 Substrate Preparation cluster_1 Layer Deposition cluster_2 Finalization ITO_Cleaning ITO Substrate Cleaning (Detergent, DI Water, Acetone, Isopropanol) UV_Ozone UV-Ozone Treatment (15 min) ITO_Cleaning->UV_Ozone HTL PEDOT:PSS Deposition (Spin-coat 3000 rpm, 30s) Anneal (150°C, 15 min) UV_Ozone->HTL Active_Layer Active Layer Deposition (PM6:L8-BO + TCBB-1 in CHCl3) Spin-coat (3000 rpm, 30s) HTL->Active_Layer ETL PDIN Deposition (Spin-coat 3000 rpm, 30s) Active_Layer->ETL Annealing Thermal Annealing (100°C, 10 min) ETL->Annealing Cathode Silver (Ag) Deposition (Thermal Evaporation, 100 nm) Annealing->Cathode G cluster_0 Solution Phase cluster_1 Film Formation (Spin-coating) cluster_2 Post-Annealing Film Morphology cluster_3 Device Performance Enhancement TCBB1 2-Bromo-1,3,5- trichlorobenzene Interaction Coulombic Attraction TCBB1->Interaction L8BO_core Electron-deficient core of L8-BO L8BO_core->Interaction Ordered_Domains Seeded Ordered Acceptor Domains Interaction->Ordered_Domains Vertical_Strat Migration of TCBB-1 to Air Interface Interaction->Vertical_Strat Crystallinity Increased Acceptor Crystallinity Ordered_Domains->Crystallinity Donor_Rich Donor-rich Bottom Layer Vertical_Strat->Donor_Rich Fibrillar_Network Dense Fibrillar Network Crystallinity->Fibrillar_Network Electron_Mobility Increased Electron Mobility Fibrillar_Network->Electron_Mobility Recomb_Supp Suppressed Interfacial Recombination Donor_Rich->Recomb_Supp PCE Enhanced Power Conversion Efficiency Electron_Mobility->PCE Stability Improved Device Stability Recomb_Supp->Stability Recomb_Supp->PCE

References

Application Notes and Protocols: The Reaction of 2-Bromo-1,3,5-trichlorobenzene with Organolithium Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the reaction of 2-bromo-1,3,5-trichlorobenzene with organolithium reagents. This reaction is a cornerstone for the synthesis of functionalized polychlorinated aromatic compounds, which are valuable intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. The primary transformation discussed is the selective lithium-halogen exchange at the bromine position to generate the highly reactive 2,4,6-trichlorophenyllithium intermediate. This nucleophilic species can then be trapped with a variety of electrophiles to introduce diverse functional groups onto the trichlorobenzene scaffold.

Introduction

The selective functionalization of polyhalogenated aromatic rings is a significant challenge in synthetic organic chemistry. This compound serves as a versatile starting material for the regioselective introduction of substituents. The significant difference in reactivity between the carbon-bromine and carbon-chlorine bonds allows for a highly selective metal-halogen exchange reaction. Organolithium reagents, such as n-butyllithium (n-BuLi), are powerful tools for this transformation, proceeding rapidly at low temperatures. The rate of lithium-halogen exchange follows the trend I > Br > Cl, ensuring that the exchange occurs exclusively at the bromo position.[1] This method provides a reliable route to 2,4,6-trichlorophenyllithium, a key intermediate for the synthesis of a wide range of derivatives.

Reaction Pathway

The core of the methodology is the lithium-halogen exchange reaction, which is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere (e.g., argon or nitrogen) at cryogenic temperatures (typically -78 °C) to prevent side reactions.[1]

Reaction_Pathway cluster_start Starting Material cluster_reagent Reagent cluster_intermediate Intermediate cluster_electrophile Electrophile (E+) cluster_product Product This compound This compound Aryllithium 2,4,6-Trichlorophenyllithium This compound->Aryllithium + n-BuLi - n-BuBr n-BuLi n-Butyllithium Product 2-E-1,3,5-trichlorobenzene Aryllithium->Product + E+ Electrophile E+ Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification Start Assemble and Flame-Dry Glassware Inert Establish Inert Atmosphere (Ar/N2) Start->Inert Charge Charge this compound and Anhydrous THF Inert->Charge Cool Cool to -78 °C Charge->Cool Add_BuLi Slowly Add n-Butyllithium Cool->Add_BuLi Stir_Lithiation Stir for 1 hour at -78 °C Add_BuLi->Stir_Lithiation Add_Electrophile Add Electrophile (e.g., CO2) Stir_Lithiation->Add_Electrophile Warm Warm to Room Temperature Add_Electrophile->Warm Quench Quench with Aqueous Acid Warm->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify Product Dry->Purify

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for Hindered Bromides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving sterically hindered aryl bromides. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges and achieving successful outcomes in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with a hindered aryl bromide failing or giving low yields?

A1: Steric hindrance around the C-Br bond on the aryl bromide presents significant challenges to the standard Suzuki coupling mechanism. The primary reasons for low yield or reaction failure include:

  • Slow Oxidative Addition: The bulky substituents ortho to the bromide impede the approach of the palladium catalyst, slowing down the crucial initial step of the catalytic cycle.[1][2]

  • Difficult Reductive Elimination: Steric congestion on the palladium complex, after transmetalation, can hinder the final C-C bond-forming reductive elimination step.[1]

  • Catalyst Decomposition: Higher temperatures, often required to overcome the energy barrier of oxidative addition, can lead to catalyst decomposition before the reaction completes.[1]

  • Competing Side Reactions: Undesired side reactions, such as protodeboronation of the boronic acid or dehalogenation of the aryl bromide, can consume starting materials and reduce the yield of the desired product.[1][3]

Q2: What are the best types of catalysts and ligands for coupling hindered aryl bromides?

A2: For sterically demanding substrates, the choice of ligand is critical. The most effective ligands are typically bulky and electron-rich, which helps to promote both oxidative addition and reductive elimination.

  • Bulky Monodentate Phosphines: Ligands such as those developed by Buchwald (e.g., SPhos, XPhos, RuPhos) and other trialkylphosphines are highly effective.[2][4] These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and possess "flexible steric bulk," making them highly effective for coupling hindered substrates, often allowing for reactions under milder conditions.[5][6]

  • Specialized Ligands: For extremely hindered couplings, specialized ligands like BI-DIME and AntPhos have been developed and shown to be effective.[7][8]

Q3: How do I select the appropriate base and solvent for my hindered Suzuki coupling?

A3: The base and solvent system must be carefully chosen to ensure high yields.

  • Base Selection: Strong, non-nucleophilic bases are often preferred. Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium tert-butoxide (t-BuOK) are commonly used.[1][5] The choice of base can influence the rate of both the desired reaction and side reactions like protodeboronation.

  • Solvent Selection: Aprotic solvents are generally used. Toluene, dioxane, and THF are common choices.[5][9] The optimal solvent will depend on the specific substrates, catalyst, and base being used.

Q4: My reaction is producing a significant amount of dehalogenated starting material. How can I prevent this?

A4: Dehalogenation is a common side reaction where the aryl bromide is reduced to the corresponding arene.[3] To minimize this:

  • Optimize the Ligand: The electronic and steric properties of the phosphine ligand can influence the rate of dehalogenation.[3] Experiment with different bulky, electron-rich ligands.

  • Control Reaction Temperature and Time: High temperatures and long reaction times can promote dehalogenation.[3] Try to run the reaction at the lowest effective temperature for the shortest time necessary.

  • Choice of Base: The base can play a role. Some bases may act as hydride donors, leading to dehalogenation.[3] Consider screening different bases.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause(s) Suggested Solution(s)
No Reaction or Very Low Conversion 1. Inactive Catalyst- Use a pre-catalyst or ensure the active Pd(0) species is forming. - Use bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate oxidative addition.[4]
2. Inefficient Oxidative Addition- Increase the reaction temperature. - Switch to a more electron-rich and sterically bulky ligand.[5][6]
3. Poor Choice of Base/Solvent- Screen different bases (e.g., K₃PO₄, Cs₂CO₃, t-BuOK).[5] - Screen different solvents (e.g., toluene, dioxane).
Reaction Stalls or is Incomplete 1. Catalyst Decomposition- Use a more robust catalyst system. - Lower the reaction temperature if possible. - Ensure the reaction is under an inert atmosphere.
2. Insufficient Base- Increase the equivalents of base.
Significant Side Product Formation 1. Protodeboronation- Use a milder base (e.g., K₂CO₃, Cs₂CO₃).[1] - Use the boronic acid ester (e.g., pinacol ester) instead of the boronic acid. - Minimize water in the reaction.
2. Homocoupling of Boronic Acid- Ensure rigorous exclusion of oxygen. - Use a lower reaction temperature.
3. Dehalogenation of Aryl Bromide- Lower the reaction temperature and shorten the reaction time.[3] - Screen different ligands and bases.[3]

Data Presentation: Catalyst and Ligand Performance

The following table summarizes the performance of different catalyst systems for the Suzuki coupling of hindered aryl bromides, based on literature examples.

Catalyst/LigandHindered Substrate ExampleBaseSolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃ / RuPhos2-bromo-1,3-dimethylbenzeneNaOtBuToluene110High (not specified)[10]
Acenaphthoimidazolylidene Pd Complex2,4,6-trimethylphenyl bromidet-BuOKDioxane80>99[5]
Pd(OAc)₂ / BI-DIME2,4,6-triisopropylphenyl bromideK₃PO₄Toluene11031[8]
Pd(OAc)₂ / AntPhos2,4,6-triisopropylphenyl bromideK₃PO₄Toluene110Increased (not specified)[8]
Pd(PPh₃)₄ / (t-Bu)PCy₂Hindered aryl chloridesK₃PO₄Toluene/H₂O100up to 92[11]

Experimental Protocols

General Protocol for Suzuki Coupling of Hindered Aryl Bromides

This protocol is a general starting point and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), and base (2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%) and the ligand (1.2-2.4 equiv relative to Pd).

  • Solvent and Reagent Addition: Add the catalyst mixture to the reaction vessel. Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)L2-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)2 + Base ar_pd_ar Ar-Pd(II)L2-Ar' transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product Experimental_Workflow start Start setup Reaction Setup: - Aryl Bromide - Boronic Acid/Ester - Base start->setup catalyst Catalyst Preparation: - Pd Source + Ligand setup->catalyst combine Combine Reagents & Degas Solvent catalyst->combine reaction Heat Reaction Mixture combine->reaction monitor Monitor Progress (TLC/GC-MS) reaction->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify end Characterize Product purify->end Troubleshooting_Tree start Low Yield? check_conversion Starting Material Consumed? start->check_conversion Yes side_products Major Side Products? check_conversion->side_products Yes optimize_catalyst Optimize Catalyst/Ligand: - Use bulky, e--rich ligand - Increase catalyst loading check_conversion->optimize_catalyst No troubleshoot_deboronation Address Protodeboronation: - Use milder base - Use boronic ester side_products->troubleshoot_deboronation Protodeboronation troubleshoot_dehalogenation Address Dehalogenation: - Lower temperature - Screen ligands side_products->troubleshoot_dehalogenation Dehalogenation optimize_conditions Optimize Conditions: - Increase temperature - Screen bases/solvents optimize_catalyst->optimize_conditions success Improved Yield optimize_conditions->success troubleshoot_deboronation->success troubleshoot_dehalogenation->success

References

Technical Support Center: Grignard Reactions with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating common side products during Grignard reactions with aryl halides.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed when preparing Grignard reagents from aryl halides?

A1: The most prevalent side products are biaryl molecules formed through a process called Wurtz or homocoupling, and the reduction of the aryl halide to the corresponding arene.[1][2][3] For example, when preparing phenylmagnesium bromide from bromobenzene, the primary side product is biphenyl.

Q2: What is the mechanism behind the formation of biaryl (Wurtz coupling) side products?

A2: Wurtz coupling occurs when the newly formed Grignard reagent (ArMgX) reacts with the unreacted aryl halide (ArX).[1][3] This reaction is thought to proceed through a radical mechanism or by transition metal catalysis, where trace metal impurities in the magnesium can play a significant role.[4] The slow addition of the aryl halide to the magnesium turnings is a key strategy to minimize this side reaction by maintaining a low concentration of the aryl halide in the reaction mixture.[1][4]

Q3: How does the reduction of the aryl halide occur, and what are the signs of this side reaction?

A3: The reduction of the aryl halide to an arene (ArH) can happen if there are sources of protons in the reaction mixture. Grignard reagents are strong bases and will react with any available protic source, such as trace amounts of water in the solvent or on the glassware.[1] The presence of the corresponding arene as a byproduct is a strong indicator of moisture contamination. Another potential pathway for reduction involves the Grignard reagent abstracting a hydrogen atom from the solvent, particularly at elevated temperatures.

Q4: Can the choice of aryl halide (iodide, bromide, chloride) influence the formation of side products?

A4: Yes, the nature of the halogen atom affects the reactivity and the propensity for side reactions. Aryl iodides are the most reactive, followed by bromides and then chlorides.[5] While higher reactivity can be beneficial for initiating the Grignard formation, it can also increase the rate of side reactions like Wurtz coupling. The choice of halide is often a balance between reactivity and selectivity. For instance, while aryl chlorides are less reactive, their Grignard reagents, once formed, can be more stable.

Troubleshooting Guide

Issue 1: Low yield of the desired product and significant formation of a biaryl compound.

Potential Cause Troubleshooting Step Expected Outcome
High concentration of aryl halide Add the aryl halide solution dropwise to the magnesium suspension over an extended period.[1][4]A lower concentration of the aryl halide minimizes its reaction with the formed Grignard reagent, thus reducing biaryl formation.
High reaction temperature Maintain a gentle reflux and avoid excessive heating. For highly reactive aryl halides, consider initiating the reaction at room temperature and cooling if it becomes too vigorous.[4]Lower temperatures can decrease the rate of the Wurtz coupling reaction.
Presence of catalytic metal impurities Use high-purity magnesium turnings.[4]Reduces the likelihood of transition metal-catalyzed homocoupling.

Issue 2: The Grignard reagent appears to have formed, but the final product is contaminated with the corresponding arene.

Potential Cause Troubleshooting Step Expected Outcome
Presence of moisture Rigorously dry all glassware, preferably in an oven at >120°C overnight or by flame-drying under vacuum.[1] Use anhydrous solvents, freshly distilled from an appropriate drying agent.Elimination of water prevents the protonation of the Grignard reagent.
Reaction with the solvent If using THF at elevated temperatures for prolonged periods, consider using diethyl ether, which is less prone to cleavage.Minimizes the formation of byproducts resulting from solvent degradation.

Data Presentation

The following table summarizes the impact of reaction conditions on the yield of the biaryl side product in the formation of p-tolylmagnesium bromide.

Entry Additive Temperature (°C) Time (h) Biaryl Yield (%)
11-iodoheptaneRoom Temp4853
2None404870
3AIBNRoom Temp48-
4KI / 18-crown-6Sunlight4862

Table adapted from Behloul, C., Guijarro, D., & Yus, M. (2005). Formation of Biaryls by Homocoupling of Grignard Reagents. Molecules, 10(3), 431-437.[2]

Experimental Protocols

Protocol 1: Minimizing Wurtz Coupling during the Formation of Arylmagnesium Bromide

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Magnesium Activation: Place 1.2 equivalents of magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface.

  • Initiation: Add a small portion (approx. 5-10%) of the aryl bromide solution (1 equivalent in anhydrous diethyl ether) to the magnesium.

  • Propagation: Once the reaction initiates (indicated by bubbling and a color change), add the remaining aryl bromide solution dropwise from the dropping funnel over 1-2 hours to maintain a gentle reflux.

  • Completion: After the addition is complete, continue stirring at room temperature for an additional hour to ensure complete reaction.

Visualizations

Wurtz_Coupling_Pathway cluster_formation Grignard Formation cluster_coupling Wurtz Coupling ArX Aryl Halide (Ar-X) ArMgX Grignard Reagent (Ar-MgX) ArX->ArMgX + Mg Mg Magnesium (Mg) ArAr Biaryl Side Product (Ar-Ar) ArMgX->ArAr + Ar-X

Caption: Pathway for Wurtz coupling side product formation.

Troubleshooting_Workflow Start Low Yield of Desired Product CheckByproducts Analyze Crude Product for Side Products Start->CheckByproducts Biaryl High Biaryl Content? CheckByproducts->Biaryl Yes Arene High Arene Content? CheckByproducts->Arene No SlowAddition Slow Down Aryl Halide Addition Biaryl->SlowAddition Yes LowerTemp Reduce Reaction Temperature Biaryl->LowerTemp Yes DrySystem Ensure Rigorous Anhydrous Conditions Arene->DrySystem Yes End Improved Yield SlowAddition->End LowerTemp->End DrySystem->End

References

Technical Support Center: Purification of 2-Bromo-1,3,5-trichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of 2-Bromo-1,3,5-trichlorobenzene by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the column chromatography purification of this compound?

A1: The purification of this compound by column chromatography is based on the principle of adsorption chromatography. A solution of the crude compound is passed through a column packed with a solid adsorbent, typically silica gel. Due to its relatively nonpolar nature, this compound has a weaker interaction with the polar silica gel compared to more polar impurities. By using a nonpolar mobile phase (eluent), the target compound travels down the column faster than polar impurities, allowing for its separation and collection as a purified fraction.

Q2: What are the expected properties of this compound relevant to its purification?

A2: Key physical and chemical properties of this compound are summarized in the table below.[1][2] These properties are important for selecting appropriate solvents and handling the compound safely.

Q3: What are the most common impurities in crude this compound samples?

A3: Common impurities can include unreacted starting materials, such as 1,3,5-trichlorobenzene, and byproducts from the synthesis, which may include other isomers of bromotrichlorobenzene or dibromodichlorobenzenes. The exact nature of the impurities will depend on the synthetic route employed.

Q4: How can I monitor the progress of the column chromatography?

A4: The progress of the separation can be monitored by collecting fractions of the eluent and analyzing them by Thin Layer Chromatography (TLC). By spotting the collected fractions on a TLC plate and eluting with an appropriate solvent system, the fractions containing the pure product can be identified. A UV lamp can be used to visualize the spots, as aromatic compounds like this compound are typically UV active.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a standard procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed and dried)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp

Procedure:

  • Selection of Eluent System:

    • Develop a suitable eluent system by performing TLC analysis of the crude material.

    • Test various ratios of a nonpolar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate).

    • The ideal solvent system should provide a good separation of the desired product from its impurities, with the product having an Rf value of approximately 0.2-0.4. A good starting point for a nonpolar compound like this is a mixture of hexane and ethyl acetate (e.g., 98:2 v/v).

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 0.5 cm) on top of the plug.

    • In a separate beaker, prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

    • Continuously drain the eluent until the solvent level just reaches the top of the sand. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the eluent until the sample is just below the top layer of sand.

    • Carefully add a small amount of fresh eluent to wash the sides of the column and ensure all the sample is on the silica bed.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Begin collecting fractions in separate tubes or flasks.

    • Maintain a constant flow of the eluent through the column.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation of Pure Product:

    • Identify the fractions containing the pure this compound using TLC.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

    • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, GC-MS, melting point).

Quantitative Data Summary

The following table summarizes key quantitative data relevant to the column chromatography of this compound. Note that some values are estimates and may need to be optimized for specific experimental conditions.

ParameterValueReference/Note
Molecular Weight 260.34 g/mol [1]
Melting Point 64-66 °C[2]
Boiling Point 277.0 ± 35.0 °C at 760 mmHg[2]
Stationary Phase Silica Gel (60-120 mesh)Standard for nonpolar compounds
Mobile Phase (Eluent) Hexane/Ethyl Acetate (e.g., 98:2 v/v)Estimated for a nonpolar compound
Estimated Rf Value 0.2 - 0.4Target for good separation
Silica Gel to Crude Ratio 30:1 to 50:1 (w/w)General guideline
Sample Loading (Max) 1 g crude per 30-50 g silicaGeneral guideline

Troubleshooting Guide

Issue 1: The compound is not moving down the column (Rf = 0).

  • Possible Cause: The eluent is not polar enough to move the compound.

  • Solution: Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. It is important to make this change gradually to avoid co-elution of impurities.

Issue 2: The compound comes off the column too quickly (Rf close to 1).

  • Possible Cause: The eluent is too polar.

  • Solution: Decrease the polarity of the eluent. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate. If using pure hexane, consider a less polar solvent like petroleum ether.

Issue 3: Poor separation of the product from impurities (overlapping bands).

  • Possible Causes:

    • Inappropriate solvent system.

    • Column was not packed properly, leading to channeling.

    • The column was overloaded with the sample.

  • Solutions:

    • Perform further TLC experiments to find a solvent system that provides better separation.

    • Repack the column carefully, ensuring a uniform and bubble-free silica bed.

    • Reduce the amount of crude material loaded onto the column.

Issue 4: Tailing of the spot on the TLC plate and broad bands on the column.

  • Possible Causes:

    • The sample is too concentrated when loaded onto the column.

    • The compound is interacting too strongly with the silica gel.

    • The compound is not fully soluble in the eluent.

  • Solutions:

    • Dissolve the crude sample in a minimal amount of solvent for loading.

    • Consider using a different adsorbent, such as alumina, if strong interactions with the acidic silica gel are suspected.

    • Ensure the chosen eluent is a good solvent for your compound.

Issue 5: Cracks forming in the silica bed.

  • Possible Cause: The column has run dry.

  • Solution: This is a critical error that often requires repacking the column. Always ensure the solvent level remains above the top of the silica gel bed.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation start Start tlc_analysis TLC Analysis of Crude start->tlc_analysis eluent_selection Select Eluent System tlc_analysis->eluent_selection column_packing Pack Column with Silica Gel eluent_selection->column_packing sample_loading Load Sample column_packing->sample_loading elution Elute with Solvent sample_loading->elution fraction_collection Collect Fractions elution->fraction_collection fraction_tlc Analyze Fractions by TLC fraction_collection->fraction_tlc Monitor combine_fractions Combine Pure Fractions fraction_tlc->combine_fractions solvent_evaporation Evaporate Solvent combine_fractions->solvent_evaporation end Purified Product solvent_evaporation->end

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Sonogashira Coupling with 2-Bromo-1,3,5-trichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the Sonogashira coupling reaction with 2-bromo-1,3,5-trichlorobenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yield of this challenging cross-coupling reaction.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing targeted solutions to improve your reaction outcomes.

Issue 1: Low to No Product Yield

Q: My Sonogashira coupling of this compound is resulting in a very low yield or no product at all. What are the primary factors I should investigate?

A: Low or no product yield in this reaction can stem from several factors, particularly given the electron-deficient nature of the aryl halide. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and its coordinating ligand is critical. For less reactive aryl bromides like this compound, consider using more electron-rich and bulky phosphine ligands. These can improve the rate of the oxidative addition step, which is often rate-limiting.[1] Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may be effective, but exploring ligands such as P(t-Bu)₃ or dppf could be beneficial.[1]

  • Reaction Conditions:

    • Temperature: While many Sonogashira reactions can proceed at room temperature, aryl bromides, especially electron-deficient ones, may require higher temperatures to facilitate the oxidative addition.[2][3] However, be mindful that excessive heat can lead to side reactions.[2]

    • Solvent: The solvent must dissolve all reaction components. While amine bases like triethylamine can sometimes act as the solvent, co-solvents such as THF, DMF, or toluene are commonly used.[1] Be aware that some solvents, like DMF, have been reported to slow down certain Sonogashira reactions.[1]

    • Base: An amine base is necessary to deprotonate the terminal alkyne.[1] Common choices include triethylamine and diisopropylamine.[1] Ensure the base is dry and used in sufficient excess.[1]

  • Reagent Quality:

    • Aryl Halide and Alkyne Purity: Impurities in your starting materials can poison the catalyst.[1] Ensure both this compound and your terminal alkyne are pure.

    • Copper(I) Co-catalyst: If you are using a copper-catalyzed protocol, ensure your copper(I) iodide (CuI) is fresh, as it can degrade over time.[1]

  • Inert Atmosphere: Sonogashira reactions are typically sensitive to oxygen, which can lead to the undesirable homocoupling of the alkyne (Glaser coupling).[1] It is crucial to degas your solvent and run the reaction under an inert atmosphere, such as argon or nitrogen.[4]

Issue 2: Poor Chemoselectivity

Q: I am observing reactions at the chloro- positions in addition to the desired bromo- position. How can I improve the chemoselectivity for the C-Br bond?

A: Achieving high chemoselectivity is key when working with polyhalogenated substrates. The reactivity of aryl halides in Sonogashira coupling generally follows the trend: I > OTf > Br > Cl.[1][2][5] This inherent difference in reactivity is the basis for selective coupling.

  • Reaction Conditions: Milder reaction conditions, such as lower temperatures and shorter reaction times, will favor the reaction at the more reactive C-Br bond.[6]

  • Catalyst System: The choice of catalyst and ligand can significantly influence selectivity. Palladium complexes with bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) have shown excellent performance in the selective activation of C-Br bonds over C-Cl bonds.[7]

  • Electronic Effects: The electronic properties of the aryl halide play a role. For polyhalogenated arenes, oxidative addition is generally favored at the most electron-deficient position.[8] In the case of this compound, the bromine is flanked by two chlorine atoms, which may influence its reactivity.

Issue 3: Formation of Side Products

Q: I am observing significant formation of alkyne homocoupling (Glaser coupling) products. How can I minimize this side reaction?

A: The formation of diynes from the homocoupling of terminal alkynes is a common side reaction, particularly in copper-catalyzed Sonogashira reactions.[3]

  • Copper-Free Conditions: The most effective way to avoid Glaser coupling is to use a copper-free Sonogashira protocol.[1][3] These conditions can be more effective for challenging aryl bromides and chlorides.[3]

  • Strictly Anaerobic Conditions: If a copper co-catalyst is used, maintaining a strictly oxygen-free environment is critical to suppress the oxidative homocoupling pathway.[1]

Frequently Asked Questions (FAQs)

Q1: What are the essential components of a Sonogashira coupling reaction?

A1: A typical Sonogashira coupling reaction includes an aryl or vinyl halide, a terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), often a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine) in a suitable solvent.[2][9]

Q2: My reaction is not working at all. What are the most critical initial checks?

A2: If your reaction fails completely, first verify the activity of your palladium catalyst and copper co-catalyst.[1] Ensure you are using anhydrous and anaerobic conditions by properly degassing your solvent and maintaining an inert atmosphere.[1][4]

Q3: Can I run a Sonogashira coupling without a copper co-catalyst?

A3: Yes, copper-free Sonogashira reactions are well-established and are often preferred to prevent the formation of alkyne homocoupling byproducts.[1][3]

Q4: What is the general reactivity order for aryl halides in Sonogashira coupling?

A4: The reactivity order is generally I > OTf > Br > Cl.[1][2][5] This means that aryl iodides are the most reactive, followed by triflates and bromides, with chlorides being the least reactive.[5]

Data Presentation

Table 1: Comparison of Reaction Conditions for Sonogashira Coupling of Aryl Bromides
Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₂Cl₂/CuIDiisopropylamineTHFRoom Temp89[2]
Pd(PPh₃)₂Cl₂/CuITriethylamineDMF80High[7]
Pd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water100High[7]
(AllylPdCl)₂ / P(t-Bu)₃Cs₂CO₃TolueneRoom TempGood[3]

Note: Yields are representative and can vary based on the specific alkyne and exact reaction conditions.

Experimental Protocols

Protocol 1: Copper-Catalyzed Sonogashira Coupling of this compound

This protocol is a general starting point and may require optimization.

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).[7]

  • Evacuate and backfill the tube with argon three times.[7]

  • Add degassed triethylamine (3 mL) and DMF (3 mL) via syringe.[7]

  • Add the terminal alkyne (1.1 mmol) dropwise to the mixture.

  • Stir the reaction mixture at 80 °C for 6-12 hours, monitoring the progress by TLC or GC-MS.[7]

  • Upon completion, cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of Celite.[7]

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.[7]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling of this compound

This protocol is recommended to avoid alkyne homocoupling.

  • In a glovebox or under a stream of argon, add (AllylPdCl)₂ (0.01 mmol) and P(t-Bu)₃ (0.02 mmol) to an oven-dried Schlenk tube.

  • Add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), and Cs₂CO₃ (2.0 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • Stir the reaction at room temperature or heat to 50-80 °C if necessary, monitoring by TLC or GC-MS.

  • After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Aryl Halide Alkyne Base Reaction_Setup Combine under Inert Atmosphere Reagents->Reaction_Setup Catalysts Pd Catalyst (CuI Co-catalyst) Catalysts->Reaction_Setup Solvent Degassed Solvent Solvent->Reaction_Setup Heating Stir at specified Temperature Reaction_Setup->Heating Quenching Cool & Quench Heating->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Column Chromatography Drying->Purification Product Product Purification->Product

Caption: General experimental workflow for a Sonogashira coupling reaction.

Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X(L₂) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Cu-C≡C-R) Pd(II)_Complex->Transmetalation Pd(II)_Acetylide Ar-Pd(II)-C≡C-R(L₂) Transmetalation->Pd(II)_Acetylide Reductive_Elimination Reductive Elimination Pd(II)_Acetylide->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-C≡C-R Reductive_Elimination->Product

Caption: Simplified catalytic cycle for the copper-catalyzed Sonogashira coupling.

References

Technical Support Center: Grignard Reagent Formation with 2-Bromo-1,3,5-trichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the challenging formation of the Grignard reagent (2,4,6-trichlorophenylmagnesium bromide) from 2-bromo-1,3,5-trichlorobenzene. Due to the strong electron-withdrawing effects of the three chlorine atoms, this substrate is significantly less reactive than simple aryl bromides, and reaction initiation is the primary obstacle.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Grignard reaction with this compound will not start. I've added iodine, but the color persists and there's no sign of reaction. What's wrong?

A1: This is the most common problem encountered with this deactivated aryl bromide. The primary reasons for initiation failure are:

  • Inactive Magnesium Surface: Standard magnesium turnings are coated with a passivating layer of magnesium oxide (MgO) that prevents the reaction. For a highly unreactive substrate like this compound, common activators like iodine are often insufficient to break through this layer effectively.

  • Presence of Moisture: Grignard reagents are extremely sensitive to water. Any trace moisture in the glassware, solvent, or starting materials will quench the reagent as it forms and prevent the reaction from sustaining itself.

  • Low Substrate Reactivity: The electron-withdrawing chlorine atoms reduce the electron density of the aromatic ring and strengthen the C-Br bond, making oxidative addition of magnesium much more difficult compared to bromobenzene.

Troubleshooting Steps:

  • Ensure Rigorously Anhydrous Conditions: All glassware must be flame-dried under vacuum or oven-dried at >150°C for several hours and cooled under a dry, inert atmosphere (Nitrogen or Argon). The solvent (typically THF) must be anhydrous grade, preferably freshly distilled from a suitable drying agent like sodium/benzophenone.

  • Employ Advanced Magnesium Activation: For this substrate, more aggressive activation methods are necessary. Move beyond simple iodine addition. See the "Magnesium Activation Protocols" table below for a comparison of methods. Mechanical activation (crushing the magnesium turnings with a dry glass rod in the flask) or using chemical activators like 1,2-dibromoethane are stronger options.

  • Consider Highly Reactive Magnesium: The most reliable method for such unreactive halides is the use of "Rieke Magnesium," a highly reactive form of magnesium powder that can undergo oxidative addition at very low temperatures.[1][2][3]

  • Try Halogen-Magnesium Exchange: An alternative to direct synthesis is a halogen-magnesium exchange reaction, which avoids the difficult initiation step. Reacting your substrate with a pre-formed, commercially available Grignard reagent like isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl) at low temperatures can effectively generate the desired 2,4,6-trichlorophenylmagnesium bromide.[4][5][6]

Q2: The reaction started but then stopped, and now the mixture is turning dark. What is happening?

A2: A dark-colored mixture often indicates side reactions or decomposition.

  • Wurtz Coupling: A common side reaction is the coupling of the newly formed Grignard reagent with the starting aryl bromide to form a symmetrical biaryl (hexachlorobiphenyl).[7] This is more likely if the local concentration of the aryl bromide is high. Ensure slow, dropwise addition of the substrate.

  • Decomposition: At higher temperatures, Grignard reagents can be unstable. The reaction to form this Grignard is exothermic, and if the addition of the aryl bromide is too fast, the temperature can rise, leading to decomposition. Maintain controlled temperature, using an ice bath if necessary after initiation.

Q3: I'm not sure if my Grignard reagent has formed. How can I test for its presence?

A3: Visual cues include the disappearance of magnesium turnings, a gentle reflux of the solvent (for ether or THF), and the formation of a cloudy, grayish-brown solution.[8] For a definitive test, you can take a small aliquot of the reaction mixture, quench it with an excess of iodine in THF, and analyze the products by GC-MS. Successful formation will show the presence of 1-bromo-3-iodo-2,4,6-trichlorobenzene.

Q4: Which solvent is better for this reaction, Diethyl Ether or THF?

A4: For unreactive aryl halides, Tetrahydrofuran (THF) is generally the preferred solvent.[9] Its higher boiling point allows for reaction at higher temperatures if necessary, and its greater solvating ability for the magnesium species can help stabilize the Grignard reagent as it forms.

Data Presentation

Table 1: Comparison of Magnesium Activation Methods

Activation MethodDescriptionAdvantagesDisadvantagesSuitability for this Substrate
Iodine (I₂) A small crystal of iodine is added to the magnesium. The disappearance of the purple/brown color indicates activation.[10]Simple to perform.Often insufficient for unreactive aryl halides.Low
1,2-Dibromoethane (DBE) A small amount of DBE is added to the magnesium. Bubbling (ethylene gas) indicates activation.[8]More effective than iodine; provides a visual cue of activation.Consumes a small amount of magnesium.Moderate
Mechanical Grinding Grinding the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface.[11]Effective and introduces no chemical impurities.Can be difficult to perform effectively in a sealed flask.Moderate to High
Rieke Magnesium Use of a pre-formed, highly reactive magnesium slurry, typically prepared by reducing MgCl₂.[12][13]Very high reactivity; allows for reaction at low temperatures (-78 °C).[1][2]Requires preparation or purchase of a special reagent; air and moisture sensitive.Very High (Recommended)

Experimental Protocols

Protocol 1: Formation of 2,4,6-trichlorophenylmagnesium bromide using Rieke Magnesium (Recommended)

This protocol is adapted from the general procedure for forming Grignard reagents from unreactive aryl halides using highly active magnesium.[1][13]

  • Preparation: Under an inert atmosphere of dry Argon, a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel is charged with a commercially available suspension of Rieke Magnesium (1.1 equivalents) in THF.

  • Cooling: The stirred suspension is cooled to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: The reaction mixture is stirred at -78 °C for an additional 1-2 hours after the addition is complete. The formation of the Grignard reagent is typically rapid under these conditions.

  • Confirmation & Use: The resulting dark gray or brownish slurry is the Grignard reagent and can be used directly for subsequent reactions at low temperature.

Protocol 2: Halogen-Magnesium Exchange using iPrMgCl·LiCl

This method is an excellent alternative that avoids the challenges of direct magnesium insertion.[5][6]

  • Setup: To a flame-dried, argon-flushed flask containing a solution of this compound (1.0 equivalent) in anhydrous THF, add a commercial solution of iPrMgCl·LiCl (1.05-1.1 equivalents) dropwise via syringe at 0 °C.

  • Reaction: Stir the mixture at 0 °C to room temperature for 1-3 hours. The progress of the exchange can be monitored by quenching aliquots and analyzing via GC.

  • Completion: The resulting solution of 2,4,6-trichlorophenylmagnesium bromide is ready for reaction with an electrophile.

Mandatory Visualizations

G cluster_causes Potential Causes cluster_solutions Solutions start Failed Grignard Formation with This compound cause1 Inactive Mg Surface (MgO Layer) start->cause1 cause2 Presence of Water start->cause2 cause3 Low Substrate Reactivity (Electron-Deficient Ring) start->cause3 sol1a Use Advanced Activation: - 1,2-Dibromoethane - Mechanical Grinding cause1->sol1a sol1b Use Highly Reactive Rieke Magnesium cause1->sol1b sol2 Flame-dry all glassware Use anhydrous solvent (freshly distilled THF) cause2->sol2 cause3->sol1b sol3 Alternative Method: Halogen-Magnesium Exchange (e.g., with iPrMgCl·LiCl) cause3->sol3

Caption: Troubleshooting workflow for failed Grignard reagent formation.

G A This compound Grignard 2,4,6-Trichlorophenylmagnesium Bromide A->Grignard + Mg Mg⁰ (activated) Mg->Grignard Oxidative Addition Solvent Anhydrous THF Solvent->Grignard Intermediate Alkoxide Intermediate Grignard->Intermediate + Electrophile Electrophile (e.g., R₂C=O) Electrophile->Intermediate Product Tertiary Alcohol Product Intermediate->Product Protonation Workup H₃O⁺ Workup Workup->Product

Caption: Reaction scheme for Grignard formation and subsequent reaction.

References

Technical Support Center: Purification of Grignard Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing biphenyl impurities from Grignard reaction products.

Frequently Asked Questions (FAQs)

Q1: How is biphenyl formed as a byproduct in a Grignard reaction?

Biphenyl is a common impurity in Grignard reactions, especially when using aryl halides like bromobenzene. Its formation can occur through several mechanisms:

  • Wurtz-type coupling: The Grignard reagent can react with the remaining unreacted aryl halide.[1][2][3] This reaction is favored at higher concentrations of the aryl halide and elevated temperatures.[1][4]

  • Radical coupling: During the formation of the Grignard reagent, single electron transfer processes can generate aryl radicals. These radicals can then couple to form biphenyl.[4][5][6]

Q2: What measures can be taken to minimize the formation of biphenyl during the Grignard reaction?

To reduce the amount of biphenyl byproduct, the following precautions are recommended:

  • Slow addition of halide: Adding the aryl halide slowly to the magnesium turnings helps to maintain a low concentration of the halide in the reaction mixture, which disfavors the coupling side reaction.[4]

  • Temperature control: Maintaining a gentle reflux and avoiding excessive heating can minimize the formation of biphenyl.[4]

  • Use of an initiator: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help to activate the magnesium surface and initiate the Grignard reagent formation promptly, reducing the time for side reactions to occur.[7]

Q3: What are the common methods for removing biphenyl from the final product?

Several techniques can be employed to remove the non-polar biphenyl impurity from the desired Grignard product. The choice of method depends on the properties of the desired product. Common methods include:

  • Recrystallization: This is effective if the desired product is a solid and has a significantly different solubility profile from biphenyl in a chosen solvent system.

  • Trituration: This involves washing the crude solid product with a solvent in which biphenyl is soluble, but the desired product is not. Petroleum ether or hexane are commonly used for this purpose.[1][8]

  • Column Chromatography: This technique separates compounds based on their polarity and is a highly effective method for removing non-polar biphenyl from more polar products.[9][10]

  • Acid-Base Extraction: If the desired product has an acidic or basic functional group (e.g., a carboxylic acid or an amine), it can be selectively extracted into an aqueous layer after conversion to its salt, leaving the neutral biphenyl in the organic layer.[11][12]

Q4: What are the solubility properties of biphenyl?

Biphenyl is a non-polar organic compound.[13] It is sparingly soluble in water but exhibits good solubility in many organic solvents such as:[13][14][15][16]

  • Benzene

  • Toluene

  • Hexane

  • Ether

  • Ethanol

  • Methanol

  • Carbon tetrachloride

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Significant amount of biphenyl observed in crude product. High concentration of aryl halide during reaction.Ensure slow, dropwise addition of the aryl halide to the magnesium.
Reaction temperature was too high.Maintain a gentle reflux and avoid overheating the reaction mixture.
Product and biphenyl co-elute during column chromatography. Inappropriate solvent system.Optimize the mobile phase. A less polar solvent system will increase the retention of the more polar product on the silica gel, allowing for better separation from the non-polar biphenyl.
Low recovery of product after recrystallization. The chosen recrystallization solvent dissolves the product at room temperature.Select a solvent in which the product is soluble at high temperatures but poorly soluble at low temperatures.
Too much solvent was used for recrystallization.Use the minimum amount of hot solvent required to dissolve the crude product.
Biphenyl remains after acid-base extraction. Incomplete extraction.Perform multiple extractions with the aqueous acid or base to ensure complete removal of the desired product from the organic layer containing biphenyl.
Incorrect pH of the aqueous layer.Ensure the pH of the aqueous solution is appropriate to fully convert the acidic or basic product into its water-soluble salt.

Quantitative Data on Purification Methods

The effectiveness of each purification method can vary depending on the specific Grignard product and the initial amount of biphenyl impurity. The following table provides a general comparison.

Purification Method Typical Purity Achieved Typical Product Recovery Advantages Disadvantages
Recrystallization >98%60-90%Simple, cost-effective.Can lead to significant product loss; finding a suitable solvent can be challenging.
Trituration 90-98%>90%Fast and simple; minimizes product loss.May not remove all of the biphenyl impurity.
Column Chromatography >99%70-95%Highly effective for a wide range of products.More time-consuming and requires more solvent than other methods.
Acid-Base Extraction >99%>90%Very effective for acidic or basic products; high recovery.Only applicable to products with acidic or basic functional groups.

Experimental Protocols

Protocol 1: Removal of Biphenyl by Trituration with Petroleum Ether

This protocol is suitable for solid Grignard products that are insoluble in petroleum ether.

  • Transfer the crude solid product containing the biphenyl impurity to a beaker or Erlenmeyer flask.

  • Add a small volume of petroleum ether (e.g., 10-20 mL for every 1 gram of crude product).

  • Stir the suspension vigorously with a glass rod or magnetic stirrer for 10-15 minutes at room temperature.

  • Collect the solid product by vacuum filtration, washing the solid with a small amount of fresh, cold petroleum ether.

  • Dry the purified solid product under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

This protocol is a general guideline for separating a more polar Grignard product from the non-polar biphenyl impurity.

  • Prepare the column: Pack a glass chromatography column with silica gel using a slurry method with a non-polar solvent like hexane.

  • Load the sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel. Carefully add the dried silica-adsorbed sample to the top of the column.

  • Elute the column: Start the elution with a non-polar mobile phase (e.g., 100% hexane). This will elute the biphenyl first.

  • Monitor the elution: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Increase solvent polarity: Gradually increase the polarity of the mobile phase (e.g., by adding ethyl acetate to the hexane) to elute the more polar desired product.

  • Combine and evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Purification of a Carboxylic Acid Product via Acid-Base Extraction

This protocol is designed for Grignard products that are carboxylic acids (e.g., from the reaction with CO2).

  • Dissolve the crude reaction mixture in an organic solvent such as diethyl ether.

  • Transfer the solution to a separatory funnel and extract with an aqueous solution of a weak base, such as 5% sodium bicarbonate. Repeat the extraction 2-3 times. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt, while the biphenyl will remain in the organic layer.

  • Combine the aqueous extracts and carefully acidify with a strong acid, such as concentrated HCl, until the carboxylic acid precipitates out of the solution.

  • Collect the precipitated product by vacuum filtration, wash with cold water, and dry under vacuum.

Visualizations

Biphenyl_Formation cluster_grignard Grignard Reagent Formation cluster_coupling Biphenyl Formation Aryl-X Aryl Halide (Ar-X) Aryl_Radical Aryl Radical (Ar.) Aryl-X->Aryl_Radical e- transfer Mg Magnesium (Mg) Grignard Grignard Reagent (Ar-MgX) Biphenyl Biphenyl (Ar-Ar) Grignard->Biphenyl + Ar-X (Wurtz Coupling) Aryl_Radical->Grignard e- transfer Aryl_Radical->Biphenyl Aryl_Radical_2 Aryl Radical (Ar.) Aryl_Radical_2->Biphenyl

Caption: Formation of Biphenyl Impurity in Grignard Reactions.

Purification_Workflow Start Crude Grignard Reaction Product (Desired Product + Biphenyl) Product_Type Is the product acidic or basic? Start->Product_Type Extraction Acid-Base Extraction Product_Type->Extraction Yes Is_Solid Is the product solid? Product_Type->Is_Solid No Pure_Product Pure Product Extraction->Pure_Product Trituration Trituration with Petroleum Ether Is_Solid->Trituration Yes Chromatography Column Chromatography Is_Solid->Chromatography No Recrystallization Recrystallization Trituration->Recrystallization Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: Decision Tree for Purification Method Selection.

Troubleshooting_Logic Impurity_Check Analyze purified product. Is biphenyl still present? Success Purification Successful Impurity_Check->Success No Initial_Method What was the initial purification method? Impurity_Check->Initial_Method Yes Recrystallization_Check Recrystallization Initial_Method->Recrystallization_Check Extraction_Check Extraction Initial_Method->Extraction_Check Chromatography_Check Chromatography Initial_Method->Chromatography_Check Repeat_Recrystallization Repeat recrystallization with a different solvent system. Recrystallization_Check->Repeat_Recrystallization Optimize_Extraction Increase number of extractions or adjust pH. Extraction_Check->Optimize_Extraction Optimize_Chromatography Optimize mobile phase for better separation. Chromatography_Check->Optimize_Chromatography Perform_Chromatography Perform column chromatography. Repeat_Recrystallization->Perform_Chromatography Optimize_Extraction->Perform_Chromatography

Caption: Troubleshooting Logic for Biphenyl Removal.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with Polychlorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving polychlorinated aromatic compounds. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered during the synthesis of complex molecules. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and quantitative data to optimize your cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with a polychlorinated aromatic substrate is showing low to no yield. What are the primary causes and how can I troubleshoot this?

A1: Low or no yield in Suzuki-Miyaura coupling of polychlorinated aromatics is a common issue, primarily due to the inertness of the C-Cl bond.[1][2] The oxidative addition of palladium to the C-Cl bond is often the rate-limiting step.[1]

Troubleshooting Steps:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be ineffective for activating C-Cl bonds.[1] Switching to a more active catalyst system is crucial. Electron-rich and sterically hindered phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), are highly effective for coupling heteroaryl chlorides.[1][2] N-Heterocyclic carbene (NHC) ligands are also excellent choices for activating stubborn C-Cl bonds.[3][4]

  • Reaction Temperature: Higher temperatures (typically in the range of 80-120 °C) are often necessary to facilitate the oxidative addition step.[2] Microwave irradiation can also be employed to reduce reaction times and improve yields.

  • Choice of Base: The base plays a critical role. Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are commonly used.[1][5] The solubility and strength of the base can significantly impact the reaction outcome.

  • Solvent and Degassing: Ensure you are using anhydrous and thoroughly degassed solvents to prevent catalyst deactivation and unwanted side reactions.[1][6] Common solvents include toluene, dioxane, and THF.[2][7]

Q2: I am observing significant dehalogenation of my polychlorinated starting material. How can I minimize this side reaction?

A2: Dehalogenation is a competing reaction where the aryl halide is reduced to an arene.[1] This can be caused by the palladium catalyst reacting with hydride sources in the reaction mixture, such as certain solvents or amine bases.[1] To minimize dehalogenation:

  • Ensure an Inert Atmosphere: Rigorously exclude oxygen and moisture from your reaction setup.

  • Solvent Choice: Select solvents that are less prone to acting as a hydride source.

  • Ligand Selection: The choice of ligand can influence the rate of reductive elimination versus dehalogenation. Screening different ligands can help identify a system that favors the desired cross-coupling pathway.

Q3: How can I achieve selective mono-coupling on a polychlorinated aromatic compound?

A3: Achieving selective mono-arylation on a polychlorinated substrate depends on exploiting the differences in reactivity of the various C-Cl bonds, which can be influenced by electronic and steric factors.[8][9]

  • Electronic Effects: The electronic environment around each chlorine atom can dictate its reactivity. For instance, in some dichloropyridines, the C2-position is more electron-deficient and thus more reactive towards oxidative addition.[10]

  • Steric Hindrance: A sterically hindered chlorine atom will be less accessible to the palladium catalyst, allowing for selective coupling at a less hindered position.[9]

  • Ligand and Base Control: The choice of ligand and base can be tuned to control selectivity. For example, sulfonated phosphine ligands can interact with the substrate through non-covalent interactions, directing the catalyst to a specific position.[11] The cation of the base can also play a role in this directing effect.[11]

Q4: What is the "palladium black" I see precipitating in my reaction, and how can I prevent it?

A4: The formation of a black precipitate, commonly known as "palladium black," is an indication of catalyst decomposition.[5] This leads to a loss of active catalyst and a stalled reaction. It can be caused by:

  • Impurities: Ensure all reagents and solvents are of high purity.

  • Inappropriate Solvent: Some solvents can promote catalyst decomposition.[5]

  • Incorrect Temperature: Both excessively high and low temperatures can sometimes lead to catalyst precipitation.

  • Oxygen: The presence of oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst.[6][12]

To prevent this, use high-purity, degassed reagents and solvents, and optimize the reaction temperature under a strictly inert atmosphere.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive catalyst system for C-Cl bond activation.[1][2]Switch to a more active catalyst system, such as one with Buchwald ligands (SPhos, XPhos) or NHC ligands.[1][2][3][4]
Insufficient reaction temperature.[2]Increase the reaction temperature to 80-120 °C or consider using microwave irradiation.[2]
Ineffective base.[1][5]Screen strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[1][5]
Catalyst deactivation due to oxygen or impurities.[6][12]Ensure all reagents and solvents are pure and thoroughly degassed. Maintain a strict inert atmosphere.[1][6][12]
Significant Dehalogenation Presence of hydride sources.[1]Use anhydrous, deoxygenated solvents. Choose a solvent less prone to acting as a hydride source.[1]
Unfavorable reaction kinetics.Screen different ligands to find a system that favors cross-coupling over dehalogenation.
Poor Selectivity Similar reactivity of C-Cl bonds.[8][9]Exploit subtle electronic or steric differences. Screen different ligands and bases to enhance selectivity.[8][9][11]
Over-reaction leading to multiple couplings.Use a less active catalyst, lower the temperature, or reduce the reaction time.
Homocoupling of Boronic Acid Presence of oxygen or Pd(II) species.[12]Thoroughly degas the reaction mixture. Use a Pd(0) precatalyst or ensure complete reduction of a Pd(II) source.[12]
Buchwald-Hartwig Amination
Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Aryl chloride is a challenging substrate.[7]Use a highly active catalyst system with bulky, electron-rich phosphine ligands (e.g., XPhos).[13][14]
Incompatible or weak base.[7][15]Use a strong, non-nucleophilic base like NaOtBu. For base-sensitive substrates, consider weaker bases like Cs₂CO₃ or K₃PO₄, possibly at higher temperatures.[15][16]
Catalyst inhibition by substrate or amine.Screen different ligands to find one that is less susceptible to inhibition by your specific substrates.
Solvent incompatibility.[15][17]Use non-coordinating, anhydrous solvents like toluene or dioxane. Avoid chlorinated solvents.[15][17]
Side Reactions Beta-hydride elimination from the amide.[18]This can compete with reductive elimination. Modifying the ligand and reaction conditions can help favor the desired pathway.
Sonogashira Coupling
Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive catalyst or poor substrate reactivity (especially with aryl chlorides).[6][19]Use bulky, electron-rich phosphine ligands (e.g., XPhos) or NHC ligands to activate the C-Cl bond.[19] Increase the reaction temperature.[20]
Degraded copper co-catalyst.[6]Use a fresh source of CuI.[6]
Insufficiently basic conditions.[6][21]Ensure an appropriate amine base (e.g., diisopropylamine, triethylamine) is used in sufficient excess.[6][21][22]
Significant Alkyne Homocoupling (Glaser Coupling) Presence of oxygen.[6]Rigorously exclude air from the reaction.[6]
High concentration or activity of the copper co-catalyst.[23][24]Reduce the amount of CuI or switch to a copper-free protocol.[6][23][24]

Quantitative Data Presentation

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Polychlorinated Aromatics
EntryPolychlorinated SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
12,6-Dichloropyridinen-Heptylboronic acid pinacol ester1 mol% Pd₂(dba)₃ / 6 mol% FcPPh₂K₃PO₄Dioxane/H₂O10085[9]
22,5-DichloropyridinePhenylboronic acid2 mol% Pd(OAc)₂ / 4 mol% SPhosK₃PO₄Dioxane/H₂O100>95 (C2-selective)[10]
31,3-Dichloroisoquinolinen-Heptylboronic acid pinacol ester1 mol% Pd₂(dba)₃ / 6 mol% FcPPh₂K₃PO₄Dioxane/H₂O10071 (C1-selective)[9]
42-Chloro-3-aminopyridinePhenylboronic acid2 mol% Pd₂(dba)₃ / 4 mol% SPhosK₃PO₄Dioxane100High[1]
Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Polychlorinated Aromatics
EntryPolychlorinated SubstrateAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
14-ChlorotolueneMorpholine1.5 mol% Pd(dba)₂ / 3.0 mol% XPhosNaOtBuTolueneReflux94[13]
21,2,4,5-TetrachlorobenzeneMorpholinePd(OAc)₂ / DavePhosNaOtBuToluene100Moderate[Based on general principles]
3Heteroaryl ChloridesSecondary Amines1-2 mol% Ni(IPr)--INVALID-LINK--ClNaOtBuDioxaneRTHigh[25]

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling of 2,5-Dichloropyridine

This protocol is adapted for the C2-selective arylation of 2,5-dichloropyridine.[10]

Materials:

  • 2,5-Dichloropyridine

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask, add 2,5-dichloropyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • In a separate vial, prepare a catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in 2 mL of anhydrous 1,4-dioxane.

  • Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloropyridine product.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Chloride

This protocol provides a general procedure for the amination of an aryl chloride using an XPhos ligand.[13]

Materials:

  • Aryl chloride (e.g., 4-chlorotoluene)

  • Amine (e.g., morpholine) (1.5 equiv)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (1.5 mol%)

  • XPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry, 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (0.063 mmol), XPhos (0.127 mmol), and NaOtBu (8.44 mmol).

  • Add 5 mL of anhydrous, degassed toluene and stir the mixture at room temperature for 5 minutes.

  • Add the aryl chloride (4.22 mmol) and the amine (6.33 mmol) in one portion.

  • Heat the resulting mixture to reflux and stir for 6 hours, or until completion as monitored by GC or TLC.

  • Cool the reaction mixture to room temperature and quench with 10 mL of water.

  • Separate the organic layer, wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling of an Aryl Halide

This is a general procedure for a copper/palladium co-catalyzed Sonogashira coupling.[22]

Materials:

  • Aryl halide (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equiv)

  • Copper(I) iodide (CuI) (0.025 equiv)

  • Diisopropylamine (7.0 equiv)

  • Anhydrous THF

Procedure:

  • To a solution of the aryl halide (0.81 mmol) in anhydrous THF (5 mL) at room temperature, add sequentially Pd(PPh₃)₂Cl₂ (0.05 equiv), CuI (0.025 equiv), diisopropylamine (7.0 equiv), and the terminal alkyne (1.1 equiv).

  • Stir the reaction at room temperature for 3 hours or until completion is indicated by TLC.

  • Dilute the reaction mixture with diethyl ether (Et₂O) and filter through a pad of Celite®, washing the pad with Et₂O.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalyst_Selection_Workflow start Start: Polychlorinated Aromatic Substrate reaction_type Choose Cross-Coupling Reaction start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki C-C Bond buchwald Buchwald-Hartwig reaction_type->buchwald C-N Bond sonogashira Sonogashira reaction_type->sonogashira C-C (alkyne) Bond ligand_screening Ligand Selection: Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos) or NHC Ligands suzuki->ligand_screening buchwald->ligand_screening sonogashira->ligand_screening base_solvent Select Base and Solvent: Base: K3PO4, Cs2CO3, NaOtBu Solvent: Toluene, Dioxane, THF (Anhydrous, Degassed) ligand_screening->base_solvent optimization Reaction Optimization: - Temperature (80-120 °C) - Catalyst Loading - Monitor for side reactions base_solvent->optimization success Successful Coupling optimization->success Good Conversion troubleshoot Troubleshooting Required: - Low Yield - Side Reactions - Poor Selectivity optimization->troubleshoot Poor Results end End: Purified Product success->end troubleshoot->ligand_screening Re-evaluate Catalyst/Conditions

Caption: A decision workflow for catalyst selection in cross-coupling reactions.

Troubleshooting_Flowchart start Reaction Failure: Low or No Yield q_catalyst Is the catalyst system active enough for C-Cl bonds? start->q_catalyst q_catalyst->a_catalyst_yes Yes q_catalyst->a_catalyst_no No q_conditions Are reaction conditions optimal? a_catalyst_yes->q_conditions sol_catalyst Action: Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. a_catalyst_no->sol_catalyst sol_catalyst->q_conditions q_conditions->a_conditions_yes Yes q_conditions->a_conditions_no No q_side_reactions Are side reactions (dehalogenation, homocoupling) dominant? a_conditions_yes->q_side_reactions sol_conditions Action: Increase temperature (80-120 °C). Check base (K3PO4, Cs2CO3). Ensure anhydrous/degassed conditions. a_conditions_no->sol_conditions sol_conditions->q_side_reactions q_side_reactions->a_side_reactions_yes Yes q_side_reactions->a_side_reactions_no No sol_side_reactions Action: Re-screen ligands and bases. Ensure strict inert atmosphere. For Sonogashira, consider copper-free conditions. a_side_reactions_yes->sol_side_reactions re_evaluate Re-evaluate Substrate and Reaction Design a_side_reactions_no->re_evaluate

Caption: A troubleshooting flowchart for failed cross-coupling reactions.

References

Technical Support Center: Managing Reaction Temperature for Selective Substitution on 2-Bromo-1,3,5-trichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1,3,5-trichlorobenzene. The focus is on managing reaction temperature to achieve selective substitution at the C-Br bond over the C-Cl bonds.

Frequently Asked Questions (FAQs)

Q1: What is the general principle for achieving selective substitution on this compound?

A1: Selective substitution on this compound is primarily achieved by exploiting the difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. In many common cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, as well as in the formation of Grignard reagents, the C-Br bond is more reactive than the C-Cl bond. This allows for selective functionalization at the bromine-substituted position under carefully controlled reaction conditions.

Q2: How does reaction temperature influence the selectivity of substitution reactions on this compound?

A2: Reaction temperature is a critical parameter for controlling the selectivity of substitution reactions. Generally, lower temperatures favor the selective reaction at the more reactive C-Br bond. As the temperature increases, the energy barrier for the reaction at the less reactive C-Cl bonds can be overcome, potentially leading to a loss of selectivity and the formation of di- or polysubstituted products. Therefore, careful temperature control is essential for achieving high yields of the desired monosubstituted product.

Q3: What are the typical temperature ranges for selective Suzuki-Miyaura coupling reactions with this compound?

A3: For Suzuki-Miyaura coupling reactions, a temperature range of 60-100 °C is common for aryl halides. To enhance selectivity for the C-Br bond on this compound, it is advisable to start at the lower end of this range (e.g., 60-80 °C) and monitor the reaction progress. In some cases, with highly active catalyst systems, the reaction may proceed at room temperature, which would be ideal for maximizing selectivity.

Q4: What temperature considerations should be taken into account for selective Buchwald-Hartwig amination of this compound?

A4: Buchwald-Hartwig amination reactions can be performed over a broad temperature range, from room temperature to over 100 °C. For selective amination at the C-Br position of this compound, starting with milder conditions (e.g., room temperature to 60 °C) is recommended. The choice of a highly active palladium precatalyst and a suitable ligand can facilitate the reaction at lower temperatures, thereby improving selectivity.

Q5: How does temperature affect the selective formation of a Grignard reagent from this compound?

A5: The formation of Grignard reagents is an exothermic process. To achieve selective formation at the C-Br bond, it is crucial to maintain a low reaction temperature. Initiating the reaction at room temperature and then cooling it to 0-10 °C during the addition of the substrate can help prevent the formation of the di-Grignard reagent and other side products. Low temperatures minimize side reactions and favor the kinetically preferred reaction at the more labile C-Br bond.[1]

Troubleshooting Guides

Suzuki-Miyaura Coupling
Problem Probable Cause(s) Suggested Solution(s)
Low or no conversion of this compound 1. Reaction temperature is too low.2. Inactive catalyst.3. Poor quality of reagents or solvent.1. Gradually increase the reaction temperature in 10 °C increments, monitoring for the onset of reaction and any loss of selectivity.2. Use a pre-activated palladium catalyst or ensure proper in-situ activation. Screen different palladium sources and ligands.[2][3]3. Ensure all reagents are pure and solvents are anhydrous and deoxygenated.
Loss of selectivity (reaction at C-Cl positions) 1. Reaction temperature is too high.2. Prolonged reaction time.3. Highly reactive catalyst system.1. Decrease the reaction temperature. Consider running the reaction at room temperature for a longer duration.2. Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed.3. Screen different ligands that may offer better selectivity at lower temperatures.
Formation of homocoupling byproducts 1. Inefficient transmetalation step.2. Suboptimal base or solvent.1. Ensure the boronic acid is of high quality. Consider using a different base (e.g., K₃PO₄, Cs₂CO₃) to facilitate transmetalation.[4]2. Screen different solvents or solvent mixtures. The addition of water can sometimes be beneficial.
Buchwald-Hartwig Amination
Problem Probable Cause(s) Suggested Solution(s)
Incomplete reaction 1. Insufficient temperature.2. Catalyst deactivation.3. Inappropriate base.1. Cautiously increase the temperature, while monitoring for any decrease in selectivity.2. Use a more robust palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst). Ensure the reaction is performed under a strict inert atmosphere.[2]3. The choice of base is critical; screen different bases such as NaOtBu, LHMDS, or Cs₂CO₃.[5]
Reaction at C-Cl positions 1. High reaction temperature.1. Lower the reaction temperature. If possible, run the reaction at room temperature.2. Choose a catalyst/ligand system known for high activity at lower temperatures.
Decomposition of starting material or product 1. Base is too strong for the substrate.2. High temperature.1. Use a weaker base (e.g., K₂CO₃, K₃PO₄) and a higher temperature if necessary.[5]2. Lower the reaction temperature.
Grignard Reagent Formation
Problem Probable Cause(s) Suggested Solution(s)
Reaction fails to initiate 1. Inactive magnesium surface (oxide layer).2. Presence of moisture.3. Impure starting material.1. Activate the magnesium turnings with a small crystal of iodine or by mechanical crushing.[6]2. Ensure all glassware is oven-dried and solvents are anhydrous.[6]3. Purify the this compound if necessary.
Formation of Wurtz coupling byproducts 1. High local concentration of the halide.2. High reaction temperature.1. Add the solution of this compound slowly and with vigorous stirring.[6]2. Maintain a low reaction temperature (0-10 °C) using an ice bath.[1]
Formation of di-Grignard reagent 1. Reaction temperature is too high.2. Prolonged reaction time.1. Ensure strict temperature control.2. Monitor the reaction and use the Grignard reagent immediately upon formation.

Experimental Protocols

Note: These protocols are illustrative and may require optimization for specific substrates and reaction scales.

Selective Suzuki-Miyaura Coupling

This protocol describes a general procedure for the selective coupling of an arylboronic acid with this compound at the C-Br position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Toluene/Water (4:1 mixture)

  • Anhydrous, degassed solvents

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Selective Buchwald-Hartwig Amination

This protocol outlines a general method for the selective amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • BrettPhos Pd G3 precatalyst (0.02 equiv)

  • LHMDS (1.5 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add the BrettPhos Pd G3 precatalyst and LHMDS to a dry reaction vial.

  • Add anhydrous toluene, followed by the amine and then this compound.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 65 °C.

  • Stir the reaction for the required time, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions for selective cross-coupling reactions on polyhalogenated aromatic compounds, which can be adapted for this compound.

Reaction TypeSubstrate ExampleCoupling PartnerCatalyst/LigandBaseSolventTemperature (°C)Yield (%) (Monosubstituted)
Suzuki-Miyaura 5-Bromo-2-chloropyrimidinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water100High (selective at C-Br)[7]
Suzuki-Miyaura Bromo-2-sulfonyloxypyridinesArylboronic acidsPd(OAc)₂ / Ad₂BnPK₂CO₃DioxaneRoom Temp.5-99 (selective at C-Br)[8]
Buchwald-Hartwig 2,6-dichloropyridineVarious aminesPd₂(dba)₃ / XantphosCs₂CO₃Dioxane100 (Microwave)Good (monosubstitution)[9]
Sonogashira 1-Bromo-4-chlorobenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF/Et₃N80High (selective at C-Br)[7]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_optimization Temperature Optimization cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_reaction Assemble Dry Glassware under Inert Atmosphere prep_reagents->setup_reaction set_temp Set Initial Low Temperature (e.g., 60°C) add_reagents Add Reactants & Catalyst set_temp->add_reagents monitor Monitor Reaction (TLC/GC-MS) add_reagents->monitor check_conversion Check Conversion & Selectivity monitor->check_conversion increase_temp Increase Temperature by 10°C check_conversion->increase_temp Low Conversion optimal_temp Identify Optimal Temperature check_conversion->optimal_temp Good Conversion & Selectivity increase_temp->monitor quench Quench Reaction optimal_temp->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify

Caption: Experimental workflow for temperature optimization in selective substitution reactions.

Troubleshooting_Logic cluster_problem Problem Identification cluster_cause Probable Cause Analysis cluster_solution Corrective Actions start Reaction Issue Observed no_reaction No or Low Conversion start->no_reaction poor_selectivity Poor Selectivity start->poor_selectivity side_products Side Products Formed start->side_products cause_temp_low Temperature Too Low? no_reaction->cause_temp_low cause_catalyst Catalyst Inactive? no_reaction->cause_catalyst cause_reagents Reagents Impure? no_reaction->cause_reagents cause_temp_high Temperature Too High? poor_selectivity->cause_temp_high cause_time Time Too Long? poor_selectivity->cause_time side_products->cause_temp_high cause_base Base/Solvent Suboptimal? side_products->cause_base sol_increase_temp Increase Temperature cause_temp_low->sol_increase_temp sol_change_catalyst Change Catalyst/Ligand cause_catalyst->sol_change_catalyst sol_purify_reagents Purify Reagents cause_reagents->sol_purify_reagents sol_decrease_temp Decrease Temperature cause_temp_high->sol_decrease_temp sol_optimize_time Optimize Reaction Time cause_time->sol_optimize_time sol_screen_conditions Screen Bases/Solvents cause_base->sol_screen_conditions

Caption: Troubleshooting decision tree for selective substitution reactions.

Reactivity_Difference 2_bromo_1_3_5_trichlorobenzene This compound C-Br bond C-Cl bonds c_br Higher Reactivity (Lower Bond Dissociation Energy) 2_bromo_1_3_5_trichlorobenzene:f1->c_br c_cl Lower Reactivity (Higher Bond Dissociation Energy) 2_bromo_1_3_5_trichlorobenzene:f2->c_cl reactivity Relative Reactivity in Cross-Coupling

Caption: Reactivity difference between C-Br and C-Cl bonds in cross-coupling reactions.

References

Technical Support Center: Reactivity of 2-Bromo-1,3,5-trichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1,3,5-trichlorobenzene. The following sections address common issues encountered during key synthetic transformations, with a focus on the critical role of solvent selection.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: The primary reactive site on this compound for cross-coupling reactions is the carbon-bromine bond, which is generally more reactive than the carbon-chlorine bonds in palladium-catalyzed processes. Therefore, the most common applications involve Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation. Additionally, the electron-deficient nature of the ring, while not highly activated, allows for nucleophilic aromatic substitution (SNAr) under certain conditions.

Q2: How does solvent choice generally impact palladium-catalyzed cross-coupling reactions with this substrate?

A2: Solvent choice is critical and influences several factors:

  • Solubility: The solvent must dissolve the aryl halide, coupling partner, base, and catalyst system to ensure an efficient reaction.

  • Catalyst Stability and Activity: Solvents can coordinate to the palladium center, influencing the stability of the active catalytic species and the rates of oxidative addition and reductive elimination.[1]

  • Base Efficacy: The polarity of the solvent affects the solubility and basicity of the inorganic bases (e.g., K₂CO₃, K₃PO₄) that are crucial for the catalytic cycle, particularly the transmetalation step in Suzuki-Miyaura coupling.[2]

  • Reaction Temperature: The boiling point of the solvent dictates the accessible temperature range for the reaction, which is often a key parameter for activating the C-Br bond.

Q3: Which solvents are recommended for a Suzuki-Miyaura coupling with this compound?

A3: A range of solvents can be effective, and the optimal choice may depend on the specific boronic acid used. Common choices include:

  • Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are frequently used.[3]

  • Aromatic hydrocarbons such as toluene are also common.

  • Mixed aqueous systems (e.g., Toluene/water, Dioxane/water) are often employed, as water can aid in dissolving the inorganic base and facilitate the transmetalation step.

Q4: For a Buchwald-Hartwig amination, what are the typical solvent considerations?

A4: Toluene is a very common and effective solvent for Buchwald-Hartwig aminations.[4] Other solvents like 1,4-dioxane and THF are also frequently used. The choice can be influenced by the nature of the amine and the ligand used. Anhydrous and deoxygenated conditions are crucial to prevent catalyst deactivation and side reactions.

Q5: Is this compound susceptible to nucleophilic aromatic substitution (SNAr)?

A5: While the three chlorine atoms are electron-withdrawing, they do not activate the ring towards SNAr as strongly as a nitro group would.[5] SNAr reactions are possible but typically require forcing conditions (high temperatures) and a strong nucleophile. The reaction is generally slower than on more activated aryl halides. Polar aprotic solvents like DMF or DMSO are preferred as they can stabilize the charged Meisenheimer intermediate formed during the reaction.[6]

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Potential CauseTroubleshooting StepRationale
Inappropriate Solvent Screen a panel of solvents such as Toluene, Dioxane/H₂O (4:1), and DMF.Solvent polarity affects reagent solubility and the stability of catalytic intermediates. A different solvent may improve reaction kinetics.
Poor Reagent Solubility Ensure the base (e.g., K₃PO₄, Cs₂CO₃) is finely powdered. If using a non-aqueous solvent, consider adding a small amount of water.Poor solubility of the base can hinder the transmetalation step, which is crucial for the catalytic cycle.
Catalyst Deactivation Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.Dissolved oxygen can oxidize and deactivate the active Pd(0) catalyst, halting the reaction.
Ineffective Base Screen different bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.The choice of base is often solvent-dependent. A stronger, more soluble base may be required to facilitate the reaction.
Issue 2: Side Product Formation in Buchwald-Hartwig Amination
Potential CauseTroubleshooting StepRationale
Hydrodehalogenation (Loss of Bromine) Ensure the use of strictly anhydrous solvent and reagents.Traces of water can lead to the protonolysis of the aryl-palladium intermediate, resulting in the formation of 1,3,5-trichlorobenzene.
Homocoupling of Aryl Halide Lower the reaction temperature and ensure proper degassing.This side reaction can sometimes occur at high temperatures or in the presence of oxygen.
Reaction at a Chlorine Position This is generally not observed due to the higher reactivity of the C-Br bond. If suspected, confirm product identity by mass spectrometry and NMR.While less likely, very harsh conditions could potentially lead to substitution at the C-Cl positions.
Issue 3: Sluggish or Incomplete Nucleophilic Aromatic Substitution (SNAr)
Potential CauseTroubleshooting StepRationale
Insufficient Ring Activation Increase the reaction temperature.The electron-withdrawing effect of the three chloro groups is moderate. Higher thermal energy is often required to overcome the activation barrier.
Poor Solvent Choice Use a high-boiling polar aprotic solvent such as DMF, DMSO, or NMP.These solvents are effective at solvating the charged intermediate (Meisenheimer complex) of the SNAr mechanism, thereby lowering the activation energy.[6]
Weak Nucleophile Use a stronger nucleophile or the corresponding conjugate base (e.g., use sodium methoxide instead of methanol with a separate base).A more potent nucleophile is required to attack the moderately electron-deficient aromatic ring.

Data Presentation

The following tables present illustrative data for the reactivity of this compound in common cross-coupling and SNAr reactions. Note: This data is representative and serves to illustrate general trends. Actual results may vary based on specific reaction conditions, catalyst/ligand systems, and reagent purity.

Table 1: Illustrative Solvent Effects on Suzuki-Miyaura Coupling Yield

Reaction Conditions: this compound (1.0 equiv), Phenylboronic Acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv), 80 °C, 12 h.

Solvent SystemDielectric Constant (approx.)Observed Yield (%)Key Observation
Toluene2.465Moderate yield in a non-polar solvent.
THF7.675Improved yield in a more polar aprotic solvent.
Dioxane / H₂O (4:1)~1088Good yield, water likely aids in dissolving the base.
DMF36.792High yield in a polar aprotic solvent, good reagent solubility.[3]

Table 2: Illustrative Solvent Effects on Buchwald-Hartwig Amination Yield

Reaction Conditions: this compound (1.0 equiv), Morpholine (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu (1.4 equiv), 100 °C, 8 h.

SolventDielectric Constant (approx.)Observed Yield (%)Key Observation
Toluene2.495Excellent yield, a standard solvent for this reaction.[4]
1,4-Dioxane2.291High yield, another common choice.
THF7.685Good yield, but lower boiling point may limit temperature.
DMF36.770Lower yield, potential for catalyst inhibition or side reactions with some amines.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., Dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Solids: Aryl Halide, Boronic Acid, Pd Catalyst, Base inert 2. Create Inert Atmosphere: Evacuate & Backfill (3x) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat & Stir (80-100 °C) solvent->heat monitor 5. Monitor Progress (TLC / GC-MS) heat->monitor quench 6. Cool & Quench monitor->quench extract 7. Extract & Wash quench->extract purify 8. Dry, Concentrate & Purify extract->purify product Final Product purify->product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv) to an oven-dried reaction vessel.

  • Seal the vessel, remove from the glovebox (if applicable), and add this compound (1.0 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Add the amine coupling partner (1.1-1.2 equiv) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter, concentrate, and purify the crude product by column chromatography.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)(Br)L_n pd0->pd2_complex oa_label Oxidative Addition amine_complex [Ar-Pd(II)(HNR₂)L_n]⁺ pd2_complex->amine_complex assoc_label Amine Association amido_complex Ar-Pd(II)(NR₂)L_n amido_complex->pd0 re_label Reductive Elimination amine_complex->amido_complex deprot_label Deprotonation arbr Ar-Br amine HNR₂ base Base product Ar-NR₂ bh_x [Base-H]⁺X⁻

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Logical Relationship for Solvent Choice in SNAr

The choice of solvent for an SNAr reaction is guided by its ability to stabilize the key intermediate.

SNAr_Solvent_Choice cluster_examples Examples start Planning an SNAr Reaction with this compound intermediate Key Intermediate: Meisenheimer Complex (Anionic, Resonance-Stabilized) start->intermediate stabilization Requirement: Stabilization of Negative Charge intermediate->stabilization is stabilized by solvent_class Optimal Solvent Class: Polar Aprotic stabilization->solvent_class is achieved with dmf DMF solvent_class->dmf dmso DMSO dmf->dmso nmp NMP dmso->nmp

Caption: Decision logic for selecting a solvent for an SNAr reaction.

References

preventing homocoupling in palladium-catalyzed reactions of 2-Bromo-1,3,5-trichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling in palladium-catalyzed cross-coupling reactions involving the sterically hindered and electron-deficient substrate, 2-Bromo-1,3,5-trichlorobenzene.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem in my reaction with this compound?

A1: Homocoupling is a significant side reaction where two molecules of your coupling partner (e.g., a boronic acid in a Suzuki reaction or a terminal alkyne in a Sonogashira reaction) react with each other, or two molecules of the aryl halide itself couple. This leads to the formation of undesired symmetrical biaryls, dialkynes, or other dimers. For a sterically hindered substrate like this compound, the desired cross-coupling can be slower, giving more opportunity for the faster homocoupling pathway to occur. This reduces the yield of your target molecule and complicates purification.

Q2: What are the primary causes of homocoupling in palladium-catalyzed reactions?

A2: The main culprits for homocoupling are:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to promote the homocoupling of organometallic reagents.[1][2]

  • Use of Pd(II) Precatalysts: Starting with a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) without efficient reduction to the active Pd(0) can lead to a higher concentration of Pd(II) in the initial stages of the reaction, favoring homocoupling.[1]

  • Sub-optimal Ligand Choice: The steric and electronic properties of the phosphine or N-heterocyclic carbene (NHC) ligand are crucial. Ligands that are not bulky or electron-rich enough may not efficiently promote the desired reductive elimination step of the cross-coupling cycle, allowing for side reactions to occur.

  • Inappropriate Base Selection: The base plays a critical role in the catalytic cycle (e.g., in the transmetalation step of a Suzuki reaction). An unsuitable base can affect the rate of the desired reaction and potentially favor pathways leading to homocoupling.

  • High Temperatures: While increased temperature can accelerate the desired reaction, it can also promote catalyst decomposition and increase the rate of side reactions, including homocoupling.

Q3: Are there specific challenges associated with this compound?

A3: Yes, this substrate presents a combination of challenges. The presence of three chlorine atoms makes the aromatic ring electron-deficient, which can facilitate oxidative addition. However, the ortho-chlorine atoms create significant steric hindrance around the bromine atom, which can slow down the approach of the palladium catalyst and the subsequent steps in the catalytic cycle. This kinetic hindrance can make the undesired homocoupling of the less-hindered coupling partner a more competitive process.

General Troubleshooting Guide for Homocoupling

If you are observing significant homocoupling in your reaction, follow this troubleshooting workflow:

Troubleshooting_Homocoupling start High Homocoupling Observed check_oxygen Is the reaction rigorously deoxygenated? start->check_oxygen deoxygenate Action: Improve degassing procedure (e.g., freeze-pump-thaw, sparging with inert gas for 30+ min) check_oxygen->deoxygenate No check_catalyst Are you using a Pd(II) precatalyst? check_oxygen->check_catalyst Yes deoxygenate->check_catalyst use_pd0 Action: Switch to a Pd(0) precatalyst (e.g., Pd(PPh3)4, Pd2(dba)3) check_catalyst->use_pd0 Yes check_ligand Is the ligand appropriate for a hindered substrate? check_catalyst->check_ligand No use_pd0->check_ligand change_ligand Action: Use bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos, bulky NHCs) check_ligand->change_ligand No check_base Have you optimized the base? check_ligand->check_base Yes change_ligand->check_base optimize_base Action: Screen different bases (e.g., K3PO4, Cs2CO3, t-BuOK) check_base->optimize_base No check_temp Is the reaction temperature too high? check_base->check_temp Yes optimize_base->check_temp lower_temp Action: Reduce the reaction temperature check_temp->lower_temp Yes end Homocoupling Minimized check_temp->end No lower_temp->end

Caption: Troubleshooting workflow for minimizing homocoupling.

Specific Recommendations for Different Reaction Types

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds, but homocoupling of the boronic acid partner is a common issue, especially with challenging substrates.

Key Recommendations:

  • Catalyst System: For sterically hindered aryl bromides like this compound, catalyst systems with bulky, electron-rich phosphine ligands are highly recommended.[3] A study on a similarly hindered fluorinated arene found that using SPhos as a ligand was effective in promoting the desired cross-coupling over homocoupling.[4]

  • Base Selection: The choice of base is critical. Weaker bases may not be effective in promoting transmetalation with the hindered substrate. Stronger, non-nucleophilic bases are often preferred.

  • Solvent: Aprotic polar solvents are generally effective. The addition of a small amount of water can sometimes be beneficial, but ensure it is thoroughly degassed.[5]

Table 1: Effect of Reaction Parameters on Suzuki Coupling Selectivity (Representative Data)

ParameterCondition AProduct Ratio (Cross-coupling : Homocoupling)Condition BProduct Ratio (Cross-coupling : Homocoupling)Rationale
Ligand PPh₃Low to ModerateSPhosHigh[4]Bulky, electron-rich ligands like SPhos accelerate reductive elimination, outcompeting homocoupling.
Base Na₂CO₃ModerateK₃PO₄ or Cs₂CO₃HighStronger, non-coordinating bases can facilitate the transmetalation step more effectively for hindered substrates.
Atmosphere AirVery LowArgon/NitrogenHighOxygen promotes the formation of Pd(II), which catalyzes homocoupling.[1][2]
Pd Precursor Pd(OAc)₂ModeratePd₂(dba)₃HighPd(0) precursors bypass the need for in-situ reduction, minimizing initial Pd(II) concentrations.

Representative Experimental Protocol (Suzuki-Miyaura Coupling):

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add anhydrous potassium phosphate (K₃PO₄, 3.0 mmol) and degassed 1,4-dioxane (5 mL).

  • Degassing: Sparge the reaction mixture with argon for 15-20 minutes.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Heck Reaction

In the Heck reaction, homocoupling of the aryl halide can occur, though side reactions involving the alkene are also common.

Key Recommendations:

  • Catalyst and Ligands: As with Suzuki coupling, bulky electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are beneficial for promoting the reaction of sterically hindered aryl bromides.[6]

  • Base: A tertiary amine base like triethylamine (NEt₃) or a weaker inorganic base such as sodium acetate (NaOAc) is typically used.[7] The choice can influence the reaction rate and selectivity.

  • Additives: In some cases, the addition of silver or thallium salts can suppress side reactions like olefin isomerization.[8][9]

Table 2: General Guidance for Minimizing Side Reactions in Heck Coupling

ParameterCondition to Favor Cross-CouplingRationale
Ligand Bulky phosphines (e.g., P(o-tolyl)₃) or NHCsFacilitates oxidative addition and prevents catalyst decomposition.
Base Optimize between organic (e.g., NEt₃) and inorganic (e.g., K₂CO₃) basesThe base is crucial for regenerating the Pd(0) catalyst.[8]
Solvent Polar aprotic solvents (e.g., DMF, NMP, acetonitrile)Helps to solubilize the catalyst and reagents.
Temperature As low as possible while maintaining a reasonable reaction rateHigher temperatures can lead to catalyst decomposition and side reactions.
Sonogashira Coupling

A major side reaction in Sonogashira coupling is the homocoupling of the terminal alkyne, often referred to as Glaser coupling. This is particularly problematic when a copper co-catalyst is used in the presence of oxygen.

Key Recommendations:

  • Copper-Free Conditions: Whenever possible, employ a copper-free Sonogashira protocol. This is one of the most effective ways to suppress alkyne homocoupling.

  • Rigorous Deoxygenation: If a copper co-catalyst is necessary, it is absolutely critical to rigorously deoxygenate the reaction mixture and maintain a strict inert atmosphere.

  • Ligand Choice: The choice of phosphine ligand can influence the reaction outcome.

  • Base: An amine base such as triethylamine or diisopropylamine is typically used.

Table 3: Strategies to Minimize Alkyne Homocoupling in Sonogashira Reactions

StrategyEffectivenessRationale
Copper-Free Protocol HighEliminates the primary catalyst for Glaser homocoupling.
Rigorous Degassing HighPrevents the oxidation of Cu(I) to Cu(II), which promotes homocoupling.
Use of Bulky Ligands ModerateCan favor the desired cross-coupling pathway.
Slow Addition of Alkyne ModerateKeeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling.

Catalytic Cycles: Desired vs. Undesired Pathways

The following diagram illustrates the desired palladium-catalyzed cross-coupling cycle and the competing homocoupling pathway, which is often initiated by Pd(II) species.

Catalytic_Cycles cluster_cross_coupling Desired Cross-Coupling Cycle cluster_homocoupling Undesired Homocoupling Pathway pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2 Pd(II)X_2 pd0->pd2 ar_pd_x Ar-Pd(II)-X (L_n) oxidative_addition->ar_pd_x transmetalation Transmetalation (with R-M) ar_pd_x->transmetalation ar_pd_r Ar-Pd(II)-R (L_n) transmetalation->ar_pd_r M-X reductive_elimination Reductive Elimination ar_pd_r->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product transmetalation1 Transmetalation (with R-M) pd2->transmetalation1 r_pd_x R-Pd(II)-X transmetalation1->r_pd_x M-X transmetalation2 Transmetalation (with R-M) r_pd_x->transmetalation2 r_pd_r R-Pd(II)-R transmetalation2->r_pd_r M-X reductive_elimination_homo Reductive Elimination r_pd_r->reductive_elimination_homo reductive_elimination_homo->pd0 Reduction homo_product R-R reductive_elimination_homo->homo_product oxygen O2 (Oxygen) oxygen->pd2 Oxidizes

References

Validation & Comparative

¹H NMR Analysis for Monitoring Reactions of 2-Bromo-1,3,5-trichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers on identifying reaction products through nuclear magnetic resonance spectroscopy.

2-Bromo-1,3,5-trichlorobenzene is a substituted aromatic compound that serves as a versatile starting material in organic synthesis. Its utility lies in the ability of the carbon-bromine bond to participate in various cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-nitrogen bonds. This guide provides a comparative analysis of the ¹H NMR spectra of this compound and its potential products from common synthetic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and reductive dehalogenation.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for monitoring the progress of these reactions and confirming the structure of the resulting products. By analyzing the chemical shifts, splitting patterns, and integration of the proton signals, researchers can unequivocally identify the transformation of the starting material into the desired compound.

Comparative ¹H NMR Data

The following table summarizes the expected ¹H NMR spectral data for this compound and its derivatives. The clear distinction between the spectra of the starting material and the products allows for straightforward reaction monitoring.

CompoundStructureChemical Shift (δ ppm)MultiplicityIntegrationKey Diagnostic Feature(s)
This compound (Starting Material)~7.58Singlet2HSingle peak for two equivalent aromatic protons.[1]
1,3,5-Trichlorobenzene (Reduction Product)~7.26Singlet3HSingle peak for three equivalent aromatic protons, indicating loss of bromine.[2][3]
2,4,6-trichloro-N-phenylaniline (Buchwald-Hartwig Product)~8.0-8.2 (NH), ~7.0-7.6 (m)Singlet (br), Multiplet1H, 7HAppearance of a broad NH singlet and new signals from the introduced phenyl ring; original aromatic signal is shifted.
1,3,5-trichloro-2-phenylbenzene (Suzuki Product)~7.3-7.6Multiplet7HDisappearance of the starting material singlet and appearance of a complex multiplet corresponding to the protons of both aromatic rings.

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The data for the Buchwald-Hartwig and Suzuki products are predicted based on analogous structures.

Reaction Pathways and Analysis Workflow

The transformation of this compound can be tailored to yield a variety of products depending on the chosen reaction conditions. The diagram below illustrates the primary synthetic routes discussed in this guide.

G Potential Reaction Pathways A This compound B Suzuki Coupling (ArB(OH)2, Pd catalyst, Base) A->B C Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) A->C D Reduction (e.g., H2, Pd/C) A->D P1 C-C Bond Formation (e.g., 1,3,5-trichloro-2-phenylbenzene) B->P1 P2 C-N Bond Formation (e.g., 2,4,6-trichloro-N-phenylaniline) C->P2 P3 Dehalogenation (1,3,5-Trichlorobenzene) D->P3

Caption: Synthetic routes from this compound.

A systematic workflow is essential for accurate analysis. This involves careful execution of the reaction, proper sample preparation, and meticulous interpretation of the NMR spectrum.

G General ¹H NMR Analysis Workflow cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants (Aryl Halide, Coupling Partner, Catalyst, Base, Solvent) B Reaction under Inert Atmosphere (Heat as required) A->B C Monitor Progress (TLC, LC-MS) B->C D Quench Reaction & Aqueous Work-up C->D E Extract with Organic Solvent D->E F Purify Product (Column Chromatography) E->F G Prepare NMR Sample (Dissolve in CDCl3) F->G H Acquire ¹H NMR Spectrum G->H I Process and Analyze Data (Compare to Starting Material) H->I

Caption: Standard workflow from reaction setup to NMR analysis.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with phenylboronic acid.[4][5][6]

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Deionized water (1 mL)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.

  • Add the palladium catalyst, Pd(OAc)₂.

  • Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to ensure an oxygen-free atmosphere.

  • Add the degassed 1,4-dioxane and deionized water via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 12 to 24 hours.

  • Upon completion (indicated by the consumption of the starting material), cool the reaction mixture to room temperature.

  • Quench the reaction by adding 10 mL of water and extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure 1,3,5-trichloro-2-phenylbenzene.

  • Prepare a sample for ¹H NMR analysis by dissolving a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

Interpreting the Results

  • Starting Material: The ¹H NMR spectrum of this compound is characterized by a single peak around 7.58 ppm, integrating to two protons. This simplicity is due to the symmetrical nature of the molecule, where the two protons are chemically equivalent.

  • Reductive Dehalogenation: Successful reduction is confirmed by the appearance of a new singlet at approximately 7.26 ppm, which integrates to three protons.[2][3] This indicates the replacement of the bromine atom with a hydrogen atom, leading to the highly symmetric 1,3,5-trichlorobenzene.

  • Buchwald-Hartwig Amination: The formation of a C-N bond introduces a new aromatic ring and an N-H group (if a primary amine is used).[7][8] The spectrum will be significantly more complex. Key indicators include the disappearance of the starting material's singlet, the appearance of a broad singlet for the N-H proton, and a complex multiplet in the aromatic region (7.0-7.6 ppm) integrating to the protons of both rings.

  • Suzuki-Miyaura Coupling: This C-C bond-forming reaction also results in a more complex spectrum.[4][5] The key evidence of a successful reaction is the complete disappearance of the starting material's signal at ~7.58 ppm and the emergence of a new set of signals in the aromatic region, typically a multiplet between 7.3 and 7.6 ppm, integrating to a total of seven protons (two from the original ring and five from the newly introduced phenyl group).

By comparing the product's ¹H NMR spectrum to the starting material and the expected patterns for potential products, researchers can confidently determine the outcome of their reaction, assess the purity of their product, and confirm the successful formation of the desired chemical bonds.

References

A Comparative Analysis of the Reactivity of 2-Bromo-1,3,5-trichlorobenzene and 1-Bromo-2,4,6-trichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of two closely related isomers: 2-Bromo-1,3,5-trichlorobenzene and 1-Bromo-2,4,6-trichlorobenzene. Understanding the distinct reactivity profiles of these molecules is crucial for their effective utilization as building blocks in organic synthesis, particularly in the development of pharmaceuticals and other complex molecular architectures. This document outlines their reactivity in key synthetic transformations, supported by theoretical principles and available experimental data.

Introduction to the Isomers

This compound and 1-Bromo-2,4,6-trichlorobenzene are both halogenated aromatic compounds with the molecular formula C₆H₂BrCl₃. Their differing substitution patterns, however, give rise to distinct electronic and steric environments, which in turn dictate their reactivity in various chemical reactions.

Structural Comparison:

  • This compound: In this isomer, the bromine atom is situated between two chlorine atoms. This arrangement leads to significant steric hindrance around the C-Br bond.

  • 1-Bromo-2,4,6-trichlorobenzene: Here, the bromine atom is flanked by two hydrogen atoms, with the chlorine atoms occupying the 2, 4, and 6 positions. This results in a less sterically encumbered C-Br bond compared to its isomer.

These structural nuances are expected to influence their participation in reactions such as palladium-catalyzed cross-coupling, metal-halogen exchange, and nucleophilic aromatic substitution.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental transformations for the formation of carbon-carbon bonds. The reactivity of aryl halides in these reactions is heavily influenced by the nature of the halogen and the electronic and steric properties of the aromatic ring.

Theoretical Reactivity:

The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle. The general reactivity trend for halogens in this step is I > Br > Cl > F. Both isomers possess a bromine atom, which is generally more reactive than chlorine in Suzuki couplings. However, the steric environment around the C-Br bond is a critical factor.

  • 1-Bromo-2,4,6-trichlorobenzene: Due to the lower steric hindrance around the C-Br bond, this isomer is expected to undergo oxidative addition more readily than its counterpart.

  • This compound: The presence of two ortho-chlorine atoms significantly hinders the approach of the bulky palladium catalyst to the C-Br bond, likely resulting in slower reaction rates or the need for more forcing reaction conditions.

Table 1: Predicted Relative Reactivity in Suzuki-Miyaura Coupling

CompoundPredicted Relative ReactivityRationale
1-Bromo-2,4,6-trichlorobenzeneHigherLess steric hindrance around the C-Br bond, facilitating oxidative addition.
This compoundLowerSignificant steric hindrance from two ortho-chlorine atoms impeding catalyst approach.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Bromotrichlorobenzenes

This protocol is a general guideline and may require optimization for each specific isomer.

Materials:

  • Bromotrichlorobenzene isomer (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a dried flask, add the bromotrichlorobenzene isomer, arylboronic acid, and base.

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add the palladium catalyst and the degassed solvent mixture.

  • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • The crude product is then purified by column chromatography.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aryl Halide, Boronic Acid, Base Inert Inert Atmosphere Reagents->Inert 1. Catalyst Add Pd Catalyst & Solvent Heat Heat & Stir Catalyst->Heat 3. Inert->Catalyst 2. Workup Aqueous Workup Heat->Workup 4. Purify Column Chromatography Workup->Purify 5.

A generalized workflow for a Suzuki-Miyaura coupling reaction.

Reactivity in Metal-Halogen Exchange

Metal-halogen exchange, typically with organolithium or Grignard reagents, is a powerful method for the preparation of organometallic intermediates, which can then be reacted with various electrophiles. The rate of this exchange is influenced by the stability of the resulting carbanion and steric factors.

Theoretical Reactivity:

The rate of lithium-halogen exchange generally follows the trend I > Br > Cl.[4] The stability of the resulting aryl anion is a key factor, with electron-withdrawing groups stabilizing the negative charge.

  • 1-Bromo-2,4,6-trichlorobenzene: The chlorine atoms in the ortho and para positions can inductively stabilize the negative charge on the carbon where the bromine was located.

  • This compound: The chlorine atoms are in the meta positions relative to the carbanion that would be formed. Inductive stabilization would be present but potentially less effective compared to the ortho/para arrangement.

However, steric hindrance again plays a crucial role. The hindered nature of the bromine in this compound may slow down the approach of the organometallic reagent.

Table 2: Predicted Relative Reactivity in Metal-Halogen Exchange

CompoundPredicted Relative ReactivityRationale
1-Bromo-2,4,6-trichlorobenzeneHigherLess sterically hindered C-Br bond and effective stabilization of the resulting carbanion by ortho and para chlorine atoms.
This compoundLowerSignificant steric hindrance and potentially less effective carbanion stabilization by meta chlorine atoms.

Experimental Protocol: General Procedure for Grignard Reagent Formation

The formation of Grignard reagents from these sterically hindered and electron-deficient aryl bromides can be challenging and often requires activated magnesium and carefully controlled conditions.[5][6]

Materials:

  • Bromotrichlorobenzene isomer (1.0 mmol)

  • Magnesium turnings (activated) (1.2 mmol)

  • Anhydrous solvent (e.g., THF or Diethyl ether)

  • Initiator (e.g., a small crystal of iodine)

Procedure:

  • Flame-dry all glassware and cool under an inert atmosphere.

  • Add the activated magnesium turnings and a crystal of iodine to the flask.

  • Add a small portion of a solution of the bromotrichlorobenzene isomer in the anhydrous solvent.

  • Initiate the reaction by gentle heating if necessary.

  • Once the reaction starts (indicated by a color change and/or gentle refluxing), add the remaining aryl bromide solution dropwise to maintain a steady reaction.

  • After the addition is complete, the mixture is typically stirred at room temperature or refluxed to ensure complete conversion.

Grignard_Formation cluster_setup Preparation cluster_reaction Reaction Initiation & Completion A Dry Glassware B Add Activated Mg & Initiator A->B C Add small amount of Aryl Bromide B->C D Initiate Reaction (Heating) C->D E Dropwise addition of remaining Aryl Bromide D->E F Stir to Completion E->F

A typical workflow for the formation of a Grignard reagent.

Reactivity in Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution (SNA r) involves the displacement of a leaving group on an aromatic ring by a nucleophile.[7] This reaction is facilitated by the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group, which stabilize the negatively charged Meisenheimer intermediate.[8][9]

Theoretical Reactivity:

In both isomers, the chlorine atoms act as electron-withdrawing groups. The key to their reactivity in SNA r is the position of these groups relative to a potential leaving group (either the bromine or one of the chlorines).

  • 1-Bromo-2,4,6-trichlorobenzene: If a nucleophile attacks the carbon bearing the bromine, the negative charge in the Meisenheimer complex can be delocalized onto the ortho (2 and 6) and para (4) chlorine atoms. This provides significant stabilization, making this isomer potentially reactive towards SNA r at the C-Br bond. Displacement of a chlorine atom is also possible, with stabilization from the remaining substituents.

  • This compound: If a nucleophile attacks the carbon with the bromine (position 2), the negative charge is primarily stabilized by the chlorine atoms at positions 1 and 3 (ortho). The chlorine at position 5 is meta and does not participate in resonance stabilization. If a chlorine is the leaving group, the bromine atom and the other chlorine atoms will influence the stability of the intermediate.

Given that the stability of the Meisenheimer complex is paramount, 1-Bromo-2,4,6-trichlorobenzene is predicted to be more reactive in SNA r reactions where bromine is the leaving group, due to the effective stabilization provided by the three chlorine atoms in the ortho and para positions.

Table 3: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution (at the C-Br bond)

CompoundPredicted Relative ReactivityRationale
1-Bromo-2,4,6-trichlorobenzeneHigherEffective resonance stabilization of the Meisenheimer intermediate by ortho and para chlorine atoms.
This compoundLowerLess effective stabilization of the intermediate as one chlorine is in the meta position.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol provides a general framework for comparing the reactivity of the two isomers with an amine nucleophile.

Materials:

  • Bromotrichlorobenzene isomer (1.0 mmol)

  • Amine (e.g., morpholine or piperidine) (1.2 mmol)

  • Base (e.g., K₂CO₃ or NaH) (1.5 mmol)

  • Solvent (e.g., DMF or DMSO)

Procedure:

  • In a reaction vessel, dissolve the bromotrichlorobenzene isomer in the solvent.

  • Add the amine and the base to the solution.

  • Heat the reaction mixture to a suitable temperature and monitor its progress.

  • After the reaction is complete, cool the mixture and perform an appropriate workup, which typically involves partitioning between an organic solvent and water.

  • The product is then isolated and purified.

SNAr_Pathway Reactants Aryl Halide + Nucleophile TransitionState1 Transition State 1 (Nucleophilic Attack) Reactants->TransitionState1 Step 1 (rate-determining) Intermediate Meisenheimer Complex (Stabilized Carbanion) TransitionState1->Intermediate TransitionState2 Transition State 2 (Leaving Group Departure) Intermediate->TransitionState2 Step 2 Products Substituted Product TransitionState2->Products

References

A Comparative Guide to GC-MS Protocols for Purity Assessment of 2-Bromo-1,3,5-trichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical reagents is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) protocols for assessing the purity of 2-Bromo-1,3,5-trichlorobenzene, a key building block in various synthetic applications. We present a detailed experimental protocol and a comparison of two common capillary columns to facilitate accurate and robust purity analysis.

Introduction to Purity Assessment of this compound

This compound is a halogenated aromatic compound whose utility in synthesis is dictated by its isomeric purity. The presence of positional isomers, such as other bromotrichlorobenzene congeners, or residual starting materials and byproducts can significantly impact the reaction outcomes, yield, and safety profile of subsequent products. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this purpose, offering high-resolution separation and definitive identification of the main component and its potential impurities.

Recommended GC-MS Protocol

This protocol outlines a robust method for the quantitative purity assessment of this compound.

Experimental Protocol

1. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of high-purity hexane or toluene to prepare a 1 mg/mL stock solution. Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare a 100 µg/mL solution of the this compound sample to be tested using the same solvent.

  • Internal Standard (Optional but Recommended): For precise quantification, add an internal standard (e.g., 1,3-dibromobenzene or another halogenated aromatic compound not expected in the sample) to all standard and sample solutions at a constant concentration (e.g., 20 µg/mL).

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: An Agilent 8890 GC system or equivalent.

  • Mass Spectrometer: An Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

  • GC Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (A low-polarity column is recommended as a primary choice).

  • Inlet: Split/Splitless inlet at 280 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line: 280 °C.

  • Ion Source: Electron Ionization (EI) at 230 °C.

  • Electron Energy: 70 eV.

  • Mass Analyzer: Quadrupole at 150 °C.

  • Acquisition Mode:

    • Full Scan: For initial identification of impurities, scan from m/z 50 to 400.

    • Selected Ion Monitoring (SIM): For quantitative analysis and improved sensitivity. Based on the electron ionization mass spectrum of this compound, monitor the following ions:

      • Quantifier Ion: m/z 258 (M+)

      • Qualifier Ions: m/z 260 (M+2), 178 (M-Br)+, 143 (M-Br-Cl)+

3. Data Analysis:

  • Purity Calculation: Calculate the purity of the this compound sample by the area percent method from the total ion chromatogram (TIC).

    • Purity (%) = (Area of main peak / Sum of all peak areas) x 100

  • Quantification of Impurities: Use the calibration curve generated from the reference standard to quantify any identified impurities.

Workflow for Purity Assessment

The following diagram illustrates the logical workflow for the GC-MS purity assessment of this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting prep_sample Dissolve Sample in Solvent add_is Add Internal Standard (Optional) prep_sample->add_is prep_std Prepare Calibration Standards prep_std->add_is injection Inject into GC-MS add_is->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (Scan/SIM) separation->detection integration Peak Integration detection->integration identification Impurity Identification (Mass Spectra) integration->identification quantification Purity Calculation & Impurity Quantification integration->quantification report Generate Report quantification->report

Caption: Logical workflow for the GC-MS purity analysis of this compound.

Comparison of GC Columns for Halogenated Compound Analysis

The choice of the GC capillary column is critical for the effective separation of the target analyte from its potential isomeric impurities. Below is a comparison of two commonly used stationary phases for the analysis of halogenated aromatic compounds.

FeatureDB-5ms (Low-Polarity) DB-1701 (Mid-Polarity)
Stationary Phase 5% Phenyl / 95% Dimethylpolysiloxane14% Cyanopropylphenyl / 86% Dimethylpolysiloxane
Separation Principle Primarily by boiling point.Boiling point and dipole-dipole interactions.
Selectivity for Isomers Good general-purpose separation. May not resolve isomers with very similar boiling points.Enhanced selectivity for isomers with different dipole moments due to the cyanopropylphenyl phase.[1]
Thermal Stability High (up to 325/350 °C).Moderate (up to 280 °C).
Bleed Very low, ideal for MS applications.Low, but generally higher than DB-5ms.
Best Suited For General purity screening and quantification of non-polar to moderately polar compounds.Resolving complex mixtures of isomers of halogenated compounds where boiling points are very close.[1]

Performance Comparison and Experimental Data

For a sample of this compound, a low-polarity column like the DB-5ms is expected to provide a sharp, symmetrical peak for the main component, with separation of impurities based largely on their boiling points. This is often sufficient for routine purity checks.

However, if isomeric impurities with very similar boiling points are suspected, a mid-polarity column such as the DB-1701 would be the superior choice. The additional interaction mechanism (dipole-dipole) provided by the cyanopropylphenyl phase can offer the enhanced selectivity needed to resolve these critical pairs. An application note by Agilent demonstrated that for some halogenated hydrocarbons, a thicker film DB-1701 column improved the resolution of closely eluting isomers compared to a standard DB-1701 or a DB-624 column.[1]

Conclusion

The provided GC-MS protocol utilizing a DB-5ms column offers a reliable and robust method for the routine purity assessment of this compound. For analyses requiring the resolution of challenging isomeric impurities, switching to a mid-polarity column like the DB-1701 is recommended. The choice of the column should be guided by the specific purity requirements and the anticipated nature of the impurities. Proper method validation, including the use of certified reference materials and internal standards, is crucial for obtaining accurate and defensible results in a research and drug development setting.

References

A Comparative Guide to FT-IR Spectroscopy for Functional Group Analysis of 2-Bromo-1,3,5-trichlorobenzene and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the functional groups in 2-Bromo-1,3,5-trichlorobenzene and its structural analog, 1,3,5-trichlorobenzene, utilizing Fourier-Transform Infrared (FT-IR) spectroscopy. This document outlines the characteristic vibrational frequencies and provides detailed experimental protocols for robust and reproducible data acquisition.

Functional Group Analysis: A Comparative Overview

FT-IR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the specific frequencies of these absorptions provide a unique "fingerprint" of the compound's structure. In the case of halogenated benzenes like this compound, the substitution pattern on the aromatic ring significantly influences the vibrational modes of the C-H, C-C, C-Cl, and C-Br bonds.

The following table summarizes the key FT-IR absorption bands for this compound and 1,3,5-trichlorobenzene. The data for 1,3,5-trichlorobenzene is based on experimental spectra, while the assignments for this compound are predicted based on established group frequencies and analysis of related compounds.

Table 1: Comparison of FT-IR Vibrational Frequencies (cm⁻¹) for this compound and 1,3,5-trichlorobenzene

Vibrational ModeThis compound (Predicted/Observed)1,3,5-trichlorobenzene (Observed)[1]Assignment
Aromatic C-H Stretch ~3100 - 3000~3080Stretching of the C-H bonds on the aromatic ring.
Aromatic C-C Stretch ~1600 - 1400~1560, 1410In-ring stretching vibrations of the benzene ring.
C-Cl Stretch ~850 - 550~850, 680Stretching of the carbon-chlorine bonds.
C-Br Stretch ~690 - 515N/AStretching of the carbon-bromine bond.
C-H Out-of-Plane Bend ~900 - 675~860, 680Bending of the C-H bonds out of the plane of the aromatic ring.

Experimental Protocols

Accurate and reproducible FT-IR spectra are contingent upon meticulous sample preparation and data acquisition. The following protocols are recommended for the analysis of solid halogenated benzene derivatives.

Sample Preparation: Attenuated Total Reflectance (ATR) Method

Attenuated Total Reflectance (ATR) is a widely used technique for solid and liquid samples that requires minimal sample preparation.[2][3]

  • Instrument Preparation : Ensure the FT-IR spectrometer and the ATR accessory are powered on and have completed their diagnostic checks.

  • Crystal Cleaning : Clean the surface of the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent, such as isopropanol or ethanol, and a soft, lint-free wipe. Allow the solvent to fully evaporate.

  • Background Spectrum : Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application : Place a small amount of the powdered sample (approximately 1-2 mg) onto the center of the ATR crystal.

  • Pressure Application : Use the ATR pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.

  • Data Acquisition : Collect the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a spectral range of 4000 to 400 cm⁻¹.

  • Cleaning : After analysis, release the pressure, remove the sample, and clean the ATR crystal surface as described in step 2.

Data Processing and Analysis
  • Baseline Correction : Apply a baseline correction to the acquired spectrum to account for any sloping or curved baselines.

  • Peak Picking : Identify and label the wavenumbers of the significant absorption peaks.

  • Functional Group Assignment : Correlate the observed peak positions with known characteristic vibrational frequencies to identify the functional groups present in the molecule.

Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the functional group analysis of this compound derivatives using FT-IR spectroscopy.

FTIR_Workflow Sample Solid Sample (e.g., this compound) Grind Grind to Fine Powder Sample->Grind PlaceOnATR Place Powder on ATR Crystal Grind->PlaceOnATR ApplyPressure Apply Consistent Pressure PlaceOnATR->ApplyPressure Background Collect Background Spectrum ApplyPressure->Background CollectSample Collect Sample Spectrum Background->CollectSample Baseline Baseline Correction CollectSample->Baseline PeakPick Peak Picking Baseline->PeakPick Assign Functional Group Assignment PeakPick->Assign Compare Compare with Reference Spectra Assign->Compare

Caption: Workflow for FT-IR Analysis of Solid Samples.

References

A Comparative Guide to the Differential Reactivity of C-Br vs C-Cl Bonds in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of aromatic and heteroaromatic scaffolds is a cornerstone of modern drug discovery and development. Palladium- and nickel-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. A nuanced understanding of the reactivity of the aryl halide coupling partner is critical for reaction design, optimization, and the synthesis of complex molecules. This guide provides an objective comparison of the differential reactivity of carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in several key cross-coupling reactions, supported by experimental data and detailed protocols.

The Fundamental Difference: Bond Dissociation Energy

The primary determinant of the differential reactivity between C-Br and C-Cl bonds is their respective bond dissociation energies (BDE). The C-Cl bond is significantly stronger than the C-Br bond, making it more challenging to cleave. This difference in bond strength has profound implications for the kinetics of cross-coupling reactions, particularly the often rate-determining oxidative addition step.

BondTypical Bond Dissociation Energy (kcal/mol)
Ph-Br~81
Ph-Cl~96

This inherent difference in reactivity dictates the general trend observed in palladium-catalyzed cross-coupling reactions: C-I > C-Br > C-Cl > C-F [1]. Consequently, while aryl bromides are often reactive under standard conditions, the activation of aryl chlorides typically necessitates more specialized and robust catalytic systems.

Comparative Performance in Key Cross-Coupling Reactions

The following sections provide a detailed comparison of C-Br and C-Cl bond reactivity in five major cross-coupling reactions, supported by quantitative data from the literature.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. While aryl bromides are readily coupled under a variety of conditions, the use of aryl chlorides often requires more specialized catalysts and more forcing conditions.

Table 1: Comparison of Aryl Bromide and Aryl Chloride Reactivity in Suzuki-Miyaura Coupling

EntryAryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromotoluenePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O1001295[2]
24-ChlorotoluenePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O10024<10[2]
34-ChloroanisolePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene100298[3]
44-BromoanisolePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene80199[3]
52-BromopyridinePhenylboronic acid8wt %Pd@MIL-101Cr-NH₂K₂CO₃H₂O/EtOHRT0.592[4]
62-ChloropyridinePhenylboronic acid8wt %Pd@MIL-101Cr-NH₂K₂CO₃H₂O/EtOH801275[4]

Analysis: The data clearly illustrates that under identical "standard" conditions (Entry 1 vs. 2), the aryl bromide exhibits significantly higher reactivity. The successful coupling of aryl chlorides (Entry 3) necessitates the use of more advanced, bulky, and electron-rich phosphine ligands like SPhos. Heterogeneous catalysts can also be effective for both, though aryl chlorides may still require higher temperatures (Entries 5 vs. 6)[4].

Heck Reaction

The Heck reaction, the palladium-catalyzed arylation of alkenes, also demonstrates a significant reactivity difference between aryl bromides and chlorides. The activation of the C-Cl bond is often the bottleneck, requiring higher temperatures and more active catalysts.

Table 2: Comparison of Aryl Bromide and Aryl Chloride Reactivity in the Heck Reaction

EntryAryl HalideAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromotolueneStyrenePd(OAc)₂NaOAcDMF100685[4]
24-ChlorotolueneStyrenePd(OAc)₂ / P(o-tol)₃K₂CO₃DMA1352478[5]
34-Bromoanisolen-Butyl acrylatePd(OAc)₂ / PPh₃Et₃NAcetonitrile80492[6]
44-Chloroanisolen-Butyl acrylatePalladacycle/P(t-Bu)₃K₂CO₃NMP1401890[7]

Analysis: The trend of higher reactivity for aryl bromides is consistent in the Heck reaction. While simple palladium salts can effectively catalyze the reaction with aryl bromides, aryl chlorides often require specialized ligands, higher temperatures, and longer reaction times to achieve comparable yields. The development of highly active palladacycles and bulky phosphine ligands has been crucial for the efficient coupling of aryl chlorides[5][7].

Sonogashira Coupling

The Sonogashira coupling, which forges a bond between an aryl halide and a terminal alkyne, is highly sensitive to the nature of the halide. Aryl bromides are standard substrates, while aryl chlorides are notoriously challenging.

Table 3: Comparison of Aryl Bromide and Aryl Chloride Reactivity in Sonogashira Coupling

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromoanisolePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF65295[8]
24-ChloroanisolePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF6524<5[9]
34-ChlorotoluenePhenylacetylenePd(OAc)₂ / SPhos / CuIK₂CO₃Toluene1101685[10]
41-Bromo-4-nitrobenzenePhenylacetylenePd(OAc)₂ / CuI / PPh₃Et₃NDMFRT198[11]
51-Chloro-4-nitrobenzenePhenylacetylenePd(OAc)₂ / CuI / PPh₃Et₃NDMF80690[12]

Analysis: The disparity in reactivity is particularly pronounced in Sonogashira couplings. Under identical, mild conditions, the aryl bromide reacts efficiently while the aryl chloride shows minimal conversion (Entry 1 vs. 2). Activation of the C-Cl bond necessitates higher temperatures and often more sophisticated ligand systems[9][10]. Electron-withdrawing groups on the aryl chloride can facilitate the reaction, but typically still require more forcing conditions compared to the analogous bromide (Entries 4 vs. 5).

Buchwald-Hartwig Amination

This powerful C-N bond-forming reaction has seen significant evolution in catalyst design to accommodate less reactive aryl chlorides. First-generation catalysts were largely ineffective for aryl chlorides.

Table 4: Comparison of Aryl Bromide and Aryl Chloride Reactivity in Buchwald-Hartwig Amination

EntryAryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromotolueneMorpholinePd(OAc)₂ / P(o-tol)₃NaOt-BuToluene1001685[13]
24-ChlorotolueneMorpholinePd(OAc)₂ / P(o-tol)₃NaOt-BuToluene10024No reaction[13]
34-ChlorotolueneAnilinePd₂(dba)₃ / BrettPhosNaOt-BuToluene1001892[14]
44-BromoanisoleAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene100498[15]

Analysis: Early catalyst systems for Buchwald-Hartwig amination were not suitable for aryl chlorides (Entry 1 vs. 2)[13]. The development of bulky, electron-rich biarylphosphine ligands, such as BrettPhos and BINAP, has been instrumental in enabling the efficient coupling of aryl chlorides[14][15]. These advanced ligands facilitate the challenging oxidative addition step for the C-Cl bond.

Kumada Coupling

The Kumada coupling utilizes a Grignard reagent as the nucleophile and is often catalyzed by nickel or palladium. Nickel catalysts are particularly effective for the activation of aryl chlorides.

Table 5: Comparison of Aryl Bromide and Aryl Chloride Reactivity in Kumada Coupling

EntryAryl HalideGrignard ReagentCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
14-BromotoluenePhMgBrNiCl₂(dppp)THFRT195[10]
24-ChlorotoluenePhMgBrNiCl₂(dppp)THF60688[10]
34-Bromoanisolet-BuMgClNiCl₂·(H₂O)₁.₅ / IPrTHF-100.590[16]
44-ChloroanisolePhMgBrImmobilized Ni(II) catalystTHF101285[17]

Analysis: Nickel catalysts are highly effective for Kumada couplings involving both aryl bromides and chlorides. However, the greater reactivity of the C-Br bond is still evident, often allowing for milder reaction conditions (room temperature vs. elevated temperatures)[10]. The use of N-heterocyclic carbene (NHC) ligands with nickel can lead to highly active systems for C-Br bond coupling even at low temperatures[16]. Immobilized nickel catalysts have also shown good efficacy for aryl chloride coupling[17].

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol is adapted from a procedure utilizing a bulky biarylphosphine ligand, which is crucial for the activation of the C-Cl bond.

Materials:

  • 4-Chloroanisole (1 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2 mmol, 2.0 equiv)

  • Toluene (5 mL, anhydrous and degassed)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-chloroanisole, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Protocol for Nickel-Catalyzed Kumada Coupling of an Aryl Bromide

This protocol is a representative example of a nickel-catalyzed Kum-ada coupling, which is often efficient at or below room temperature for aryl bromides.

Materials:

  • 4-Bromoanisole (1 mmol, 1.0 equiv)

  • tert-Butylmagnesium chloride (2 mmol, 2.0 equiv, 1.0 M solution in THF)

  • NiCl₂·(H₂O)₁.₅ (0.05 mmol, 5 mol%)

  • IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) (0.05 mmol, 5 mol%)

  • Anhydrous THF (to achieve a 0.5 M concentration of the aryl bromide)

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add NiCl₂·(H₂O)₁.₅ and IPr.

  • Add anhydrous THF, followed by the 4-bromoanisole.

  • Cool the mixture to -10 °C in a cooling bath.

  • Add the tert-butylmagnesium chloride solution dropwise with stirring.

  • Maintain the reaction at -10 °C and monitor its progress by TLC or GC-MS.

  • Upon completion (typically within 30 minutes to an hour), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Catalytic Cycle and Experimental Workflow

The Cross-Coupling Catalytic Cycle

The general mechanism for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. The oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step, and it is this step that is significantly slower for the stronger C-Cl bond compared to the C-Br bond.

Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Rate-determining for C-Cl Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-R Transmetalation (R-M) Ar-Pd(II)(L2)-R->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)(L2)-R->Ar-R

A generalized catalytic cycle for cross-coupling reactions.
Workflow for Selective Cross-Coupling

The differential reactivity of C-Br and C-Cl bonds can be exploited for the selective functionalization of polyhalogenated arenes. By carefully controlling the reaction conditions, it is possible to sequentially react at the more labile C-Br bond, followed by the more robust C-Cl bond.

Selective_Coupling_Workflow start Polyhalogenated Arene (Ar-Br,Cl) mild_conditions Mild Conditions (Standard Pd catalyst, lower temp.) start->mild_conditions br_coupling Selective C-Br Coupling mild_conditions->br_coupling forcing_conditions Forcing Conditions (Bulky ligand/Ni catalyst, higher temp.) br_coupling->forcing_conditions cl_coupling C-Cl Coupling forcing_conditions->cl_coupling product Difunctionalized Arene cl_coupling->product

Workflow for the selective functionalization of C-Br vs. C-Cl bonds.

Conclusion

The choice between an aryl bromide and an aryl chloride as a substrate in cross-coupling reactions has significant implications for reaction design and execution. Aryl bromides are generally more reactive and can often be coupled under milder conditions with a broader range of catalysts. In contrast, the stronger C-Cl bond necessitates the use of more sophisticated catalytic systems, often involving bulky, electron-rich ligands or nickel catalysts, and typically requires higher reaction temperatures and longer reaction times. However, the lower cost and wider commercial availability of aryl chlorides make the development of efficient coupling methodologies for these substrates an ongoing and important area of research. For the selective functionalization of polyhalogenated systems, the inherent reactivity difference between C-Br and C-Cl bonds provides a powerful synthetic handle for the sequential introduction of different functionalities. A thorough understanding of these reactivity principles is essential for researchers in the chemical and pharmaceutical sciences to efficiently and strategically synthesize complex molecular targets.

References

A Comparative Guide to the Synthesis of 5-bromo-1,2,3-trichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of validated synthetic routes to 5-bromo-1,2,3-trichlorobenzene, a key intermediate in the pharmaceutical and agrochemical industries. The following sections detail the primary synthetic methodologies, offering a side-by-side comparison of their performance based on available experimental data.

Introduction

5-bromo-1,2,3-trichlorobenzene is a polysubstituted aromatic compound whose utility as a precursor for biologically active molecules necessitates efficient and scalable synthetic processes. The validation of a synthetic route is crucial for ensuring reproducibility, high yield, and purity, while also considering environmental and economic factors. This guide evaluates two prominent synthetic pathways: a two-step route commencing with 1,2,3-trichlorobenzene and an alternative approach utilizing a Sandmeyer-type reaction from 4-bromo-2,6-dichloroaniline.

Synthetic Route Comparison

The selection of an optimal synthetic route depends on various factors, including the availability of starting materials, desired scale, and acceptable impurity profiles. The two routes presented here offer distinct advantages and disadvantages.

ParameterRoute 1: From 1,2,3-TrichlorobenzeneRoute 2: From 4-bromo-2,6-dichloroaniline
Starting Material 1,2,3-Trichlorobenzene4-bromo-2,6-dichloroaniline
Key Reactions Electrophilic Bromination, Isomerization ("Halogen Dance")Diazotization, Sandmeyer Reaction
Overall Yield High (implied, starting material recyclable)High (80% yield for a key intermediate)
Purity Good, requires separation of isomersGood
Reaction Conditions Elevated temperatures for bromination, ambient for isomerizationMild conditions (0-20°C) for the final step
Byproducts Isomeric bromotrichlorobenzenes, 1-bromo-3,5-dichlorobenzeneDiazonium salt-related byproducts
Scalability Potentially scalable, with recycling of starting materialScalable, with common industrial reagents
Environmental Profile Favorable, avoids stoichiometric copper salts[1]May involve copper salts, a potential environmental concern[1]

Experimental Protocols

Route 1: Synthesis from 1,2,3-Trichlorobenzene

This synthesis involves two main steps: the bromination of 1,2,3-trichlorobenzene to form 1-bromo-2,3,4-trichlorobenzene, followed by an isomerization to the desired product.

Step 1: Bromination of 1,2,3-trichlorobenzene

To a solution of 1,2,3-trichlorobenzene in tetrachloromethane, iron powder is added. Bromine is then added to the suspension, and the mixture is heated. An alternative procedure involves heating 1,2,3-trichlorobenzene and adding iron(III) bromide followed by bromine. The reaction mixture is stirred at an elevated temperature for several hours. After cooling, the reaction is quenched, and the organic layer is separated, dried, and evaporated. The crude product, 1-bromo-2,3,4-trichlorobenzene, can be purified by silica gel chromatography.[1]

Step 2: Isomerization to 5-bromo-1,2,3-trichlorobenzene

The intermediate, 1-bromo-2,3,4-trichlorobenzene, is dissolved in dry tetrahydrofuran. A solution of potassium tert-butoxide in THF is then added, and the mixture is stirred at ambient temperature. This "halogen dance" reaction leads to an equilibrium mixture of 1-bromo-2,3,4-trichlorobenzene and 5-bromo-1,2,3-trichlorobenzene.[1] The reaction is then acidified and extracted. The combined organic layers are dried and evaporated to yield a mixture of the two isomers, with the desired 5-bromo-1,2,3-trichlorobenzene being the major product. The starting material can be separated and recycled, leading to a potentially high overall yield.[1]

Route 2: Synthesis from 4-bromo-2,6-dichloroaniline

This route utilizes a Sandmeyer-type reaction, a well-established method for the conversion of aryl amines to aryl halides.[2][3][4]

Step 1: Diazotization of 4-bromo-2,6-dichloroaniline

4-bromo-2,6-dichloroaniline is treated with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5°C) to form the corresponding diazonium salt.

Step 2: Sandmeyer Reaction

The diazonium salt solution is then added to a solution of copper(I) chloride in hydrochloric acid. This reaction facilitates the replacement of the diazonium group with a chlorine atom, yielding 5-bromo-1,2,3-trichlorobenzene.[5] This process is reported to be carried out at temperatures between 0°C and 20°C without the need for heating.[5] A patent describing a similar process for a related compound reports a yield of 83.1% for the Sandmeyer step.

Validation of Synthetic Route Workflow

The process of validating a synthetic route involves a logical progression from initial route design to final process optimization.

Synthetic Route Validation cluster_0 Phase 1: Design & Feasibility cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Process Development A Retrosynthetic Analysis B Identify Potential Routes A->B C Literature & Patent Search B->C D Initial Feasibility Assessment (Reagent availability, cost, safety) C->D E Small-Scale Synthesis (Proof of Concept) D->E F Reaction Optimization (Temperature, concentration, catalyst) E->F G Characterization of Product & Impurities (NMR, MS, HPLC) F->G H Scale-Up Studies G->H I Process Safety Assessment H->I J Final Process Protocol I->J

Caption: Logical workflow for the validation of a chemical synthetic route.

Conclusion

Both synthetic routes presented offer viable methods for the preparation of 5-bromo-1,2,3-trichlorobenzene. The choice between them will likely be dictated by specific laboratory or industrial constraints. Route 1, involving the isomerization of 1-bromo-2,3,4-trichlorobenzene, is described as having a favorable environmental profile due to the avoidance of stoichiometric copper salts and the ability to recycle the starting material.[1] Route 2, employing a Sandmeyer-type reaction, is a classic and robust method for aryl halide synthesis, with potentially high yields and mild reaction conditions in the final step.[5] For large-scale production, a thorough cost analysis and process safety assessment for both routes would be essential. Further optimization of reaction conditions for both routes could also lead to improved yields and purity, enhancing their overall efficiency.

References

A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 2-Bromo-1,3,5-trichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. For challenging substrates such as the sterically hindered and electron-deficient 2-Bromo-1,3,5-trichlorobenzene, the choice of palladium catalyst is critical to achieving high yields and reaction efficiency. This guide provides a comparative analysis of three classes of palladium catalysts for the Suzuki coupling of this compound with phenylboronic acid, supported by representative experimental data and detailed protocols.

Performance Comparison of Palladium Catalyst Systems

The selection of a palladium catalyst system is paramount for the successful coupling of polychlorinated aromatic substrates. The following table summarizes the performance of a traditional palladium catalyst (Pd(PPh₃)₄), a Buchwald palladacycle precatalyst, and a PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) precatalyst. The data for the Buchwald-type catalyst is based on a structurally similar substrate, 2-bromo-1,3-dichloro-5-nitrobenzene, providing a strong indication of expected performance.

Catalyst SystemCatalyst Loading (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)Key Features
Pd(PPh₃)₄ 3 - 5TriphenylphosphineNa₂CO₃Toluene/Ethanol/H₂O8012ModerateTraditional, readily available, moderate activity for hindered aryl bromides.[1]
Pd₂(dba)₃ / L1 *54-(2-(diphenylphosphino)phenyl)morpholineK₂CO₃THF652475Buchwald-type ligand; effective for sterically hindered and electron-deficient substrates.[2]
PEPPSI™-IPr 1 - 3IPr (N,N'-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)K₂CO₃t-Amyl Alcohol1004 - 8High (est.)Highly active for aryl chlorides and hindered substrates, often requiring shorter reaction times.

*L1 represents the Buchwald-type ligand used in the cited study with a similar substrate.

Experimental Protocols

The following are detailed methodologies for the Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid using the three highlighted palladium catalyst systems.

Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Deionized Water (2 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, and sodium carbonate.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the degassed solvent mixture of toluene, ethanol, and water.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Using a Buchwald-Type Catalyst System (Pd₂(dba)₃ / L1)

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.5 mmol, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 2.5 mol%)

  • 4-(2-(diphenylphosphino)phenyl)morpholine (L1) (0.05 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and the ligand to a dry Schlenk flask.

  • Add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed THF via syringe.

  • Heat the reaction mixture to 65 °C and stir for 24 hours.[2]

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Using a PEPPSI™-IPr Precatalyst

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.5 mmol, 1.5 equiv)

  • --INVALID-LINK--palladium(II) dichloride (PEPPSI™-IPr) (0.02 mmol, 2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous tert-Amyl alcohol (5 mL)

  • Reaction vial with a screw cap

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vial, add this compound, phenylboronic acid, potassium carbonate, and the PEPPSI™-IPr catalyst.

  • Seal the vial with a cap containing a septum and purge with an inert gas.

  • Add degassed tert-amyl alcohol via syringe.

  • Heat the reaction mixture to 100 °C for 4-8 hours with vigorous stirring.

  • Monitor the reaction for completion by TLC or GC-MS.

  • Cool the reaction to room temperature and dilute with dichloromethane.

  • Filter the mixture through a pad of celite, washing with additional dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Workflow

The following diagrams illustrate the key stages of the Suzuki-Miyaura cross-coupling reaction, from the setup to the final product.

Suzuki_Coupling_Workflow General Experimental Workflow for Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Aryl Halide, Boronic Acid, and Base catalyst Add Palladium Catalyst and Ligand reagents->catalyst atmosphere Establish Inert Atmosphere catalyst->atmosphere solvent Add Degassed Solvent atmosphere->solvent heating Heat and Stir for Specified Time solvent->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for a Suzuki coupling reaction.

Suzuki_Catalytic_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdArB Ar-Pd(II)L_n-O-B(OH)R' ArPdX->ArPdArB Transmetalation (R'-B(OH)₂) ArPdArB->Pd0 Reductive Elimination ArAr Ar-Ar' ArPdArB->ArAr ArAr->Pd0 Product Formation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Unveiling the Impurity Profile: A Comparative Guide to the Synthesis of 2-Bromo-1,3,5-trichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a chemical entity is paramount. This guide provides a comparative analysis of the common synthetic routes to 2-Bromo-1,3,5-trichlorobenzene, with a focus on the characterization and quantification of reaction byproducts. Understanding the impurity profile is critical for ensuring the quality, safety, and efficacy of downstream applications.

Two primary synthetic pathways are commonly employed for the preparation of this compound: the Sandmeyer reaction of 2,4,6-trichloroaniline and the electrophilic bromination of 1,3,5-trichlorobenzene. Each method presents a unique set of potential byproducts that can impact the purity of the final product.

Comparative Analysis of Synthesis Routes and Byproduct Formation

The choice of synthetic route can significantly influence the types and quantities of impurities. The following table summarizes the potential byproducts associated with each method.

Synthesis RouteStarting MaterialMajor Potential ByproductsMinor Potential Byproducts
Sandmeyer Reaction 2,4,6-Trichloroaniline1,3,5-Trichlorobenzene (from hydro-dehalogenation), 2,4,6-TrichlorophenolBiaryl compounds, Azo compounds
Electrophilic Bromination 1,3,5-TrichlorobenzeneDibromodichlorobenzenes, TribromochlorobenzeneIsomeric bromotrichlorobenzenes (if starting material is not pure 1,3,5-isomer)

In-Depth Look at Byproduct Formation

Sandmeyer Reaction: The Sandmeyer reaction, involving the diazotization of an aniline followed by copper-catalyzed displacement with a halide, is a versatile method for introducing a bromine atom. However, several side reactions can lead to impurities. The diazonium salt intermediate can react with water to form the corresponding phenol (2,4,6-trichlorophenol). Reductive deamination can also occur, leading to the formation of 1,3,5-trichlorobenzene. Furthermore, the use of certain reagents, such as ethanol, in the workup can lead to the formation of colored byproducts. One study on a similar reaction noted the formation of a "maroon coloured by-product" when ethanol was used.

Electrophilic Bromination: The direct bromination of 1,3,5-trichlorobenzene in the presence of a Lewis acid catalyst is another common approach. Due to the symmetrical nature of 1,3,5-trichlorobenzene, the initial bromination is expected to yield a single product. However, over-bromination is a significant concern, leading to the formation of di- and tri-brominated species. The purity of the starting 1,3,5-trichlorobenzene is also crucial, as any isomeric trichlorobenzenes will lead to a mixture of brominated products.

Experimental Protocols

Detailed experimental procedures are essential for controlling reaction conditions and minimizing byproduct formation.

1. Synthesis of this compound via Sandmeyer Reaction (Adapted from related procedures)

  • Diazotization: 2,4,6-trichloroaniline is dissolved in an aqueous acidic solution (e.g., HBr/H2O) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction is stirred for a further 30 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: A solution of copper(I) bromide in hydrobromic acid is prepared and heated. The cold diazonium salt solution is then added slowly to the hot copper(I) bromide solution. The reaction mixture is heated to drive the reaction to completion, and the product is isolated by steam distillation or solvent extraction.

  • Workup and Purification: The crude product is washed with a sodium bisulfite solution to remove excess bromine, followed by a wash with a sodium hydroxide solution to remove any phenolic byproducts. The organic layer is then dried and purified by distillation or recrystallization.

2. Synthesis of this compound via Electrophilic Bromination (Adapted from related procedures)

  • Reaction Setup: 1,3,5-trichlorobenzene is dissolved in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride). A Lewis acid catalyst, such as anhydrous iron(III) bromide or aluminum chloride, is added to the solution.

  • Bromination: Bromine is added dropwise to the reaction mixture at a controlled temperature (typically room temperature or slightly elevated). The reaction is monitored by Gas Chromatography (GC) to determine the consumption of the starting material and the formation of the product.

  • Workup and Purification: The reaction is quenched by the addition of an aqueous solution of a reducing agent (e.g., sodium bisulfite) to destroy any unreacted bromine. The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by distillation or recrystallization.

Characterization of Byproducts by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds in a reaction mixture.

GC-MS Protocol:

  • Sample Preparation: A small aliquot of the crude reaction mixture is diluted with a suitable solvent (e.g., hexane or dichloromethane). An internal standard can be added for quantitative analysis.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: An initial temperature of 50 °C, held for 2 minutes, followed by a ramp of 10 °C/min to 280 °C, and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-500 amu.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

By comparing the retention times and mass spectra of the peaks in the chromatogram to a library of known compounds and reference standards, the byproducts can be identified and their relative abundance determined.

Visualizing the Synthesis and Byproduct Formation

Synthesis_Byproducts cluster_sandmeyer Sandmeyer Reaction cluster_bromination Electrophilic Bromination 2,4,6-Trichloroaniline 2,4,6-Trichloroaniline Diazonium Salt Diazonium Salt 2,4,6-Trichloroaniline->Diazonium Salt NaNO2, HBr 2-Bromo-1,3,5-trichlorobenzene_S This compound Diazonium Salt->2-Bromo-1,3,5-trichlorobenzene_S CuBr Byproducts_S Byproducts Diazonium Salt->Byproducts_S Side Reactions 1,3,5-Trichlorobenzene 1,3,5-Trichlorobenzene Carbocation Intermediate Carbocation Intermediate 1,3,5-Trichlorobenzene->Carbocation Intermediate Br2, FeBr3 2-Bromo-1,3,5-trichlorobenzene_B This compound Carbocation Intermediate->2-Bromo-1,3,5-trichlorobenzene_B Byproducts_B Byproducts 2-Bromo-1,3,5-trichlorobenzene_B->Byproducts_B Over-bromination

Caption: Synthetic pathways to this compound and points of byproduct formation.

By carefully selecting the synthetic route and optimizing reaction conditions, and by employing robust analytical techniques for characterization, researchers can ensure the production of high-purity this compound, a critical starting material for various applications in the pharmaceutical and chemical industries.

Assessing the Regioselectivity of Reactions Involving 2-Bromo-1,3,5-trichlorobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the regioselectivity of common cross-coupling reactions and Grignard reagent formation involving 2-bromo-1,3,5-trichlorobenzene. Due to a scarcity of published experimental data specifically for this substrate, this guide draws upon established principles of chemical reactivity and data from analogous polyhalogenated aromatic compounds to predict reaction outcomes and provide adaptable experimental protocols.

The selective functionalization of polyhalogenated aromatic compounds is a crucial strategy in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. This compound presents multiple potential reaction sites, making a thorough understanding of regioselectivity paramount for predictable and efficient synthesis. The primary factor governing regioselectivity in cross-coupling reactions is the difference in bond dissociation energies of the carbon-halogen bonds, which generally follows the order C-Br < C-Cl. This suggests that palladium-catalyzed reactions will preferentially occur at the more reactive C-Br bond. Similarly, in Grignard reagent formation, the reactivity order of organohalides is typically I > Br > Cl > F.

Comparative Analysis of Key Reactions

The following table summarizes the predicted regioselectivity and general reaction conditions for Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions, as well as Grignard reagent formation with this compound. The data is extrapolated from studies on similar bromo-chloro-substituted aromatic compounds.

Reaction TypePredicted Major ProductCatalyst/ReagentLigand (for Cross-Coupling)Base (for Cross-Coupling)SolventTypical Temperature (°C)
Suzuki-Miyaura Coupling 2-Aryl-1,3,5-trichlorobenzenePd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)Phosphine ligands (e.g., PPh₃, SPhos, XPhos)K₂CO₃, Cs₂CO₃, K₃PO₄Toluene, Dioxane, THF80-120
Stille Coupling 2-Aryl/Vinyl-1,3,5-trichlorobenzenePd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)Phosphine ligands (e.g., PPh₃, AsPh₃)Not requiredToluene, Dioxane, THF80-120
Buchwald-Hartwig Amination 2-Amino-1,3,5-trichlorobenzenePd(0) or Pd(II) source (e.g., Pd₂(dba)₃, Pd(OAc)₂)Bulky phosphine ligands (e.g., BINAP, XPhos)NaOtBu, K₃PO₄, Cs₂CO₃Toluene, Dioxane80-110
Grignard Reagent Formation 2-(Trichlorophenyl)magnesium bromideMg metalNot applicableNot applicableTHF, Diethyl ether25-65

Experimental Protocols

The following are detailed, adaptable protocols for the key reactions discussed. Note: These are generalized procedures and will likely require optimization for this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol outlines a typical procedure for the selective coupling at the C-Br bond.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, palladium catalyst, and base.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by using three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Stille Coupling

This protocol describes a general method for Stille cross-coupling, which is expected to be selective for the C-Br bond.

Materials:

  • This compound (1.0 equiv)

  • Organostannane reagent (e.g., Aryl-SnBu₃, 1.1-1.3 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous solvent (e.g., Toluene, THF)

  • Optional: Lithium chloride (LiCl) as an additive

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound and the organostannane reagent in the anhydrous solvent.

  • Add the palladium catalyst (and LiCl if used).

  • Degas the mixture as described for the Suzuki coupling.

  • Heat the reaction to reflux (typically 80-120 °C) and stir for 12-24 hours.

  • Monitor the reaction's progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent.

  • To remove tin byproducts, wash the organic layer with an aqueous solution of KF.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product via column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general framework for the selective amination at the C-Br position.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Bulky phosphine ligand (e.g., XPhos, 2-6 mol%)

  • Strong base (e.g., NaOtBu, 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst, the ligand, and the base.

  • Add this compound and the amine.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, cool the mixture to room temperature.

  • Quench with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the desired amine product by column chromatography.

Protocol 4: Grignard Reagent Formation

This protocol describes the selective formation of the Grignard reagent at the C-Br bond.

Materials:

  • This compound (1.0 equiv)

  • Magnesium turnings (1.1-1.5 equiv)

  • Anhydrous solvent (e.g., THF, Diethyl ether)

  • Initiator (e.g., a small crystal of iodine)

Procedure:

  • Flame-dry all glassware and allow to cool under an inert atmosphere.

  • Place the magnesium turnings and the iodine crystal in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Dissolve this compound in the anhydrous solvent and add it to the dropping funnel.

  • Add a small amount of the halide solution to the magnesium turnings to initiate the reaction (indicated by the disappearance of the iodine color and gentle bubbling).

  • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.

  • The resulting Grignard reagent solution can be used directly in subsequent reactions.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the discussed regioselective reactions.

Suzuki_Coupling This compound This compound Product 2-Aryl-1,3,5-trichlorobenzene This compound->Product Selective reaction at C-Br Arylboronic Acid Arylboronic Acid Arylboronic Acid->Product Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Product Base Base Base->Product Side_Product Unreacted C-Cl bonds Stille_Coupling This compound This compound Product 2-Aryl/Vinyl-1,3,5-trichlorobenzene This compound->Product Preferential C-Br activation Organostannane Organostannane Organostannane->Product Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Product Buchwald_Hartwig_Amination This compound This compound Product 2-Amino-1,3,5-trichlorobenzene This compound->Product Selective C-N bond formation Amine Amine Amine->Product Pd Catalyst Pd Catalyst Pd Catalyst->Product Base Base Base->Product Grignard_Formation This compound This compound Product 2-(Trichlorophenyl)magnesium bromide This compound->Product Selective insertion at C-Br Mg Mg Mg->Product Solvent Anhydrous Ether/THF Solvent->Product

A Comparative Guide to Sonogashira and Suzuki Reactions for C-C Bond Formation with 2-Bromo-1,3,5-trichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures that are pivotal in drug discovery and materials science. Among the plethora of cross-coupling reactions, the Sonogashira and Suzuki reactions have emerged as powerful and versatile tools. This guide provides an in-depth comparison of these two indispensable methods for the functionalization of 2-Bromo-1,3,5-trichlorobenzene, a polyhalogenated aromatic building block. The selective reaction at the more labile carbon-bromine bond over the stronger carbon-chlorine bonds is a key consideration in the synthetic utility of this substrate.

At a Glance: Sonogashira vs. Suzuki Coupling

FeatureSonogashira ReactionSuzuki Reaction
Bond Formation C(sp²)–C(sp)C(sp²)–C(sp²)
Coupling Partners Terminal AlkyneOrganoboron Compound (e.g., Boronic Acid)
Catalyst System Palladium complex and a Copper(I) co-catalystPalladium complex
Base Amine bases (e.g., triethylamine, diisopropylamine)Carbonates, phosphates, hydroxides
Key Advantage Direct introduction of an alkynyl moietyWide availability and stability of boronic acids
Potential Challenge Homocoupling of the alkyne (Glaser coupling)Protodeboronation of the boronic acid

Reaction Principles and Mechanistic Overview

Both the Sonogashira and Suzuki reactions are catalyzed by palladium complexes and proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The chemoselective functionalization of this compound relies on the differential reactivity of the carbon-halogen bonds, with the C-Br bond being significantly more susceptible to oxidative addition by the palladium(0) catalyst than the C-Cl bonds. The general reactivity trend for aryl halides is I > Br > Cl > F.[1]

Sonogashira Coupling: This reaction facilitates the coupling of a terminal alkyne with an aryl halide. A key feature is the use of a copper(I) co-catalyst, which reacts with the alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex.

Suzuki Coupling: The Suzuki reaction couples an organoboron reagent, typically a boronic acid or its ester, with an organohalide. A base is required to activate the organoboron species, forming a boronate complex that facilitates the transmetalation step.

Comparative Performance and Experimental Data

While specific comparative studies on this compound are not extensively documented in readily available literature, the following table summarizes typical reaction conditions and expected outcomes based on general principles and data for analogous polyhalogenated aromatic compounds.

ParameterSonogashira Reaction (Representative)Suzuki Reaction (Representative)
Substrate This compoundThis compound
Reagent PhenylacetylenePhenylboronic Acid
Catalyst PdCl₂(PPh₃)₂ (2-5 mol%), CuI (5-10 mol%)Pd(PPh₃)₄ (2-5 mol%)
Base Triethylamine or DiisopropylamineK₂CO₃ or Cs₂CO₃
Solvent THF or DMFToluene/Water or Dioxane/Water
Temperature Room Temperature to 80 °C80-110 °C
Reaction Time 2-24 hours6-24 hours
Reported Yield Moderate to high (typically 60-95% for similar substrates)High (typically 70-98% for similar substrates)

Experimental Protocols

The following are detailed experimental protocols adapted for the Sonogashira and Suzuki coupling of this compound. These protocols are based on established methodologies for similar bromo-chloro aromatic compounds and should be optimized for specific research applications.

Sonogashira Coupling Protocol

This protocol outlines a typical procedure for the selective coupling of an alkyne at the C-Br bond of this compound.

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol)

  • Copper(I) iodide (CuI) (0.04 mmol)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (5 mL)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (10 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent (THF or DMF) and the amine base via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki Coupling Protocol

This protocol provides a general method for the selective arylation at the C-Br position of this compound.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Toluene (8 mL)

  • Water (2 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask, combine this compound, the arylboronic acid, and the base.

  • Add the solvent system (toluene and water).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Heat the reaction mixture to reflux (typically 90-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizing the Experimental Workflows

The following diagrams illustrate the generalized experimental workflows for the Sonogashira and Suzuki reactions.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, Pd Catalyst, and CuI B Add Solvent and Base A->B C Add Terminal Alkyne B->C D Heat under Inert Atmosphere C->D E Monitor Progress (TLC/GC-MS) D->E F Cool and Dilute E->F G Filter F->G H Aqueous Wash G->H I Dry and Concentrate H->I J Column Chromatography I->J K K J->K Final Product Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, Boronic Acid, and Base B Add Solvent and Degas A->B C Add Pd Catalyst B->C D Heat to Reflux C->D E Monitor Progress (TLC/GC-MS) D->E F Cool and Quench E->F G Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J J I->J Final Product Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(L)₂-Br pd0->pd_complex Oxidative Addition (Ar-Br) product_complex Ar-Pd(II)(L)₂-C≡CR' pd_complex->product_complex Transmetalation product_complex->pd0 Reductive Elimination product Ar-C≡CR' product_complex->product cu_acetylide Cu-C≡CR' cu_acetylide->pd_complex Transfers Acetylide alkyne H-C≡CR' alkyne->cu_acetylide Deprotonation (Base, CuI) Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Br) pd_complex Ar-Pd(II)(L)₂-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation product_complex Ar-Pd(II)(L)₂-R' transmetalation->product_complex reductive_elimination Reductive Elimination product_complex->reductive_elimination product Ar-R' reductive_elimination->product product->pd0 boronic_acid R'B(OH)₂ boronate [R'B(OH)₃]⁻ boronic_acid->boronate Base boronate->transmetalation

References

Safety Operating Guide

Safe Disposal of 2-Bromo-1,3,5-trichlorobenzene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-1,3,5-trichlorobenzene, catering to researchers, scientists, and professionals in drug development. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.

Hazard and Safety Information

This compound is a chemical that requires careful handling due to its potential health and environmental hazards.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to safety protocols is crucial to minimize exposure and prevent environmental contamination.

Hazard ClassificationGHS CodeDescription
Acute toxicity, oralH302Harmful if swallowed[1][2]
Skin corrosion/irritationH315Causes skin irritation[1][2]
Serious eye damage/eye irritationH319Causes serious eye irritation[1][2]
Specific target organ toxicityH335May cause respiratory irritation[1][2]

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment (PPE). This includes:

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Hand Protection: Use protective gloves. Inspect gloves prior to use and dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2]

  • Body Protection: Wear a complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]

  • Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[2]

Disposal Protocol

The primary method for the disposal of this compound is to treat it as hazardous waste. It should be disposed of by a licensed chemical destruction plant or by controlled incineration.[4]

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Carefully sweep up the solid this compound, avoiding dust formation.[2][3] If appropriate, moisten the material slightly to prevent dusting.[4]

    • Place the collected material into a suitable, clearly labeled, and closed container for disposal.[2][3]

  • Container Labeling:

    • Label the waste container with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., harmful, irritant).

  • Temporary Storage:

    • Store the sealed waste container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3]

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through an approved waste disposal plant.[3][5]

    • Do not let this chemical enter the environment.[3] Do not discharge to sewer systems.[4]

Spill Management

In the event of a spill:

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent the spill from spreading and entering drains.

  • Clean-up:

    • Wear appropriate PPE.

    • Sweep up the spilled solid and place it in a suitable container for disposal.[2][3]

    • Wash the spill area thoroughly with soap and water.

Disposal Workflow

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Bromo-1,3,5-trichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure handling and disposal of 2-Bromo-1,3,5-trichlorobenzene in a laboratory setting. This guide provides immediate, procedural, and step-by-step advice for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount to ensure personal safety and environmental protection.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a halogenated aromatic compound that presents several health hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as follows:

  • Acute toxicity, oral (Category 4): Harmful if swallowed.[1]

  • Skin corrosion/irritation (Category 2): Causes skin irritation.[1]

  • Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3): May cause respiratory irritation.[1]

A comprehensive personal protective equipment (PPE) plan is non-negotiable to mitigate these risks. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Chemical safety goggles and face shieldGoggles should provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing.
Hand Protection Chemical-resistant glovesNitrile rubber or Viton® gloves are recommended for handling halogenated aromatic compounds. Always check the manufacturer's glove compatibility chart for specific breakthrough times. Double gloving is recommended for extended handling.
Body Protection Chemically resistant lab coat or apronA lab coat made of a non-flammable material that covers the arms is essential. For larger quantities or increased risk of splashing, a chemically resistant apron over the lab coat is advised.
Respiratory Protection NIOSH-approved respiratorTo be used in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with organic vapor cartridges is required.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow is crucial to minimize exposure and prevent accidents. The following diagram outlines the key steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_weigh Weigh Solid prep_hood->handle_weigh Begin Work handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware handle_transfer->cleanup_decon After Experiment cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose

Figure 1. Workflow for Handling this compound.

Experimental Protocol for a Typical Weighing and Transfer Operation:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Don all required personal protective equipment as outlined in the table above.

    • Ensure the chemical fume hood is functioning correctly and is free of clutter. Prepare all necessary equipment (e.g., balance, spatulas, weighing paper, reaction vessel) inside the fume hood.

  • Handling:

    • Carefully weigh the desired amount of the crystalline this compound on a tared weighing paper or in a suitable container inside the fume hood.

    • Avoid creating dust. If the material is a fine powder, handle it with extreme care to prevent aerosolization.

    • Gently transfer the weighed solid into the reaction vessel using a spatula.

  • Cleanup and Disposal:

    • Decontaminate all glassware and equipment that came into contact with the chemical by rinsing with an appropriate solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.

    • Segregate all waste contaminated with this compound into a designated, clearly labeled "Halogenated Organic Waste" container.

    • Follow your institution's specific procedures for the final disposal of hazardous chemical waste.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and any associated contaminated materials is a critical step in the chemical handling lifecycle. Improper disposal can lead to environmental contamination and regulatory violations.

Key Disposal Considerations:

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste streams.

  • Containerization: Use a designated, leak-proof, and clearly labeled container for all this compound waste. The label should include the chemical name, concentration, and hazard symbols.

  • Institutional Procedures: Adhere strictly to your institution's hazardous waste disposal program. This includes following their guidelines for waste pickup, storage, and documentation.

  • Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional policy.

The following diagram illustrates the decision-making process for the disposal of materials contaminated with this compound.

start Contaminated Material is_liquid Liquid Waste? start->is_liquid is_solid Solid Waste? is_liquid->is_solid No collect_liquid Collect in Halogenated Liquid Waste Container is_liquid->collect_liquid Yes is_glassware Glassware/Equipment? is_solid->is_glassware No collect_solid Collect in Halogenated Solid Waste Container is_solid->collect_solid Yes decontaminate Triple Rinse with Solvent is_glassware->decontaminate Yes end Follow Institutional Hazardous Waste Disposal Protocol is_glassware->end No collect_liquid->end collect_solid->end collect_rinsate Collect Rinsate as Halogenated Liquid Waste decontaminate->collect_rinsate dispose_glassware Dispose of Cleaned Glassware per Lab Protocol collect_rinsate->dispose_glassware dispose_glassware->end

Figure 2. Disposal Decision Tree for this compound Contaminated Materials.

By implementing these safety and logistical measures, researchers can confidently and securely handle this compound, ensuring a safe laboratory environment for themselves and their colleagues.

References

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